s55746

Catalog No.
S3316415
CAS No.
1448525-91-4
M.F
C43H42N4O6
M. Wt
710.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
s55746

CAS Number

1448525-91-4

Product Name

s55746

IUPAC Name

N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide

Molecular Formula

C43H42N4O6

Molecular Weight

710.8

InChI

InChI=1S/C43H42N4O6/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2/t33-/m0/s1

InChI Key

VYXJULKGMXJVGI-XIFFEERXSA-N

SMILES

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1

Canonical SMILES

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1

Isomeric SMILES

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1

Quantitative Profiling Data

Author: Smolecule Technical Support Team. Date: February 2026

The potency and selectivity of S55746 have been characterized through various biochemical assays. The following table consolidates the key quantitative data.

Parameter Value Details / Experimental Method
Affinity for BCL-2 (Ki) 1.3 nM Fluorescence Polarization (FP) assay using Fluorescent-PUMA as a binder [1] [2].
Affinity for BCL-2 (Kd) 3.9 nM Surface Plasmon Resonance Affinity In Solution (SPR AIS) [1].
Selectivity (BCL-2 vs. BCL-XL) ~70 to 400-fold Ratio varies depending on the assay used (FP or Isothermal Titration Calorimetry (ITC)) [1] [2].
Cellular Efficacy (IC50) 71.6 nM In RS4;11 (BCL-2-dependent acute lymphoblastic leukemia) cell line after 72 h treatment [1].
Cellular Selectivity (IC50) 1.7 µM In H146 (BCL-XL-dependent small cell lung carcinoma) cell line, demonstrating low activity where BCL-2 is not the primary survival protein [1].

Experimental Evidence & Protocols

The characterization of this compound involved a series of standardized experiments from biochemical binding to in vivo models.

Biochemical Binding Assays

The high affinity and selectivity of this compound for BCL-2 were determined using several direct binding techniques [1]:

  • Fluorescence Polarization (FP): This assay measures the change in polarization when a fluorescent tracer (like Fluorescent-PUMA) is displaced from the BCL-2 protein by the inhibitor. This compound demonstrated a Ki of 1.3 nM against BCL-2 [1].
  • Surface Plasmon Resonance (SPR): This label-free technique directly measures the binding affinity (Kd) and kinetics of the interaction between this compound and BCL-2, confirming a Kd of 3.9 nM [1].
  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change during binding, providing information on affinity (Kd of 2.47 nM for BCL-2) and the thermodynamic profile of the interaction, which indicated highly specific binding for this compound [1].
In Vitro Cellular Assays

The functional activity of this compound in inducing apoptosis was validated in cell-based models [1] [2]:

  • Cell Lines: Experiments were performed on a panel of hematological cell lines. The BCL-2-dependent RS4;11 cell line was a key model, while the BCL-XL-dependent H146 line was used to confirm selectivity [1].
  • Apoptosis Detection (Flow Cytometry): Cells were treated with this compound (e.g., 0.01 to 1 µM for 2 hours) and then stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V-positive) was quantified using flow cytometry [2].
  • Apoptosis Marker Analysis (Western Blot): Treatment of cells with this compound led to the cleavage (activation) of caspase-3 and its substrate PARP, which are hallmark biochemical events of apoptosis. This was detected via western blot analysis [1].
  • Target Engagement (Co-immunoprecipitation): In RS4;11 cells, treatment with this compound caused a concentration-dependent disruption of the BCL-2/BAX complex, demonstrating direct on-target engagement within the cellular environment [1].
In Vivo Efficacy Models

The anti-tumor activity and tolerability of this compound were evaluated in mouse xenograft models [1] [3]:

  • Animal Models: Female SCID or SCID/beige mice were implanted subcutaneously with human tumor cells, such as the RS4;11 (leukemia) or Toledo (lymphoma) cell lines [1] [3].
  • Dosing Regimen: this compound was administered daily by oral gavage at doses ranging from 20 to 100 mg/kg for 7 to 21 days [1] [3].
  • Efficacy Endpoints: Tumor volume was measured regularly. This compound demonstrated robust, dose-dependent inhibition of tumor growth in both models without causing weight loss or changes in behavior [1].
  • Safety Assessment: A single oral dose of this compound (25 and 100 mg/kg) did not induce platelet loss in mice, confirming its BCL-XL-sparing property and potential for an improved safety profile compared to dual inhibitors [1] [3].

Mechanism of Action and Pathway

This compound is a BH3-mimetic that specifically targets the anti-apoptotic protein BCL-2. Cancer cells often overexpress BCL-2 to sequester pro-apoptotic proteins like BIM and BAX, thereby evading cell death. This compound binds to the hydrophobic groove of BCL-2, displacing these pro-apoptotic proteins and triggering mitochondrial outer membrane permeabilization (MOMP). This leads to cytochrome c release, activation of caspases, and ultimately, apoptosis [1] [4] [5].

The following diagram illustrates this intrinsic apoptosis pathway and where this compound acts:

G This compound This compound BCL2 Overexpressed BCL-2 (Cancer Cell) This compound->BCL2  Inhibits ProApoptotic Pro-apoptotic proteins (BIM, BAX) This compound->ProApoptotic  Displaces BCL2->ProApoptotic  Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Clinical Development Overview

This compound has completed Phase I clinical trials for several hematological malignancies. The table below lists the registered trials on ClinicalTrials.gov [2] [6].

Condition NCT Number Status
Follicular Lymphoma, Mantle Cell Lymphoma NCT02603445 Completed
Acute Myeloid Leukaemia (AML), Myelodysplastic Syndrome (MDS) NCT02920541 Completed
Chronic Lymphocytic Leukaemia (CLL), B-Cell Non-Hodgkin Lymphoma (NHL), Multiple Myeloma (MM) NCT02920697 Completed

Conclusion

This compound (BCL201) represents a targeted therapeutic strategy designed to reactivate apoptosis in BCL-2-dependent cancer cells. Its high selectivity for BCL-2 over BCL-XL is a key feature, potentially offering a better safety profile by sparing platelets. The compound has shown potent activity in preclinical models and its initial clinical testing in humans has been completed.

References

S55746 BCL-2 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

S55746 functions by mimicking the activity of native BH3-only proteins. It binds with high specificity to the hydrophobic groove on the BCL-2 protein, a key interaction site for pro-apoptotic partners [1] [2]. The following diagram illustrates the core mechanism by which this compound triggers apoptosis:

G BCL2 BCL-2 Anti-apoptotic Protein BIM_BAX Pro-apoptotic proteins (e.g., BIM, BAX) BCL2->BIM_BAX Sequesters This compound This compound (BH3-mimetic) This compound->BCL2 Binds hydrophobic groove This compound->BIM_BAX Displaces MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BIM_BAX->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

This compound inhibits BCL-2 and initiates apoptosis

This binding displaces pro-apoptotic proteins like BAX and BIM, which are normally held in check by BCL-2. Once freed, these proteins activate the intrinsic apoptotic pathway [1] [3]. This compound adopts a unique binding pose within the BCL-2 groove, forming a key hydrogen bond with residue A149, which contributes to its high specificity and enthalpic efficiency [1].

Key Experimental Evidence & Protocols

The characterization of this compound's mechanism and efficacy involved a series of standardized experimental approaches.

1. Binding Affinity and Selectivity Assays The following methodologies are used to determine the compound's binding strength and specificity.

Assay Type Key Experimental Details

| Fluorescence Polarization (FP) | Purpose: Determine inhibition constant (Ki). Procedure: Uses a fluorescently labeled peptide (e.g., PUMA) that binds to BCL-2. This compound's potency is measured by its ability to displace the peptide, causing a change in polarized fluorescence [1]. | | Isothermal Titration Calorimetry (ITC) | Purpose: Measure binding thermodynamics (KD, ΔH). Procedure: Directly titrates this compound into a BCL-2 solution. The heat absorbed or released is measured, providing data on affinity, enthalpy change (ΔH), and stoichiometry (N) [1]. | | Surface Plasmon Resonance (SPR) | Purpose: Confirm affinity (KD) via direct binding measurement. Procedure: BCL-2 is immobilized on a sensor chip. This compound is flowed over, and the binding interaction is measured in real-time as a change in refractive index [1]. |

2. Functional Characterization in Cells These experiments assess the functional consequences of BCL-2 inhibition in relevant biological models.

Assay Type Key Experimental Details

| Cell Viability/Cytotoxicity | Purpose: Determine IC50 values. Cell Lines: BCL-2-dependent (e.g., RS4;11 acute lymphoblastic leukemia) and BCL-XL-dependent (e.g., H146 small cell lung cancer) lines [1]. Protocol: Cells treated with a concentration range of this compound for 72 hours; viability measured using standard assays (e.g., MTT, ATP content). | | Apoptosis Detection | Purpose: Confirm induction of programmed cell death. Protocol: Cells treated with this compound (e.g., 0.01-1 µM for 2-24 hours) and analyzed for: • Phosphatidylserine externalization: via Annexin V-FITC staining and flow cytometry. • Caspase-3 activation: using specific fluorescent substrates or antibodies. • PARP cleavage: detected by western blotting [1] [4]. | | Mechanism Validation (Co-immunoprecipitation) | Purpose: Demonstrate direct on-target engagement in cells. Protocol: Treat cells (e.g., RS4;11) with this compound. Lyse cells and immunoprecipitate BCL-2. Use western blotting to show a concentration-dependent decrease in co-precipitated pro-apoptotic partners like BAX, proving disruption of the protein complex [1]. | | Ex Vivo Primary Cell Analysis | Purpose: Evaluate efficacy in clinically relevant samples. Protocol: Treat primary patient-derived cells (e.g., from Chronic Lymphocytic Leukemia or Mantle Cell Lymphoma) with this compound. Assess apoptosis (e.g., by Annexin V staining) after low nanomolar exposure [1] [2]. |

3. In Vivo Efficacy Models These studies translate the findings into a living organism context.

Model & Objective Key Experimental Details

| Mouse Xenograft Models | Purpose: Evaluate anti-tumor efficacy and tolerability in vivo. Protocol: Immunodeficient mice (e.g., SCID) are subcutaneously inoculated with human tumor cells (e.g., RS4;11). Once tumors established, administer this compound daily via oral gavage (e.g., 25 and 100 mg/kg). Monitor tumor volume and animal body weight over time [1] [4]. |

Differentiation from Other BCL-2 Inhibitors

This compound represents the ongoing development in the field of BH3-mimetics. The following table contextualizes this compound among other BCL-2 inhibitors:

Compound Primary Target(s) Key Differentiating Features Status (as of Search Data)
This compound (BCL201) BCL-2 High selectivity for BCL-2 over BCL-XL (spares platelets); distinct binding mode compared to venetoclax [1] [5]. Phase I (Clinical Trials Completed) [1] [6] [4]
Venetoclax (ABT-199) BCL-2 First FDA-approved selective BCL-2 inhibitor; known resistance mutations (e.g., G101V) can emerge [5] [7]. FDA-Approved [6] [7]
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-W Dose-limiting thrombocytopenia due to BCL-XL inhibition [1] [6] [7]. Phase I/II [6]
ABT-737 BCL-2, BCL-XL, BCL-W Precursor to Navitoclax; lacks oral bioavailability [6]. Preclinical [6]

Current Status and Future Directions

This compound successfully completed several Phase I clinical trials (e.g., NCT02920697, NCT02920541, NCT02603445) for various hematological malignancies, including Chronic Lymphocytic Leukemia, Acute Myeloid Leukemia, and Non-Hodgkin Lymphoma [1] [4]. Its clinical development demonstrates the translational potential of selectively targeting BCL-2 to reactivate apoptosis in cancer cells.

The search for next-generation inhibitors continues, with strategies focusing on overcoming venetoclax resistance and improving therapeutic profiles. Promising approaches include the development of cyclic peptides that can maintain binding to clinically mutated BCL-2 (e.g., G101V) and achieve selectivity over BCL-XL through engagement of single-residue discrepancies [8].

References

Mechanism of Action and Binding Affinity

Author: Smolecule Technical Support Team. Date: February 2026

S55746/BCL201 is a BH3-mimetic that selectively inhibits the anti-apoptotic protein BCL-2. It works by occupying the hydrophobic groove of BCL-2, thereby displacing pro-apoptotic proteins and triggering programmed cell death (apoptosis) in cancer cells that depend on BCL-2 for survival [1] [2].

A key advantage of this compound is its high selectivity for BCL-2 over other proteins in the same family, which helps reduce mechanism-based toxicities like thrombocytopenia (low platelet count) associated with BCL-XL inhibition [1].

The table below summarizes its binding affinity and selectivity profile:

Target Assay Type Affinity (Ki or Kd) Selectivity (vs. BCL-2)
BCL-2 Fluorescence Polarisation (Ki) 1.3 nM [3] [1] [4] -
BCL-2 Surface Plasmon Resonance (Kd) 3.9 nM [3] [1] -
BCL-xL Fluorescence Polarisation (Ki) 520 nM [3] [5] ~400-fold less
MCL-1 Fluorescence Polarisation No significant binding [1] [4] -
BFL-1 Fluorescence Polarisation No significant binding [1] -

This mechanism of action is part of the intrinsic apoptosis pathway regulated by the BCL-2 protein family, which can be visualized as follows:

G Stimulus Cellular Stress BH3 BH3-only Proteins (e.g., BIM, BAD) Stimulus->BH3 BCL2 BCL-2 (Anti-apoptotic) BH3->BCL2 Neutralized by BaxBak BAX/BAK (Pro-apoptotic) BH3->BaxBak Activates This compound This compound/BCL201 This compound->BCL2 Inhibits CytoC Cytochrome c Release BaxBak->CytoC Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis

This compound/BCL201 inhibits BCL-2, preventing it from neutralizing pro-apoptotic signals and leading to cell death.

Experimental Data Summary

This compound/BCL201 has demonstrated potent activity in both cellular and animal models.

In Vitro Data

The compound shows potent, selective cell killing in BCL-2-dependent cancer lines [1] [4].

Cell Line Cancer Type BCL-2 Dependence This compound IC₅₀ Key Observations
RS4;11 Acute Lymphoblastic Leukemia (ALL) High 71.6 nM [1] Potent cell killing; hallmarks of apoptosis (PS externalization, caspase-3 activation) [1]
H146 Small Cell Lung Carcinoma BCL-xL-dependent 1.7 μM [1] Weak activity, confirming BCL-2 selectivity and sparing BCL-xL-dependent cells [1]
In Vivo Efficacy

In mouse xenograft models, this compound showed robust anti-tumor efficacy with good tolerability [1] [4] [2].

Animal Model Dosage & Route Treatment Regimen Key Results
RS4;11 (ALL) and Toledo (Lymphoma) 20-100 mg/kg, Oral gavage [1] Daily for 7 days [1] Significant, dose-dependent tumor growth inhibition; no weight loss or behavioral changes [1]
RS4;11 (ALL) 25 & 100 mg/kg, Oral gavage [1] Single dose [1] No induction of platelet loss, confirming BCL-xL sparing and safety [1]

Key Experimental Protocols

To help you evaluate or replicate the core findings, here are summaries of the key methodologies used in the primary research.

Protocol 1: Apoptosis Assay by Flow Cytometry

This protocol measures early-stage apoptosis in cells treated with this compound [4] [5].

  • Cell Line: RS4;11 (BCL-2-dependent ALL cell line) [4].
  • Treatment: Expose cells to this compound at various concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1 μM) [4].
  • Incubation Time: 2 hours [4].
  • Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI) [4] [5].
  • Analysis: Analyze by flow cytometry. Annexin V-FITC positive/PI negative cells are in early apoptosis [4] [5].
Protocol 2: In Vivo Anti-tumor Efficacy Study

This protocol evaluates the compound's ability to shrink tumors in live animal models [1] [4].

  • Animal Model: Female SCID/beige mice implanted subcutaneously with tumor cells (e.g., 3×10⁶ RS4;11 or Toledo cells) [1].
  • Grouping: Randomize mice into control and treatment groups once tumors are established.
  • Dosage & Administration: Administer this compound (e.g., 20, 50, or 100 mg/kg) by oral gavage [1].
  • Treatment Schedule: Daily for 7 consecutive days [1].
  • Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity [1].

Clinical Development Status

This compound/BCL201 progressed to several Phase I clinical trials, which have been completed [6] [4]. The investigated conditions included:

  • Chronic Lymphocytic Leukemia (CLL)
  • B-Cell Non-Hodgkin Lymphoma (NHL)
  • Multiple Myeloma (MM)
  • Acute Myeloid Leukemia (AML)
  • Myelodysplastic Syndrome (MDS)
  • Follicular Lymphoma and Mantle Cell Lymphoma [6] [4]

References

Mechanism of Action and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

S55746 promotes apoptosis by mimicking the function of native BH3-only proteins.

  • Molecular Mechanism: It occupies the hydrophobic groove on the BCL-2 protein's surface, forming a key hydrogen bond with the backbone carbonyl of residue A149 [1]. This binding displaces pro-apoptotic proteins (like BAX) that are normally sequestered by BCL-2, thereby triggering mitochondrial apoptosis [1] [2].
  • Key Selectivity: this compound's defining feature is its BCL-2 specificity. It has poor affinity for BCL-XL and does not significantly bind MCL-1 or BFL-1 [1]. This selectivity is crucial as it spares platelets, which depend on BCL-XL for survival, avoiding dose-limiting thrombocytopenia associated with dual BCL-2/BCL-XL inhibitors like navitoclax [1].

The following diagram illustrates the mechanism by which this compound induces apoptosis in a cancer cell.

G BCL2 BCL-2 Protein ProA Pro-apoptotic Protein (e.g., BAX) BCL2->ProA  Sequesters BH3 This compound (BH3 Mimetic) BH3->BCL2  Binds Groove BH3->ProA  Displaces Apoptosis Cell Apoptosis ProA->Apoptosis  Activates

Preclinical Experimental Evidence

Key experiments demonstrating the efficacy of this compound are summarized below with detailed methodologies.

Experiment Type Cell Lines / Models Used Key Experimental Findings
In Vitro Cytotoxicity RS4;11 (BCL-2-dependent ALL), H146 (BCL-XL-dependent) [1] Potent cell killing in RS4;11 (IC₅₀ = 71.6 nM). Weak activity in H146 (IC₅₀ = 1.7 µM), confirming BCL-2 selectivity [1].
Mechanistic Assays Hematological cell lines [1] Concentration-dependent disruption of BCL-2/BAX complex, phosphatidylserine externalization, caspase-3 activation, and PARP cleavage [1].
Ex Vivo Activity Primary patient samples (CLL, Mantle Cell Lymphoma) [1] [2] Induction of apoptosis in the low nanomolar range [1].
In Vivo Efficacy Hematological xenograft models in mice [1] Robust anti-tumor activity with daily oral dosing; no weight loss or behavioral changes, indicating good tolerability [1].
Detailed Experimental Protocols
  • Fluorescence Polarization (FP) Binding Assay [1]: Used to determine binding affinity (Ki). A fluorescently labeled BH3 peptide (e.g., PUMA) is incubated with recombinant BCL-2 protein. The displacement of this peptide by this compound causes a change in polarization, which is measured to calculate the inhibition constant.
  • Co-immunoprecipitation (Co-IP) [1]: Used to demonstrate disruption of protein-protein interactions. Cells are lysed, and BCL-2 is immunoprecipitated. Western blotting is then used to detect if pro-apoptotic partners like BAX remain bound after this compound treatment.
  • Cell Viability Assay (SYTOX Blue) [3]: Used to determine the lethal concentration (LC₅₀). Cells are plated and treated with a range of this compound concentrations. After 48 hours, the SYTOX Blue dye is added, which is excluded by live cells but stains dead cells. Viability is quantified by flow cytometry.
  • In Vivo Xenograft Model [3]: Mice are engrafted with human leukemia cells. After engraftment is confirmed, mice are treated with this compound (e.g., 100 mg/kg by oral gavage) or a vehicle control. Tumor burden and survival are monitored, and blood counts are analyzed to assess toxicity.

Combination Therapy Strategy

A prominent strategy to enhance efficacy and overcome resistance is combining BH3 mimetics.

  • Rationale for Dual Targeting: Cancer cells often co-express multiple anti-apoptotic proteins (e.g., BCL-2 and MCL1). Inhibiting only one can lead to dependency shifting and resistance [3] [4].
  • This compound in Combination: Preclinical studies show that This compound combined with the MCL1 inhibitor S63845 has potent, synergistic pro-apoptotic activity in Acute Myeloid Leukemia (AML) models, including chemoresistant samples [3]. This combination was active against leukemic progenitors while showing less toxicity to normal hematopoietic cells than standard chemotherapy [3].

References

Mechanism of Action and BCL-2 Family Signaling

Author: Smolecule Technical Support Team. Date: February 2026

S55746 is a BH3-mimetic that selectively targets and inhibits the pro-survival protein BCL-2. It occupies the hydrophobic groove of BCL-2, displacing pro-apoptotic proteins like BAX and triggering mitochondrial apoptosis. Its high selectivity for BCL-2 over BCL-XL and MCL-1 is a key differentiator [1] [2].

The diagram below illustrates how this compound tips the balance in favor of apoptosis in cancer cells. The corresponding DOT script is provided for customization.

G This compound This compound (BCL-2 Inhibitor) BC BC This compound->BC L2  Inhibits BIM BIM (Pro-apoptotic) L2->BIM Binds and neutralizes BAX BAX/BAK BIM->BAX  Activates Apoptosis Mitochondrial Apoptosis BAX->Apoptosis  Triggers

This compound inhibits BCL-2, releasing pro-apoptotic proteins to trigger mitochondrial apoptosis.

Quantitative Profiling of this compound

The tables below summarize the key quantitative data from preclinical studies, including binding affinity, selectivity, and cellular potency.

Table 1: Binding Affinity and Selectivity Profile [1] [2] [3]

Target Protein Assay Type Affinity (Kᵢ or KD) Selectivity (vs. BCL-2)
BCL-2 Fluorescence Polarization (Kᵢ) 1.3 nM ---
BCL-2 Isothermal Titration Calorimetry (KD) 2.47 nM ---
BCL-XL Fluorescence Polarization (Kᵢ) 520 nM ~400-fold
BCL-XL Isothermal Titration Calorimetry (KD) 186 nM ~75-fold
MCL-1 Fluorescence Polarization No significant binding (4.3% inhibition at 30 µM) >23,000-fold
BFL-1 Fluorescence Polarization No significant binding (7.4% inhibition at 5 µM) >3,800-fold

Table 2: In Vitro and In Vivo Efficacy [1] [2] [3]

Model / System Metric Result
RS4;11 (BCL-2 dependent cell line) IC₅₀ (72-hour treatment) 71.6 nM
H146 (BCL-XL dependent cell line) IC₅₀ (72-hour treatment) 1.7 µM
Primary CLL/MCL patient samples Apoptosis Induction (Ex Vivo) Low nanomolar range
RS4;11 xenograft (mouse model) Anti-tumor efficacy (oral, daily) Robust tumor growth impairment
Toledo xenograft (mouse model) Anti-tumor efficacy (oral, daily) Robust tumor growth impairment
In Vivo Tolerability (mice) Body weight and behavior No adverse changes

Detailed Experimental Protocols

For fellow researchers, here are the methodologies for key experiments cited in the preclinical data.

Fluorescence Polarization (FP) Binding Assay [2]
  • Purpose: To determine the affinity (Kᵢ) of this compound for BCL-2 family proteins.
  • Methodology:
    • A fluorescently labeled peptide (e.g., FITC-PUMA), which contains a BH3 domain, is incubated with the target protein (BCL-2, BCL-XL, etc.).
    • When the peptide binds to the protein, its rotational speed decreases, leading to high fluorescence polarization.
    • This compound is introduced at varying concentrations to compete with the fluorescent peptide for the binding groove.
    • The displacement of the fluorescent peptide is measured by a decrease in polarization.
    • The Kᵢ value is calculated from the competition curve.
In Vitro Cell Viability/Cytotoxicity Assay [2] [3]
  • Purpose: To measure the potency (IC₅₀) of this compound in killing hematological cancer cell lines.
  • Cell Lines: RS4;11 (Acute Lymphoblastic Leukemia, BCL-2 dependent) and H146 (Small Cell Lung Carcinoma, BCL-XL dependent).
  • Protocol:
    • Cells are seeded in culture plates and treated with a concentration range of this compound (e.g., from 0.01 µM to 1 µM) for 72 hours.
    • Cell viability is assessed using standard methods like ATP quantification (e.g., CellTiter-Glo) or flow cytometry with Annexin V/PI staining to detect apoptosis.
    • The IC₅₀ value is determined from the dose-response curve.
In Vivo Xenograft Efficacy Study [1] [3]
  • Purpose: To evaluate the anti-tumor activity of this compound in a live animal model.
  • Model: Female SCID mice subcutaneously inoculated with RS4;11 or Toledo lymphoma cells.
  • Dosing: Once this compound is administered daily via oral gavage at doses of 25 mg/kg and 100 mg/kg.
  • Endpoints: Tumor volume is measured regularly over the study duration. Body weight is monitored as an indicator of compound tolerability.

Conclusion and Research Context

This compound represents a targeted therapeutic strategy designed to overcome the thrombocytopenia limitation of earlier, less selective BCL-2/BCL-XL inhibitors like Navitoclax [2]. Its promising preclinical profile supported its advancement into clinical trials. According to the search results, Phase I trials were initiated to assess this compound in patients with relapsed or refractory hematological malignancies, including Chronic Lymphocytic Leukaemia (CLL), B-Cell Non-Hodgkin Lymphoma (NHL), and Multiple Myeloma with a t(11;14) translocation [4] [3].

References

S55746 BCL-2 family protein interaction

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Binding

S55746 functions as a BH3-mimetic, meaning it mimics the function of native pro-apoptotic BH3-only proteins. It binds to the hydrophobic groove on the surface of the BCL-2 protein, which is the same site that normally interacts with the BH3 domains of its pro-apoptotic binding partners [1]. By occupying this groove, this compound competitively disrupts the protein-protein interaction between BCL-2 and pro-apoptotic proteins like BAX.

This disruption prevents BCL-2 from sequestering and inhibiting its pro-apoptotic partners, thereby freeing these proteins to activate the mitochondrial apoptotic pathway. This leads to Mitochondrial Outer Membrane Permeabilization (MOMP), release of cytochrome c, activation of caspases, and ultimately, programmed cell death [1] [2].

The following diagram illustrates the mechanism of this compound-induced apoptosis.

G This compound This compound BCL2 BCL-2 (Anti-apoptotic) This compound->BCL2 Binds hydrophobic groove This compound->BCL2 Disrupts interaction ProApop Pro-apoptotic Proteins (e.g., BAX, BAK) BCL2->ProApop Sequesters and inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApop->MOMP Free to activate CytoC Cytochrome c Release MOMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis

This compound binds BCL-2, displacing pro-apoptotic proteins to trigger mitochondrial apoptosis.

Key Experimental Evidence and Protocols

The characterization of this compound involved a series of well-established biochemical and cellular assays. The following diagram outlines the key experimental workflow, and the tables below detail the specific methodologies for binding and cellular assays.

G Affinity Binding Affinity & Selectivity Complex Disruption of BCL-2/BAX Complex Affinity->Complex ApopMarkers Apoptosis Hallmarks in Cell Lines Complex->ApopMarkers Primary Ex Vivo Efficacy in Primary Patient Samples ApopMarkers->Primary InVivo In Vivo Efficacy in Xenograft Models Primary->InVivo

Key experimental workflow for this compound characterization, from binding assays to in vivo models.

Binding Affinity and Selectivity Assays

These experiments quantified how tightly and selectively this compound binds to BCL-2 compared to other anti-apoptotic family members [1].

Aspect Protocol Details
Key Assays Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) [1]

| General Method | FP: Measured displacement of a fluorescently labeled BH3 peptide (e.g., PUMA) from recombinant BCL-2 protein. ITC/SPR: Directly measured binding affinity and thermodynamics between this compound and BCL-2 protein [1]. | | Proteins Tested | Human recombinant BCL-2, BCL-XL, MCL-1, and BFL-1/A1 [1]. | | Key Readout | Inhibition constant (Ki) and dissociation constant (KD) for each protein interaction. |

Cellular Apoptosis Assays

These assays confirmed that the biochemical inhibition of BCL-2 by this compound translates to functional, selective induction of apoptosis in cells [1].

Aspect Protocol Details
Cell Lines RS4;11 (BCL-2-dependent acute lymphoblastic leukemia) and H146 (BCL-XL-dependent small cell lung cancer) [1].
Viability Assay Cells treated with this compound for 72 hours. Cell viability measured to determine IC50 values [1] [3].

| Apoptosis Detection | Phosphatidylserine Exposure: Annexin V-FITC staining analyzed by flow cytometry. Caspase-3 Activation & PARP Cleavage: Detection via western blotting [1]. | | Co-immunoprecipitation | RS4;11 cells treated with this compound; lysates immunoprecipitated with BCL-2 antibody and probed for BAX to demonstrate disruption of the BCL-2/BAX complex [1]. |

Clinical Development Status

This compound (also referred to as BCL201) progressed into Phase I clinical trials for various hematological malignancies. The available public records indicate that these trials have been completed, as shown in the table below [3] [4].

Condition NCT Number Status (as of Search)
Follicular Lymphoma, Mantle Cell Lymphoma NCT02603445 Completed [3]
Acute Myeloid Leukaemia (AML), Myelodysplastic Syndrome (MDS) NCT02920541 Completed [3] [4]
Chronic Lymphocytic Leukaemia (CLL), B-Cell Non-Hodgkin Lymphoma, Multiple Myeloma NCT02920697 Completed [3] [4]

References

Quantitative Biochemical and Cellular Data

Author: Smolecule Technical Support Team. Date: February 2026

The potency and selectivity of S55746 were characterized through a series of in vitro assays. The following table consolidates key quantitative findings from these studies.

Parameter Result / Value Experimental Context
Binding Affinity (Kᵢ) 1.3 nM [1] [2] Fluorescence Polarization (FP) assay against BCL-2
Selectivity (BCL-2 vs. BCL-XL) ~70 to 400-fold [1] [2] Range depends on assay method (FP, ITC, SPR)
Binding to MCL-1 & BFL-1 No significant binding [1] [2] Inhibition <15% at high concentrations (≥30 µM)
In vitro Cytotoxicity (IC₅₀) 71.6 nM [1] [2] 72-hour treatment of BCL-2-dependent RS4;11 (ALL) cell line
Ex vivo Apoptosis Induction Low nanomolar range [1] [3] Primary CLL and Mantle Cell Lymphoma patient samples
In vivo Target Engagement (Plasma CTHRE) 2876 ng/mL [4] [5] Threshold for caspase activation and tumor growth inhibition in xenograft mice

Detailed Experimental Protocols

The preclinical profile of this compound was established using the following key experimental methodologies.

  • Fluorescence Polarization (FP) Binding Assay: This assay quantified the ability of this compound to disrupt the interaction between BCL-2 protein and a fluorescently labeled PUMA BH3 peptide [1] [2]. The decrease in polarized fluorescence when this compound displaces the peptide is used to calculate inhibition constants (Kᵢ), demonstrating its high potency and selectivity [1] [2].
  • Co-immunoprecipitation (Co-IP) in RS4;11 Cells: To confirm target engagement in a cellular context, RS4;11 cells were treated with this compound. Cellular proteins were extracted, and BCL-2 was immunoprecipitated. The subsequent western blot analysis showed a concentration-dependent decrease in co-precipitated BAX, proving that this compound successfully disrupts the BCL-2/BAX complex in cells [1].
  • In Vitro Cell Viability and Apoptosis Assays:
    • Cell Lines: A panel of hematological cell lines was used, including the BCL-2-dependent RS4;11 (acute lymphoblastic leukemia) and the BCL-XL-dependent H146 line [1] [2].
    • Viability Measurement: After 72 hours of treatment with this compound, cell viability was assessed using assays like PrestoBlue, which measures metabolic activity [1] [6].
    • Apoptosis Markers: Induction of apoptosis was confirmed by flow cytometry analysis of phosphatidylserine externalization (Annexin V staining), caspase-3 activation, and PARP cleavage [1] [3].
  • In Vivo Xenograft Models:
    • Mouse Models: Immunodeficient mice were implanted with human hematological tumor cells [1] [4].
    • Dosing: this compound was administered daily via oral gavage [1] [4].
    • Endpoint Measurements: Tumor volumes were measured regularly to assess efficacy. Pharmacodynamic biomarkers, specifically effector caspase activity, were also measured in tumor tissues to link drug exposure to biological effect [4] [5].

Mechanism of Action and Signaling Pathway

This compound is a BH3-mimetic that specifically targets the anti-apoptotic protein BCL-2. The following diagram illustrates the mechanism by which it induces apoptosis in cancer cells.

G This compound This compound BCL2 BCL-2 (Anti-apoptotic) This compound->BCL2 Binds hydrophobic groove BIM_BAD BIM, BAD, PUMA (Pro-apoptotic BH3 proteins) This compound->BIM_BAD  Displaces BCL2->BIM_BAD Sequesters BAX_BAK BAX / BAK (Executioner proteins) BIM_BAD->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC CaspaseActivation Caspase Cascade Activation CytochromeC->CaspaseActivation Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis

Future Directions and Clinical Context

This compound emerged after the first-generation BCL-2/BCL-XL inhibitor navitoclax, which caused dose-limiting thrombocytopenia due to BCL-XL inhibition [1] [7]. Its selective profile was designed to avoid this toxicity [1] [2]. Research also explores its potential in combination therapies. An ongoing phase Ib study was mentioned to be investigating this compound in combination with the PI3Kδ inhibitor idelalisib for patients with relapsed or refractory malignancies [8].

The preclinical data for this compound robustly supports its continued clinical investigation as a targeted therapy for BCL-2-dependent hematological cancers [1] [3] [2]. For the most current information on its clinical development status and results, you can refer to the clinical trial registries listed under the identifiers NCT02920697, NCT02920541, and NCT02603445 [1] [2].

References

S55746 Profile and Venetoclax Resistance Insight

Author: Smolecule Technical Support Team. Date: February 2026

While direct data on S55746 resistance is limited, its profile as a selective BCL-2 inhibitor is well-established. Furthermore, research on venetoclax provides a framework for understanding potential resistance pathways that could also be relevant to this compound.

Aspect This compound (BCL201) Venetoclax (ABT-199)
Target BCL-2 [1] BCL-2 [2]
Mechanism BH3-mimetic; occupies BCL-2 hydrophobic groove to displace pro-apoptotic proteins [1] BH3-mimetic; targets the BH3-binding groove of BCL-2 [2]
Affinity for BCL-2 (Ki) 1.3 nM [1] [3] 1.2 nM [1]
Selectivity High for BCL-2; 70- to 400-fold less affinity for BCL-XL; no significant binding to MCL-1 or BFL-1 [1] [3] High for BCL-2 [1]
Proposed Resistance Mechanism Not explicitly reported Mutation in the BH3-binding groove of BCL-2 (e.g., G101V) that reduces drug binding by up to 180-fold without impairing binding to pro-apoptotic partners [2]

Experimental Insights

The data on this compound and the inferred resistance mechanisms are derived from several key experimental approaches. The diagram below illustrates a generalized workflow for profiling a BH3-mimetic drug like this compound and investigating its potential resistance.

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_structural Structural Biology (e.g., for Venetoclax) Start Start: Drug Profiling InVitro InVitro Start->InVitro In In Vitro Vitro Assays Assays , fillcolor= , fillcolor= FP Fluorescence Polarization (FP) Target Binding Affinity (Ki) ITC Isothermal Titration Calorimetry (ITC) Binding Thermodynamics FP->ITC SPR Surface Plasmon Resonance (SPR) Direct Binding Kinetics ITC->SPR CellViability Cell Viability Assays IC50 Determination SPR->CellViability CoIP Co-immunoprecipitation (Co-IP) Disruption of BCL-2/BAX Complex CellViability->CoIP InVivo In Vivo Models CoIP->InVivo Structural Structural Analysis CoIP->Structural Informs Target Xenograft Tumor Xenograft Models Oral Dosing & Efficacy Monitoring InVivo->Xenograft Toxicity Toxicity and Tolerability Assessment Xenograft->Toxicity Crystallization Protein-Drug Co-crystallization Structural->Crystallization Structure X-ray Crystallography Determine Binding Pose and Mutant Impact Crystallization->Structure InVitro->FP

Diagram of the experimental workflow for profiling BH3-mimetic drugs and resistance.

Key methodologies from the literature include:

  • Binding Affinity and Selectivity Profiling: The affinity of this compound for BCL-2 and other pro-survival proteins was determined using Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) [1].
  • Cell-Based Efficacy and Selectivity: Potency was evaluated in hematological cell lines. For example, this compound showed high potency in the BCL-2-dependent RS4;11 cell line (IC50 = 71.6 nM after 72 h) but much weaker activity in the BCL-XL-dependent H146 cell line (IC50 = 1.7 μM) [1]. Apoptosis was confirmed by measuring phosphatidylserine externalization (Annexin V staining), caspase-3 activation, and PARP cleavage [1] [3].
  • In Vivo Anti-Tumor Efficacy: this compound was administered orally to mice with RS4;11 or Toledo tumor xenografts at doses of 25 and 100 mg/kg. It demonstrated robust anti-tumor efficacy with no reported weight loss or behavioral changes [1] [3].
  • Structural Biology (for Venetoclax): The molecular basis for venetoclax resistance was uncovered by solving crystal structures of BCL-2 bound to venetoclax and its G101V mutant. This revealed how the mutation causes a knock-on effect, altering the side chain of residue E152, which clashes with the drug and reduces binding [2].

Key Implications for Research

The current data suggests several important considerations for your research and development efforts:

  • The G101V mutation is a validated resistance mechanism for venetoclax that directly impacts drug binding. Its potential to confer cross-resistance to this compound should be a primary focus of investigation [2].
  • Resistance can arise without abolishing the protein's native pro-survival function. This "selective" resistance makes such mutations particularly challenging and may require next-generation inhibitors designed to accommodate these structural changes [2].
  • Evaluate dependence on other pro-survival proteins like MCL-1 or BCL-XL. Since this compound does not inhibit these, their upregulation is a potential resistance pathway. Combination therapies targeting these proteins could be a viable strategy [1] [4].

References

S55746 cell culture apoptosis assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to S55746

This compound (also known as BCL201) is a novel, orally bioavailable small-molecule inhibitor that selectively and potently targets the anti-apoptotic protein BCL-2 [1] [2]. It functions as a BH3-mimetic, meaning it displaces pro-apoptotic proteins like BAX from their binding site on BCL-2's hydrophobic groove, thereby initiating the mitochondrial pathway of apoptosis [1] [3]. This makes it a promising candidate for anti-cancer research, particularly in hematological malignancies where BCL-2 is overexpressed.

Mechanism of Action

This compound specifically binds to BCL-2 with high affinity, freeing pro-apoptotic proteins to trigger mitochondrial outer membrane permeabilization (MOMP) [4] [5]. This leads to cytochrome c release, activation of caspase proteases, and execution of apoptosis. The following diagram illustrates this intrinsic apoptosis pathway.

G This compound This compound BCL2 BCL-2 This compound->BCL2 Binds and Inhibits BIM BH3-only protein (e.g., BIM) BCL2->BIM Sequesters ApoptoticSignal Cellular Stress ApoptoticSignal->BIM BAX_BAK BAX/BAK BIM->BAX_BAK MOMP MOMP BAX_BAK->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC CaspaseActivation Caspase-9 & -3 Activation CytochromeC->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Biochemical and Cellular Profiling of this compound

The tables below summarize key quantitative data on the binding affinity, selectivity, and cellular cytotoxicity of this compound.

Table 1: Binding Affinity and Selectivity Profile of this compound [1]

Target Protein Assay Type Affinity (Kᵢ or K_D) Selectivity (vs. BCL-2)
BCL-2 Fluorescence Polarisation (FP) Kᵢ = 1.3 nM
BCL-XL Fluorescence Polarisation (FP) Kᵢ = 520 nM ~400-fold
MCL-1 Fluorescence Polarisation (FP) No significant binding (4.3% inhibition at 30 µM) Not applicable
BFL-1 Fluorescence Polarisation (FP) No significant binding (7.4% inhibition at 5 µM) Not applicable

Table 2: In Vitro Cytotoxic Activity (IC₅₀) in Hematological Cell Lines [1] [6]

Cell Line Cancer Type BCL-2 Family Dependency This compound IC₅₀ (72h treatment)
RS4;11 Acute Lymphoblastic Leukemia (ALL) BCL-2-dependent 71.6 nM
H146 Small Cell Lung Carcinoma BCL-XL-dependent 1.7 µM

Detailed Experimental Protocols

Here are detailed protocols for assessing this compound-induced apoptosis in cell culture, based on the hallmarks of apoptosis measured in the original research [1].

Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This protocol detects phosphatidylserine externalization, an early marker of apoptosis [1] [7].

Workflow Overview

G PlateCells Plate and Treat Cells Treatthis compound Treat with this compound PlateCells->Treatthis compound Harvest Harvest and Wash Cells Treatthis compound->Harvest Stain Stain with Annexin V & PI Harvest->Stain Incubate Incubate Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze

Materials

  • Cells: BCL-2-dependent cell line (e.g., RS4;11) [1].
  • Compound: this compound, prepared as a 100 mg/mL stock in DMSO [6].
  • Kit: Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit (or equivalent), containing [7]:
    • Alexa Fluor 488 annexin V
    • Propidium Iodide (PI) solution
    • 5X Annexin-binding buffer
  • Other: Cell culture medium, phosphate-buffered saline (PBS), flow cytometer.

Procedure

  • Cell Preparation and Treatment: Plate cells at an appropriate density (e.g., 0.5-1 x 10⁶ cells/mL). The next day, treat with a range of this compound concentrations (e.g., 0.01 to 1 µM) for 24 to 72 hours. Include a vehicle control (DMSO at the same concentration as treated groups) [1] [6].
  • Harvesting Cells: Collect both suspended and adherent cells. Wash cells once with cold PBS.
  • Staining: Resuspend cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Alexa Fluor 488 annexin V and 1 µL of PI (from a 100 µg/mL working solution) [7].
  • Incubation: Incubate at room temperature for 15 minutes in the dark.
  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze by flow cytometry within 1 hour. Use the following gating strategy:
    • Viable cells: Annexin V⁻/PI⁻
    • Early apoptotic cells: Annexin V⁺/PI⁻
    • Late apoptotic/necrotic cells: Annexin V⁺/PI⁺
Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol confirms apoptosis by detecting the cleavage of key effector proteins, such as caspase-3 and its substrate PARP [1].

Workflow Overview

G TreatCells Treat Cells with this compound Lyse Lyse Cells and Quantify Protein TreatCells->Lyse Gel Separate by Gel Electrophoresis Lyse->Gel Transfer Transfer to Membrane Gel->Transfer Block Block Membrane Transfer->Block IncubatePrimary Incubate with Primary Antibodies Block->IncubatePrimary IncubateSecondary Incubate with HRP-Secondary Antibodies IncubatePrimary->IncubateSecondary Detect Chemiluminescent Detection IncubateSecondary->Detect

Materials

  • Cells and Compound: As in Protocol 1.
  • Antibodies:
    • Anti-Cleaved Caspase-3
    • Anti-PARP (to detect full-length and cleaved fragments)
    • Anti-β-Actin (or other loading control)
    • HRP-conjugated secondary antibodies.
  • Other: RIPA lysis buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE gel, PVDF or nitrocellulose membrane, chemiluminescent substrate.

Procedure

  • Cell Treatment and Lysis: Treat cells with this compound (e.g., 0.1 to 1 µM for 2 to 24 hours). Wash cells with PBS and lyse on ice using RIPA buffer supplemented with protease inhibitors.
  • Protein Separation and Transfer: Determine protein concentration. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
  • Antibody Incubation: Block the membrane with 5% non-fat milk. Incubate with primary antibodies overnight at 4°C, followed by incubation with appropriate HRP-conjugated secondary antibodies.
  • Detection: Develop the blot using a chemiluminescent substrate. Expected results include:
    • Appearance of a Cleaved Caspase-3 band.
    • Decrease in full-length PARP and appearance of a smaller cleaved PARP fragment.

Key Application Notes

  • Cell Line Selection: The efficacy of this compound is highly dependent on the expression of BCL-2 in the cell line. Always confirm the dependency profile of your model system. The RS4;11 cell line serves as a excellent positive control [1].
  • Optimization is Crucial: The provided concentrations and timings are starting points. Perform dose-response and time-course experiments to establish optimal conditions for your specific research context.
  • Control Experiments: To confirm the specificity of this compound, its lack of cytotoxicity in BCL-XL-dependent cell lines (like H146) can be demonstrated [1].
  • Safety: Propidium iodide is a potential mutagen. Please use appropriate precautions when handling [7].

References

S55746 caspase-3 activation detection method

Author: Smolecule Technical Support Team. Date: February 2026

Evidence of Caspase-3 Activation by S55746

The foundational study on this compound demonstrates that it triggers key markers of apoptosis in hematological cancer cell lines. The table below summarizes the relevant findings from this research:

Apoptotic Hallmark Evidence in this compound-Treated Cells Relevant Cell Lines/Models
Caspase-3 Activation Directly reported as being induced [1] [2] [3] Panel of hematological cell lines [1] [2] [3]
Phosphatidylserine Externalization Directly reported as being induced [1] [2] [3] Panel of hematological cell lines [1] [2] [3]
PARP Cleavage Directly reported as being induced [1] [2] [3] Panel of hematological cell lines [1] [2] [3]
Overall Cell Death (IC₅₀) 71.6 nM [1] RS4;11 (BCL-2-dependent cell line) [1]

The research establishes that this compound is a selective BCL-2 inhibitor which promotes cell death through the intrinsic apoptotic pathway [1]. In this pathway, inhibition of BCL-2 leads to mitochondrial outer membrane permeabilization (MOMP), triggering the activation of initiator caspase-9, which in turn cleaves and activates executioner caspases like caspase-3 [4]. Active caspase-3 is responsible for the cleavage of key cellular substrates, such as PARP, leading to the organized dismantling of the cell [1] [4].

Reconstructed Workflow for Detecting Caspase-3 Activation

While the exact protocol from the this compound studies is not provided, the detection of caspase-3 activation in cell-based assays typically follows a general workflow. The diagram below outlines the key steps, from cell treatment to analysis.

G Start Start Experiment T1 Cell Culture and Seeding (e.g., RS4;11 cells) Start->T1 T2 Treatment with this compound (Varying doses and time points) T1->T2 T3 Cell Harvest and Lysis T2->T3 T4 Caspase-3 Detection T3->T4 M1 Western Blotting (Detect cleavage of pro-caspase-3 or PARP) T4->M1 M2 Caspase Activity Assay (Using fluorescent substrates) T4->M2 M3 Flow Cytometry (Using caspase-3 specific antibodies or dyes) T4->M3 A1 Data Analysis M1->A1 M2->A1 M3->A1 End Conclusion A1->End

Based on standard methodologies, here are detailed protocols for the three most common techniques used to detect caspase-3 activation.

Protocol 1: Western Blot Analysis

This method detects the physical cleavage of pro-caspase-3 into its active fragments.

  • 1. Cell Lysis: After treating cells with this compound, lyse them in RIPA buffer supplemented with protease inhibitors.
  • 2. Gel Electrophoresis: Separate 20-40 µg of total protein per sample on a 4-20% SDS-PAGE gel.
  • 3. Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
  • 4. Blocking and Incubation:
    • Block the membrane with 5% non-fat milk in TBST for 1 hour.
    • Incubate with primary antibodies overnight at 4°C.
      • Anti-Caspase-3: Detects both full-length (inactive, ~35 kDa) and cleaved fragments (active, ~17/19 kDa).
      • Anti-PARP: Detects full-length (~116 kDa) and cleaved PARP (~89 kDa), a key substrate of active caspase-3.
      • Anti-β-Actin: Serves as a loading control.
  • 5. Detection: Incubate with an HRP-conjugated secondary antibody and develop using enhanced chemiluminescence (ECL) reagent.
Protocol 2: Caspase-Glo 3/7 Luminescent Assay

This is a homogeneous, high-throughput method that measures caspase-3/7 activity.

  • 1. Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound.
  • 2. Reagent Addition: Equilibrate the Caspase-Glo 3/7 reagent to room temperature. Add an equal volume of reagent to each well.
  • 3. Incubation: Gently mix the contents on a plate shaker for 30 seconds. Incubate the plate at room temperature for 30-60 minutes to allow the signal to stabilize.
  • 4. Measurement: Record the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to caspase-3/7 activity.
Protocol 3: Flow Cytometry with FLICA

This method allows for the detection of active caspase-3 in individual cells.

  • 1. Staining: After treatment with this compound, add a fluorescently labeled caspase-3 inhibitor (FLICA) directly to the culture medium. Incubate for 45-60 minutes at 37°C.
  • 2. Cell Washing: Wash the cells twice with the provided wash buffer or 1X PBS to remove unbound FLICA reagent.
  • 3. Counterstaining (Optional): Resuspend cells in a buffer containing a viability dye (e.g., Propidium Iodide) to distinguish live and dead cells.
  • 4. Analysis: Analyze the cells immediately using a flow cytometer. The fluorescence intensity in the FLICA channel indicates the level of active caspase-3.

References

Comprehensive Application Notes and Protocols: S55746 PARP Cleavage Analysis for Apoptosis Detection in Hematological Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PARP Cleavage as a Biomarker of Apoptosis

Biological Significance of PARP Cleavage

Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme with crucial functions in DNA repair and cell death pathways. During apoptosis, PARP-1 serves as a primary substrate for executioner caspases, particularly caspase-3 and caspase-7, which cleave PARP-1 at specific aspartate residues within the DEVD214 motif. This proteolytic cleavage represents a definitive biochemical hallmark of apoptosis and serves as a reliable indicator of programmed cell death in experimental systems. The cleavage event generates two characteristic fragments: an 89-kD catalytic fragment containing the automodification and catalytic domains, and a 24-kD DNA-binding domain (DBD) fragment that retains the zinc finger motifs and remains tightly bound to DNA. The 24-kD fragment acts as a trans-dominant inhibitor of intact PARP-1, potentially blocking DNA repair and conserving cellular energy during apoptotic execution [1] [2].

PARP-1 Domains and Cleavage Fragments

PARP-1 contains three structurally and functionally distinct domains that determine its cellular functions and cleavage characteristics:

  • DNA-binding domain (DBD): A 46-kD N-terminal region containing two zinc finger motifs that facilitate tight binding to DNA strand breaks and other structural anomalies
  • Automodification domain (AMD): A 22-kD central region containing a BRCT fold that functions as a target for poly(ADP-ribosyl)ation and facilitates protein-protein interactions
  • Catalytic domain (CD): A 54-kD C-terminal region that catalyzes the polymerization of ADP-ribose units from NAD+ onto target proteins [2]

Table 1: Characteristic PARP-1 Cleavage Fragments and Their Detection

Fragment Size Domain Composition Cellular Localization Functional Consequences Primary Protease
24 kD DNA-binding domain (DBD) with zinc fingers Nuclear retention Irreversible binding to damaged DNA; inhibits DNA repair Caspase-3, Caspase-7
89 kD Automodification domain + Catalytic domain Cytosolic translocation Reduced DNA binding capacity; disrupted catalytic function Caspase-3, Caspase-7
50 kD Catalytic domain Variable Associated with alternative protease activity Calpain, Cathepsins
40 kD Catalytic subfragment Variable Associated with extensive proteolysis Granzyme A, MMPs

S55746 Mechanism of Action and Apoptotic Induction

BCL-2 Selective Inhibition Profil

This compound (also known as BCL201) is a novel, orally bioavailable BH3-mimetic that selectively targets and inhibits the BCL-2 protein, a key anti-apoptotic regulator in the BCL-2 family. As a BCL-2 selective inhibitor, this compound demonstrates high binding affinity for BCL-2 (Kᵢ = 1.3 nM) with significant selectivity over related anti-apoptotic proteins including BCL-XL (70-400 fold selectivity), MCL-1, and BFL-1 (no significant binding). This selectivity profile differentiates this compound from earlier pan-BCL-2 inhibitors and underlies its specific activity in BCL-2-dependent hematological malignancies while potentially sparing platelets that depend on BCL-XL for survival [3].

Molecular Consequences of BCL-2 Inhibition

The primary mechanism of this compound-induced apoptosis involves displacement of pro-apoptotic proteins from their sequestered state bound to BCL-2. Following this displacement, activated BIM, BID, and other BH3-only proteins facilitate the activation of BAX and BAK, which oligomerize and initiate mitochondrial outer membrane permeabilization (MOMP). This crucial step leads to cytochrome c release, activation of the caspase cascade through formation of the apoptosome complex, and eventual execution of apoptosis through caspase-3 and caspase-7 activation. These executioner caspases then cleave key cellular substrates including PARP-1, producing the characteristic fragments that serve as experimental biomarkers of apoptosis [3].

Table 2: Quantitative Binding Profile of this compound Against BCL-2 Family Proteins

Target Protein Binding Affinity (Kᵢ) Selectivity Ratio (vs. BCL-2) Cellular Function Cytotoxicity Correlation
BCL-2 1.3 nM 1x Anti-apoptotic regulator Primary target
BCL-XL 90-520 nM 70-400x Platelet survival factor Minimal platelet toxicity
MCL-1 No significant binding >1000x Resistance factor in solid tumors Not applicable
BFL-1 No significant binding >1000x Hematopoietic cell survival Not applicable
BCL-W 210 nM ~160x Testering cell survival Limited activity

Detailed Experimental Protocol: PARP Cleavage Detection via Western Blot

Cell Culture and this compound Treatment Conditions

Materials Required: this compound compound (prepared as 10 mM stock in DMSO), appropriate cell lines (e.g., hematological malignancy models such as MCL, CLL, or AML), complete culture media, tissue culture vessels, CO₂ incubator, and standard laboratory equipment.

Procedure:

  • Cell Preparation: Maintain hematological cell lines in their recommended media (RPMI-1640 for most suspension cells) supplemented with 10% fetal bovine serum and antibiotics. Culture cells at 37°C in a 5% CO₂ humidified atmosphere.
  • Experimental Seeding: Seed cells at optimal density (typically 2-5 × 10⁵ cells/mL for suspension cultures) in multi-well plates or culture flasks. Allow cells to stabilize for 4-16 hours before compound treatment.
  • This compound Treatment:
    • Prepare serial dilutions of this compound in complete medium from DMSO stock solutions. Final DMSO concentration should not exceed 0.1% (v/v).
    • Treat cells with this compound across a concentration range (e.g., 1 nM to 10 µM) and appropriate time courses (typically 4-24 hours).
    • Include vehicle control (0.1% DMSO) and positive control for apoptosis induction (e.g., 1 µM staurosporine for 4-6 hours).
  • Sample Collection: Harvest cells by centrifugation (300 × g for 5 minutes). Wash once with cold phosphate-buffered saline (PBS). Flash-freeze cell pellets in liquid nitrogen and store at -80°C until protein extraction [3].
Protein Extraction and Quantification

Materials Required: RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors, BCA or Bradford protein assay kit, refrigerated centrifuge, sonicator or needle/syringe for mechanical shearing.

Procedure:

  • Cell Lysis: Resuspend cell pellets in cold RIPA buffer (100 µL per 10⁷ cells). Incubate on ice for 30 minutes with occasional vortexing.
  • Clarification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Transfer supernatant to fresh pre-chilled tubes.
  • Protein Quantification:
    • Perform BCA assay according to manufacturer's instructions using bovine serum albumin as standard.
    • Dilute lysates to equal concentrations (1-2 µg/µL) in RIPA buffer.
    • Add 4× Laemmli sample buffer (final 1×) containing 2-mercaptoethanol (5% final) or DTT.
    • Denature samples at 95-100°C for 5-10 minutes before SDS-PAGE or store at -20°C [2].
SDS-PAGE and Western Blotting

Materials Required: Mini-PROTEAN or similar gel electrophoresis system, PVDF or nitrocellulose membranes, electrophoresis power supply, transfer apparatus, blocking buffer (5% non-fat dry milk or BSA in TBST), primary and secondary antibodies.

Procedure:

  • Gel Electrophoresis:
    • Prepare 4-20% gradient or 10% Tris-glycine polyacrylamide gels.
    • Load 20-40 µg total protein per lane alongside pre-stained molecular weight markers.
    • Run gel at constant voltage (100-120V) until dye front reaches bottom (approximately 90 minutes).
  • Protein Transfer:
    • Activate PVDF membrane in methanol (15 seconds) followed by transfer buffer.
    • Transfer proteins to membrane using wet or semi-dry transfer systems (100V for 60 minutes or 25V overnight at 4°C).
  • Blocking and Antibody Incubation:
    • Block membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation:
      • Anti-PARP-1 (full length): 1:1000 dilution
      • Anti-cleaved PARP (Asp214): 1:1000 dilution
      • Anti-caspase-3: 1:1000 dilution
      • Anti-β-actin: 1:5000 dilution (loading control)
  • Detection:
    • Wash membrane 3× with TBST (10 minutes each).
    • Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature.
    • Wash 3× with TBST (10 minutes each).
    • Develop using enhanced chemiluminescence substrate according to manufacturer's instructions.
    • Image using chemiluminescence detection system with multiple exposure times [1] [2].

Data Interpretation and Analysis Guidelines

Expected Results and Quantification

PARP Cleavage Pattern Analysis: Successful apoptosis induction by this compound will manifest as a characteristic shift in PARP immunoreactivity from the full-length 116-kD band to the 89-kD cleavage fragment. The 24-kD fragment is typically not detected in standard western blot protocols due to poor transfer or antibody recognition issues. The appearance of the 89-kD fragment should demonstrate both time-dependent and concentration-dependent increases following this compound treatment, correlating with other apoptotic markers such as caspase-3 activation (evident as loss of pro-caspase-3 and appearance of cleaved fragments).

Quantitative Analysis:

  • Densitometric analysis of western blot bands should be performed using ImageJ or similar software
  • Calculate cleavage percentage as: (89-kD band intensity / [116-kD + 89-kD band intensities]) × 100
  • Normalize data to vehicle control and positive control conditions
  • Perform statistical analysis using appropriate tests (Student's t-test for two groups, ANOVA for multiple comparisons)
  • Report data as mean ± SEM from at least three independent experiments [1] [3] [2].
Troubleshooting and Technical Considerations

Common Technical Challenges:

  • High background signal: Increase blocking time, optimize antibody concentrations, increase wash stringency
  • Weak or no signal: Check antibody specificity, verify protein transfer efficiency with Ponceau S staining, ensure sufficient protein loading
  • Non-specific bands: Include appropriate controls, validate antibodies, optimize blocking conditions
  • Inconsistent results: Standardize cell culture conditions, ensure consistent treatment timing, use fresh protease inhibitors

Validation Controls:

  • Always include vehicle control (DMSO) and positive apoptosis control (e.g., staurosporine)
  • Verify equal loading with housekeeping proteins (β-actin, GAPDH, tubulin)
  • Use caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependence of PARP cleavage
  • Include resistant cell lines or BCL-2-independent models as negative controls [2].

Appendix: Visual Representations of Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway Induced by this compound

S55746_apoptosis_pathway This compound-Induced Apoptotic Signaling cluster_regulation Regulatory Mechanisms This compound This compound Administration Oral or in vitro BCL2_inhibition BCL-2 Inhibition (Ki = 1.3 nM) This compound->BCL2_inhibition BCL-2 Selective Binding BH3_release Pro-apoptotic BH3 Protein Release BCL2_inhibition->BH3_release Displacement of Pro-apoptotic Proteins MCL1 MCL-1 (Not Inhibited) Potential Resistance BCL2_inhibition->MCL1 No Significant Binding BCLXL BCLXL BCL2_inhibition->BCLXL Selectivity ~70-400 fold BAX_activation BAX/BAK Activation and Oligomerization BH3_release->BAX_activation Direct Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_activation->MOMP Oligomerization cytochrome_c Cytochrome c Release MOMP->cytochrome_c Mitochondrial Permeability apoptosome Apoptosome Formation cytochrome_c->apoptosome Cytosolic Release caspase_activation Caspase-9 and Caspase-3/7 Activation apoptosome->caspase_activation Proteolytic Cascade PARP_cleavage PARP-1 Cleavage (89 kDa and 24 kDa fragments) caspase_activation->PARP_cleavage Cleavage at DEVD214 Site apoptosis Apoptotic Cell Death (DNA Fragmentation) PARP_cleavage->apoptosis Irreversible Execution Phase

Experimental Workflow for PARP Cleavage Detection

experimental_workflow PARP Cleavage Detection Workflow cluster_culture Cell Culture Phase cluster_processing Sample Processing cluster_detection Detection Phase cluster_analysis Analysis Phase Cell_culture Cell Culture Maintenance (Hematological Lines) S55746_treatment This compound Treatment (1 nM - 10 µM, 4-24 h) Cell_culture->S55746_treatment Harvest Cell Harvest (Centrifugation, Washing) S55746_treatment->Harvest Lysis Protein Extraction (RIPA Buffer + Inhibitors) Harvest->Lysis Quantification Protein Quantification (BCA/Bradford Assay) Lysis->Quantification Preparation Sample Preparation (Denaturation at 95°C) Quantification->Preparation SDS_PAGE SDS-PAGE Electrophoresis (4-20% Gradient Gel) Preparation->SDS_PAGE Transfer Western Blot Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Antibody_incubation Antibody Incubation (Primary + Secondary) Transfer->Antibody_incubation Detection Chemiluminescent Detection (Multiple Exposures) Antibody_incubation->Detection Imaging Band Imaging (Chemiluminescence System) Detection->Imaging Densitometry Densitometric Analysis (ImageJ Software) Imaging->Densitometry Interpretation Data Interpretation (Time/Dose Dependence) Densitometry->Interpretation Controls Essential Controls: • Vehicle (DMSO) • Positive Control • Loading Control Controls->S55746_treatment

References

S55746 fluorescence polarization binding assay

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Profile of S55746

Parameter BCL-2 BCL-XL MCL-1 BFL-1 Assay Type
Affinity (Kᵢ/KD) 1.3 nM (Kᵢ) 5.2E-07 M (Kᵢ) 4.3% @ 30 µM* 7.4% @ 5 µM* Fluorescence Polarization (FP)
Selectivity (BCL-2/BCL-XL) ~400-fold - - - Calculated from FP Kᵢ
Enthalpic Efficiency 0.83 - - - Isothermal Titration Calorimetry (ITC)

*Values indicate percent inhibition at the specified concentration, demonstrating no significant binding. [1]


Application Note & Protocol: this compound FP Binding Assay

Introduction

The fluorescence polarization (FP) assay is a robust, homogeneous technique ideal for quantifying the binding affinity and selectivity of BH3-mimetic drugs like this compound against BCL-2 family proteins. This protocol details the methodology used to characterize This compound, a novel, orally active BCL-2 selective inhibitor, which demonstrates potent, nanomolar-level affinity for BCL-2 while sparing BCL-XL, MCL-1, and BFL-1, thereby avoiding on-target thrombocytopenia. [1] [2]

Experimental Design and Workflow

The FP assay measures the change in molecular rotation of a fluorescent tracer upon binding to a larger protein. The binding of this compound to BCL-2 displaces the tracer, leading to a measurable decrease in polarization. [3] The following diagram illustrates the core principle and workflow of the competitive FP binding assay:

fp_workflow Start Start Assay Setup Tracer Prepare Fluorescent Tracer (e.g., FITC-PUMA BH3 peptide) Start->Tracer Complex Incubate Tracer + Protein to form Complex Tracer->Complex Protein Prepare BCL-2 Protein Protein->Complex MeasureHighP Measure Initial FP Signal (High Polarization) Complex->MeasureHighP AddCompound Add this compound/Competitor MeasureHighP->AddCompound Displacement Compound Displaces Tracer from Binding Groove AddCompound->Displacement MeasureLowP Measure Final FP Signal (Low Polarization) Displacement->MeasureLowP Analyze Analyze Data & Calculate Kᵢ MeasureLowP->Analyze

Materials and Reagents
  • Purified Proteins: Recombinant human BCL-2, BCL-XL, MCL-1, and BFL-1. Use highly purified protein preps to minimize light scattering. [4] [1]
  • Fluorescent Tracer: A peptide corresponding to the BH3 domain of PUMA, labeled with a fluorophore such as Fluorescein (FITC). The tracer must be >90% labeled. [4] [1]
  • Test Compound: this compound, and reference controls (e.g., ABT-199/Venetoclax, ABT-263/Navitoclax). [1]
  • Assay Buffer: A suitable buffer (e.g., PBS, pH 7.4). Minimize the use of bovine serum albumin (BSA) as it may bind the fluorophore and increase background polarization; consider alternatives like bovine gamma globulin (BGG). [4]
  • Equipment: A microplate reader capable of fluorescence polarization detection (e.g., PHERAstar FSX) equipped with appropriate polarizers and a 485 nm excitation/535 nm emission filter set for FITC. [3]
Step-by-Step Protocol

Step 1: Determine Optimal Tracer and Protein Concentrations [4]

  • Perform a serial dilution of the fluorescent tracer (e.g., from 100 nM to 0.1 nM) in assay buffer to determine the lowest concentration that provides a signal-to-noise ratio of at least 10:1.
  • Titrate the BCL-2 protein against a fixed, low concentration of tracer (ideally below its Kd). A good starting point is to titrate the protein from 4x Kd down.
  • The optimal protein concentration is the lowest one that gives the maximum polarization signal (saturation), ensuring a strong assay window.

Step 2: Perform the Competitive Binding Assay [4] [1]

  • Prepare a solution containing the pre-determined optimal concentrations of BCL-2 protein and tracer.
  • Incubate with a serial dilution of this compound (typically from 10 µM down to sub-nanomolar concentrations) in a low-binding, non-fluorescent microplate. Include controls for:
    • Maximal Binding (Bo): Tracer + Protein + DMSO.
    • Minimal Binding (NSB): Tracer only (no protein).
    • Reference Inhibitor: A known inhibitor (e.g., ABT-199) for validation.
  • Allow the reaction to reach equilibrium (typically 30-120 minutes at room temperature, protected from light).

Step 3: Data Acquisition and Analysis [4] [3]

  • Read the plate on the FP microplate reader. Measure the fluorescence intensities parallel (F‖) and perpendicular (F⊥) to the excitation plane.
  • Calculate the polarization (in millipolarization, mP) for each well using the formula: mP = 1000 × (F‖ - F⊥) / (F‖ + F⊥)
  • Fit the dose-response data (mP vs. log[this compound]) to a four-parameter logistic model to determine the IC50 value (concentration that displaces 50% of the tracer).
  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [Tracer]/KdTracer), where KdTracer is the affinity of the tracer for BCL-2.
Data Interpretation and Troubleshooting
  • Expected Outcome: this compound should show a potent IC50 in the low nanomolar range against BCL-2, translating to a Kᵢ of ~1.3 nM, with significantly weaker activity against BCL-XL. [1]
  • Troubleshooting High Background:
    • Cause: Buffer autofluorescence or impurities in protein preps. [4]
    • Solution: Ensure buffer purity and use high-quality, purified proteins. Subtract buffer-only background signals.
  • Troubleshooting Low Assay Window:
    • Cause: Tracer concentration too high or protein concentration too low. [4]
    • Solution: Re-optimize tracer and protein concentrations as in Step 1. Ensure the tracer's mP value when unbound is close to that of the free fluorophore. [4]
Complementary Assays for Validation
  • Cell-Based Efficacy: Assess this compound's functional activity in BCL-2-dependent cell lines (e.g., RS4;11). The IC50 for cell death should align with its binding affinity (e.g., 71.6 nM in RS4;11 cells). [1]
  • Co-immunoprecipitation (Co-IP): Confirm target engagement in cells by demonstrating that this compound disrupts the BCL-2/BAX complex in a dose-dependent manner. [1]
  • Alternative Biophysical Assays: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to obtain direct binding affinity (KD) and thermodynamic profiles, which should corroborate FP findings. [1]

References

S55746 BCL-2 dependent cell line testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to S55746 (BCL201)

This compound (also known as BCL201) is a novel, orally active BH3-mimetic that selectively and potently inhibits the anti-apoptotic protein BCL-2. It occupies the hydrophobic groove of BCL-2 with a distinct binding mode compared to other inhibitors like venetoclax (ABT-199). This compound demonstrates high selectivity for BCL-2 over other BCL-2 family proteins including BCL-XL, MCL-1, and BFL-1, which translates to reduced cytotoxic effects on BCL-XL-dependent cells such as platelets. This specificity makes it a valuable research tool and investigational therapeutic agent for studying BCL-2-dependent apoptosis mechanisms in hematological malignancies [1] [2].

Mechanism of Action

This compound functions as a BH3-mimetic, binding to the hydrophobic groove of BCL-2 and disrupting its interaction with pro-apoptotic proteins. This displacement activates the mitochondrial apoptotic pathway, leading to cytochrome c release, caspase activation, and ultimately programmed cell death [1] [2] [3].

The following diagram illustrates the mechanism of this compound and the subsequent apoptotic signaling pathway:

G This compound This compound Administration BCL2 BCL-2 Protein This compound->BCL2 Binds hydrophobic groove ProApoptotic Pro-apoptotic proteins (BIM, BAX, BAK) This compound->ProApoptotic Releases BCL2->ProApoptotic Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC CaspaseCascade Caspase Cascade Activation CytochromeC->CaspaseCascade Apoptosis Apoptotic Cell Death CaspaseCascade->Apoptosis Start BCL-2 Overexpression in Cancer Cell Start->BCL2

Quantitative Profiling of this compound

Binding Affinity and Selectivity

This compound exhibits nanomolar affinity for BCL-2 with significantly reduced binding to other BCL-2 family proteins, as quantified through fluorescence polarization (FP) assays [1] [2].

Table 1: Binding Affinity Profile of this compound

Target Protein Assay Method Affinity (Kᵢ or K({}_{\text{D}})) Selectivity vs. BCL-2
BCL-2 Fluorescence Polarization Kᵢ = 1.3 nM -
BCL-2 Isothermal Titration Calorimetry K({}_{\text{D}}) = 2.47 nM -
BCL-2 Surface Plasmon Resonance K({}_{\text{D}}) = 3.9 nM -
BCL-XL Fluorescence Polarization Kᵢ = 520 nM ~400-fold
BCL-XL Isothermal Titration Calorimetry K({}_{\text{D}}) = 186 nM ~75-fold
MCL-1 Fluorescence Polarization No significant binding (4.3% inhibition at 30 µM) >23,000-fold
BFL-1 Fluorescence Polarization No significant binding (7.4% inhibition at 5 µM) >3,800-fold
Cellular Potency and Selectivity

This compound demonstrates potent, selective cytotoxicity in BCL-2-dependent cell lines while sparing those dependent on other anti-apoptotic family members like BCL-XL [1] [2] [4].

Table 2: Cellular Activity of this compound in Hematological Cell Lines

Cell Line BCL-2 Family Dependency This compound IC₅₀ (72h) ABT-263 (Navitoclax) IC₅₀ Assay Readout
RS4;11 BCL-2-dependent (high BCL-2, low BCL-XL) 71.6 nM 41.5 nM Cell killing/apoptosis
H146 BCL-XL-dependent (low BCL-2, high BCL-XL) 1.7 µM 49.7 nM Cell killing/apoptosis
Primary CLL samples BCL-2-dependent Low nanomolar range Not tested Annexin V/PI positivity
Primary MCL samples BCL-2-dependent Low nanomolar range Not tested Annexin V/PI positivity

Experimental Protocols

Protocol 1: Assessing Apoptosis Induction in BCL-2-Dependent Cell Lines

This protocol details the assessment of this compound-induced apoptosis in RS4;11 cells (a BCL-2-dependent acute lymphoblastic leukemia cell line) using Annexin V/Propidium Iodide (PI) staining and flow cytometry [2] [4].

Workflow Overview:

G Start Plate RS4;11 Cells (200,000 cells/mL) Treat Treat with this compound (0.01-1 µM) Start->Treat Harvest Harvest Cells (72 hours) Treat->Harvest Stain Annexin V-FITC/PI Staining Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Apoptotic Cells (Annexin V+/PI- and Annexin V+/PI+) Analyze->Quantify End Calculate IC₅₀ Values Quantify->End

Materials:

  • RS4;11 cells (ATCC CRL-1873)
  • This compound (prepare 10 mM stock solution in DMSO, store at -20°C)
  • Complete cell culture medium
  • Annexin V-FITC apoptosis detection kit
  • Propidium Iodide (PI) solution
  • Flow cytometry tubes
  • Centrifuge
  • Flow cytometer equipped with 488 nm excitation laser

Procedure:

  • Cell Plating: Seed RS4;11 cells in 12-well plates at a density of 2 × 10⁵ cells/mL in complete medium.
  • Compound Treatment: Prepare this compound working concentrations (0.01, 0.03, 0.1, 0.3, and 1 µM) by diluting the DMSO stock in culture medium. Include a vehicle control (DMSO only) at the same concentration as used in the highest compound treatment. Add treatments to cells in triplicate.
  • Incubation: Incubate cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
  • Cell Harvesting: Collect both adherent and floating cells by gentle pipetting. Transfer to flow cytometry tubes and centrifuge at 300 × g for 5 minutes.
  • Staining: Resuspend cell pellets in 100 µL of 1× Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.
  • Analysis: Add 400 µL of 1× Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Collect at least 10,000 events per sample.
  • Gating Strategy:
    • Plot forward scatter (FSC) vs. side scatter (SSC) to identify the main population of viable cells
    • Create a dot plot of Annexin V-FITC vs. PI
    • Quadrant settings:
      • Lower left: Viable cells (Annexin V-/PI-)
      • Lower right: Early apoptotic cells (Annexin V+/PI-)
      • Upper right: Late apoptotic/necrotic cells (Annexin V+/PI+)

Data Analysis: Calculate the percentage of total apoptotic cells by summing early and late apoptotic populations. Generate dose-response curves and calculate IC₅₀ values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism) [2] [4].

Protocol 2: BCL-2/BAX Co-immunoprecipitation Assay

This protocol verifies target engagement by demonstrating this compound-mediated disruption of BCL-2/BAX protein complexes in RS4;11 cells [2].

Materials:

  • RS4;11 cells treated with this compound (0-1 µM, 2-4 hours)
  • Cell lysis buffer (containing 1% CHAPS or NP-40 detergent)
  • BCL-2 antibody for immunoprecipitation
  • Protein A/G agarose beads
  • BAX and BCL-2 antibodies for immunoblotting
  • SDS-PAGE and western blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat RS4;11 cells with this compound (0, 10, 100, and 1000 nM) for 2-4 hours. Harvest cells and lyse in immunoprecipitation-compatible lysis buffer.
  • Immunoprecipitation: Pre-clear cell lysates with protein A/G beads for 30 minutes at 4°C. Incubate pre-cleared lysates with BCL-2 antibody overnight at 4°C with gentle rotation.
  • Bead Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C. Pellet beads and wash 3-4 times with lysis buffer.
  • Elution: Elute bound proteins by boiling beads in 2× Laemmli buffer for 5 minutes.
  • Analysis: Separate proteins by SDS-PAGE and transfer to PVDF membrane. Probe with BAX and BCL-2 antibodies to detect co-immunoprecipitated complexes.

Expected Results: this compound treatment should demonstrate concentration-dependent disruption of BCL-2/BAX complexes, confirming direct target engagement and mechanism of action [2].

Formulation and Handling Guidelines

In Vitro Formulation
  • Solubility: 100 mg/mL in DMSO (140.68 mM)
  • Storage: -20°C powder; 3 years stable from date of receipt
  • Working Solutions: Prepare fresh dilutions in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% [4].
In Vivo Formulation

For xenograft studies, this compound has been successfully administered orally in mice at 25-300 mg/kg. Two validated formulations include:

  • Homogeneous suspension: ≥5 mg/mL in CMC-Na
  • Clear solution: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O (5 mg/mL, 7.03 mM) [4].

Quality Control and Validation

Specificity Validation

To confirm BCL-2-specific activity, include the following control experiments:

  • BCL-XL-dependent cell line: Test this compound against H146 cells (expected IC₅₀ ~1.7 µM)
  • Platelet cytotoxicity: Assess effects on human platelets (expected minimal toxicity)
  • Selectivity controls: Compare with pan-BCL-2 inhibitors (ABT-263) and BCL-2 selective inhibitors (venetoclax) [1] [2].
Biomarker Assessment
  • Caspase-3 Activation: Detect cleaved caspase-3 by western blotting or flow cytometry
  • PARP Cleavage: Monitor PARP cleavage as an apoptosis marker
  • Mitochondrial Membrane Potential: Assess ΔΨm changes using JC-1 or TMRM dyes [1] [2].

Applications and Interpretation

This compound is particularly useful for:

  • Studying BCL-2-specific apoptotic pathways in hematological malignancies
  • Evaluating mechanisms of resistance to BCL-2 inhibition
  • Combination therapy studies with conventional chemotherapeutics
  • Preclinical evaluation of BCL-2-dependent tumor models

The differential activity between RS4;11 (BCL-2-dependent) and H146 (BCL-XL-dependent) cells provides a key validation of compound specificity. Primary patient samples from CLL and mantle cell lymphoma typically show apoptosis induction in the low nanomolar range [1] [2].

References

Application Note: S55746 Ex Vivo Treatment in Primary CLL Patient Samples

Author: Smolecule Technical Support Team. Date: February 2026

BCL-2 Inhibition and S55746 as a Novel BH3-Mimetic

The BCL-2 protein family serves as a critical regulator of apoptosis (programmed cell death), with imbalances between pro-survival and pro-apoptotic members contributing significantly to cancer pathogenesis and treatment resistance. BCL-2 itself was first discovered as the gene involved in the t(14;18) chromosomal translocation found in most follicular lymphomas, where its overexpression leads to inhibited apoptosis - the first example of an oncogene that promotes cancer by blocking cell death rather than enhancing proliferation [1]. In Chronic Lymphocytic Leukemia (CLL), overexpression of the pro-survival BCL-2 protein is a well-established mechanism that contributes to disease progression and chemoresistance by allowing malignant cells to evade normal apoptotic signals [2] [3].

BH3-mimetics represent a novel class of targeted cancer therapeutics designed to directly inhibit pro-survival BCL-2 proteins. These small molecules bind to the hydrophobic groove on BCL-2 proteins, structurally mimicking the action of native BH3-only proteins and thereby displacing pro-apoptotic proteins to trigger mitochondrial apoptosis [1]. This compound (also known as BCL201) is a novel, orally bioavailable BH3-mimetic that demonstrates high selectivity for BCL-2 with negligible binding to other BCL-2 family members including MCL-1, BFL-1, and limited affinity for BCL-XL [2]. This selectivity profile is particularly advantageous as it spares BCL-XL-dependent cells such as platelets, potentially avoiding the dose-limiting thrombocytopenia associated with dual BCL-2/BCL-XL inhibitors like navitoclax (ABT-263) [2].

The following diagram illustrates the mechanism of this compound-induced apoptosis in CLL cells:

G This compound This compound Treatment BCL2 BCL-2 Protein (Pro-survival) This compound->BCL2 Binds hydrophobic groove Disruption Disruption of BCL-2/BAX Complex BCL2->Disruption Releases pro-apoptotic proteins BAX BAX/BAK Proteins (Pro-apoptotic) MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX->MOMP Disruption->BAX BAX/BAK activation CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase Caspase-3 Activation CytochromeC->Caspase Apoptosis Apoptosis Execution Caspase->Apoptosis PS Phosphatidylserine Externalization Apoptosis->PS PARP PARP Cleavage Apoptosis->PARP

Ex Vivo Efficacy of this compound in Primary CLL Patient Samples

Quantitative Apoptosis Induction

This compound demonstrates potent pro-apoptotic activity in primary CLL patient samples when tested ex vivo. Treatment with this compound induced apoptosis in the low nanomolar range, with significant cell death observed across multiple patient samples [2]. This robust activity confirms that this compound effectively targets the BCL-2 dependency in CLL cells, making it a promising therapeutic candidate for this malignancy. The following table summarizes the key quantitative findings from ex vivo studies with this compound in primary CLL samples:

Table 1: Ex Vivo Efficacy of this compound in Primary CLL Patient Samples

Experimental Model Parameter Measured Results Significance
Primary CLL patient samples Apoptosis induction (IC₅₀) Low nanomolar range [2] Potent activity at clinically achievable concentrations
Primary Mantle Cell Lymphoma samples Apoptosis induction (IC₅₀) Low nanomolar range [2] Demonstrates broad efficacy in BCL-2-dependent hematologic malignancies
BCL-2/BAX complex disruption Co-immunoprecipitation Concentration-dependent disruption [2] Confirms on-target mechanism of action
Apoptosis hallmarks Phosphatidylserine externalization, caspase-3 activation, PARP cleavage [2] Significant induction Validates apoptotic mechanism of cell death
Selectivity Profile and Therapeutic Advantage

The selectivity profile of this compound provides a significant therapeutic advantage over earlier-generation BH3-mimetics. As demonstrated in competitive binding assays, this compound exhibits high-affinity binding to BCL-2 (Kᵢ = 1.3 nM) with significantly reduced affinity for BCL-XL (Kᵢ = 5.2 × 10⁻⁷ M), resulting in a selectivity range of approximately 70 to 400-fold for BCL-2 over BCL-XL depending on the assay system used [2]. Importantly, this compound demonstrated no significant binding to MCL-1 or BFL-1 even at high micromolar concentrations [2]. This selectivity profile translates to reduced cytotoxic activity on BCL-XL-dependent cells, particularly platelets, suggesting that this compound may avoid the dose-limiting thrombocytopenia that hampered the clinical development of navitoclax [2].

Table 2: Selectivity Profile of this compound Compared to Other BH3-Mimetics

BCL-2 Family Member This compound Binding Affinity ABT-199 (Venetoclax) Binding Affinity ABT-263 (Navitoclax) Binding Affinity
BCL-2 Kᵢ = 1.3 nM [2] Kᵢ = 1.2 nM [2] Kᵢ = 4.5 nM [2]
BCL-XL Kᵢ = 5.2 × 10⁻⁷ M (Poor affinity) [2] Kᵢ = 4.9 × 10⁻⁸ M [2] Kᵢ = 3.5 × 10⁻⁹ M (High affinity) [2]
MCL-1 No significant binding [2] Minimal inhibition (11.8-14.9% at 30 μM) [2] Minimal inhibition (9.4% at 10 μM) [2]
BFL-1 No significant binding (7.4% at 5 μM) [2] Minimal inhibition (6.4% at 30 μM) [2] Not tested [2]

Experimental Protocols

Primary CLL Patient Sample Processing and Culture

Primary CLL cells are typically isolated from peripheral blood samples obtained from consented patients with confirmed CLL diagnosis. The mononuclear cell fraction containing the CLL cells is isolated using density gradient centrifugation (e.g., Ficoll-Paque). Cells are then cultured in appropriate medium (e.g., RPMI-1640 supplemented with fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂ [2]. For ex vivo drug testing, cells are typically plated at densities of 0.5-1 × 10⁶ cells/mL in multi-well plates and treated with varying concentrations of this compound for specified time periods.

Assessment of Apoptosis and Cell Viability

Multiple complementary methods should be employed to comprehensively assess This compound-induced apoptosis:

  • Phosphatidylserine Externalization: Detect using Annexin V staining with flow cytometry analysis. This method identifies early apoptotic cells by measuring the translocation of phosphatidylserine from the inner to outer leaflet of the plasma membrane. Cells are typically stained with fluorescent-conjugated Annexin V and a viability dye (e.g., propidium iodide) to distinguish early apoptotic from late apoptotic/necrotic cells [2].

  • Caspase-3 Activation: Measure using flow cytometry with specific antibodies against activated caspase-3 or fluorogenic caspase-3 substrates. This provides direct evidence of apoptosis execution pathway activation [2].

  • PARP Cleavage: Detect by Western blot analysis using antibodies that recognize both full-length and cleaved PARP fragments. PARP cleavage is a hallmark of caspase-mediated apoptosis [2].

  • Mitochondrial Membrane Potential: Assess using fluorescent dyes such as JC-1 or tetramethylrhodamine ethyl ester (TMRE) that accumulate in functional mitochondria. Loss of mitochondrial membrane potential (ΔΨm) is an early event in intrinsic apoptosis [1].

The following workflow diagram outlines the key experimental procedures for evaluating this compound activity in primary CLL samples:

G Start Primary CLL Patient Sample PB Peripheral Blood Collection Start->PB Isolation Density Gradient Centrifugation (CLL Cell Isolation) PB->Isolation Culture Cell Culture (RPMI-1640 + FBS) Isolation->Culture Treatment This compound Treatment (Dose Range: Low nM) Culture->Treatment Analysis Apoptosis Analysis (24-72 hours) Treatment->Analysis AnnexinV Annexin V/PI Staining Flow Cytometry Analysis->AnnexinV Early Apoptosis Caspase Caspase-3 Activation Assay Analysis->Caspase Caspase Activation Western Western Blot (PARP Cleavage) Analysis->Western Apoptosis Marker CoIP Co-immunoprecipitation (BCL-2/BAX Complex) Analysis->CoIP Mechanism Confirmation

Mechanism of Action Studies

BCL-2/BAX complex disruption can be demonstrated through co-immunoprecipitation experiments. After treating primary CLL cells with this compound, cell lysates are prepared and incubated with antibodies against BCL-2. The immunoprecipitated complexes are then analyzed by Western blotting for the presence of BAX. A concentration-dependent decrease in co-precipitated BAX indicates effective disruption of the BCL-2/BAX complex by this compound, confirming its on-target mechanism as a BH3-mimetic [2].

Cellular viability assays should include assessment of this compound activity across multiple hematological malignancy-derived cell lines with varying dependencies on different BCL-2 family members. For example, the RS4;11 cell line (BCL-2-dependent acute lymphoblastic leukemia) shows high sensitivity to this compound (IC₅₀ = 71.6 nM), while the H146 cell line (BCL-XL-dependent small cell lung cancer) demonstrates significantly reduced sensitivity (IC₅₀ = 1.7 μM), confirming the BCL-2 selectivity of this compound [2].

Research Implications and Therapeutic Potential

The compelling ex vivo efficacy of this compound in primary CLL patient samples, combined with its favorable selectivity profile, supports its continued development as a potential therapeutic agent for BCL-2-dependent hematologic malignancies. The nanomolar potency observed in primary CLL samples suggests that this compound could be clinically effective at achievable drug concentrations [2]. Furthermore, the BCL-2 selectivity may translate to an improved safety profile compared to earlier generation BH3-mimetics, particularly regarding platelet sparing and reduced thrombocytopenia risk [2].

The clinical relevance of targeting BCL-2 in CLL is well established through the success of venetoclax (ABT-199), which has transformed treatment paradigms for this disease, particularly in high-risk patients with 17p deletion [4]. This compound represents a novel chemical entity with a partially overlapping but distinct BCL-2 binding mode compared to venetoclax, occupying primarily the S1/2/3 region of the hydrophobic groove rather than the more extensive S2/3/4/5 surface area targeted by ABT-199 analogs [2]. This structural distinction may confer differentiated pharmacological properties.

Based on the promising preclinical profile, this compound has advanced to phase I clinical trials in hematological malignancies (ClinicalTrials.gov identifiers: NCT02920697, NCT02920541, and NCT02603445) [2]. The ex vivo data from primary CLL patient samples provides strong rationale for including CLL patients in these and future clinical studies of this compound. Additionally, the observed efficacy in mantle cell lymphoma samples suggests potential utility in this and other BCL-2-dependent lymphoid malignancies [2].

References

S55746 Mantle Cell Lymphoma sample processing

Author: Smolecule Technical Support Team. Date: February 2026

S55746: A Selective BCL-2 Inhibitor

This compound is a novel, orally bioavailable small-molecule inhibitor that selectively targets and inhibits the BCL-2 protein [1]. It is classified as a BH3-mimetic, meaning it mimics the function of native BH3-only proteins to induce programmed cell death (apoptosis) in cancer cells.

  • Mechanism of Action: this compound occupies the hydrophobic groove of the BCL-2 protein, disrupting its interaction with pro-apoptotic proteins like BAX. This displaces the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the activation of the caspase cascade, ultimately resulting in apoptosis [1].
  • Selectivity Profile: A key feature of this compound is its high selectivity for BCL-2 over other pro-survival BCL-2 family members, which helps to minimize off-target effects [1].

The table below summarizes its binding affinity and selectivity data compared to other BCL-2 inhibitors [1].

Compound FP BCL-2 Ki (M) FP BCL-XL Ki (M) FP MCL-1 (% Inhibition) ITC BCL-2 Kd (M)
This compound 1.3 x 10⁻⁹ 5.2 x 10⁻⁷ ~4.4% @ 30 µM 2.47 x 10⁻⁹
ABT-263 (Navitoclax) 4.5 x 10⁻⁹ 3.5 x 10⁻⁹ 9.4% @ 10 µM 3.7 x 10⁻⁹
ABT-199 (Venetoclax) 1.2 x 10⁻⁹ 4.9 x 10⁻⁸ ~13% @ 30 µM Not Determined

Model Systems and Experimental Evidence in MCL

This compound has demonstrated potent pro-apoptotic activity in model systems relevant to MCL.

  • In Vitro Activity: In a panel of hematological cell lines, this compound treatment induced hallmark events of apoptosis, including phosphatidylserine externalization, caspase-3 activation, and PARP cleavage [1].
  • Ex Vivo Efficacy: this compound induced apoptosis in the low nanomolar range in primary patient-derived MCL cells, confirming the dependency of MCL on BCL-2 for survival [1].
  • In Vivo Efficacy: In murine xenograft models of hematological malignancies, daily oral administration of this compound demonstrated robust anti-tumor efficacy and was well-tolerated, with no observed weight loss or behavioral changes [1].

Conceptual Framework for Key Assays

While precise protocols for this compound are not public, the following conceptual workflows describe common assays used in its preclinical evaluation.

Assessing Apoptosis in MCL Cell Lines

This workflow is used to quantify this compound-induced cell death.

A Seed MCL cell line (e.g., Jeko-1, Mino) B Treat with this compound (Dose range: low nM) A->B C Incubate (24-72 hours) B->C D Harvest Cells C->D E Annexin V / PI Staining D->E F Flow Cytometry Analysis E->F G Quantify % Apoptotic Cells (Annexin V+) F->G

Key Methodological Details:

  • Cell Lines: BCL-2-dependent cell lines should be selected and maintained in standard RPMI-1640 medium supplemented with fetal bovine serum [1].
  • Treatment: Prepare a stock solution of this compound in DMSO and perform serial dilutions to achieve final working concentrations, typically in the nanomolar range (e.g., 1 nM to 1 µM). Include a vehicle control with equivalent DMSO concentration.
  • Apoptosis Assay: After treatment, harvest cells and stain with fluorescently conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol. Analyze using flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cell populations.
Evaluating BCL-2 Engagement in Primary MCL Cells

This protocol assesses the direct target engagement of this compound in primary cells from patients.

A1 Isolate PBMCs from MCL Patient Blood A2 Treat with this compound (Dose range) A1->A2 A3 Lyse Cells A2->A3 A4 Co-Immunoprecipitation (anti-BCL-2 antibody) A3->A4 A5 Western Blot A4->A5 A6 Probe for BCL-2 and BAX A5->A6 A7 Quantify Disruption of BCL-2/BAX Complex A6->A7

Key Methodological Details:

  • Primary Sample Processing: Isolate peripheral blood mononuclear cells from MCL patient blood samples using Ficoll density gradient centrifugation [1] [2].
  • Target Engagement: Treat primary cells with this compound. Lyse the cells and perform co-immunoprecipitation using an antibody against BCL-2. The immunoprecipitates are then analyzed by Western blotting, probing for both BCL-2 and BAX. Effective target engagement is shown by a concentration-dependent decrease in BAX co-precipitating with BCL-2 [1].

Integration with MCL Biology and Other Pathways

MCL pathogenesis involves more than BCL-2 dependency. The following diagram integrates this compound's action within the broader context of MCL signaling.

cluster_1 Microenvironment & BCR Signaling cluster_2 Mitochondrial Apoptosis Pathway BCR BCR Engagement SYK SYK BCR->SYK BTK BTK PLCG2 PLCγ2 BTK->PLCG2 SYK->BTK AKT PI3K/AKT Pathway SYK->AKT PKC PKCβ PLCG2->PKC NFKB NF-κB Pathway PKC->NFKB Survival Promotes Cell Survival NFKB->Survival AKT->Survival BCL2 BCL-2 (Anti-apoptotic) BAX BAX/BAK (Pro-apoptotic) BCL2->BAX Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX->MOMP Caspase Caspase Activation MOMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis This compound This compound This compound->BCL2 Inhibits

The constitutive activation of the B-cell Receptor (BCR) signaling pathway is a critical driver of MCL pathogenesis [3] [2] [4]. This pathway, along with others like the PI3K/AKT pathway, promotes survival and proliferation [5]. Notably, the proliferation and survival signals from these pathways can converge to upregulate anti-apoptotic proteins like BCL-2, creating a rational basis for combining this compound with inhibitors of these pathways (e.g., BTK inhibitors like Ibrutinib) [6] [5].

Accessing Further Information

The most reliable source for detailed protocols is the official clinical trial record.

  • Clinical Trial Reference: The phase I clinical trial of this compound in patients with B-cell malignancies, including Mantle Cell Lymphoma, is registered under NCT02920697 [7]. This record may contain detailed pharmacological handling procedures used in the clinical setting.
  • Consulting Manufacturers: For specific chemical properties, stability data, and recommended handling procedures, contacting the manufacturer or developer of the compound (Servier in this case) is advisable.

References

Application Notes: In Vivo Efficacy of S55746 in Mouse Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound: S55746 (also known as BCL201), a novel, orally active, and selective BCL-2 inhibitor [1] [2] [3]. Mechanism of Action: this compound is a BH3-mimetic that selectively binds to the hydrophobic groove of BCL-2, displacing pro-apoptotic proteins to initiate mitochondrial apoptosis in hematological tumor cells [1] [4]. Its high selectivity for BCL-2 over BCL-XL is crucial for its minimal platelet toxicity [1].

In Vivo Efficacy and Safety Profile In vivo studies demonstrated that this compound, administered orally once daily, achieved robust anti-tumor efficacy in two disseminated hematological xenograft models (RS4;11 and Toledo) established in female SCID mice [1] [4]. The treatment was well-tolerated, with no observed weight loss or changes in animal behavior, indicating a favorable safety profile [1] [2].

The table below summarizes the key quantitative data from the in vivo study:

Parameter Details
Animal Model Female SCID mice [4]
Tumor Models RS4;11 (acute lymphoblastic leukemia) and Toledo (lymphoma) xenografts [1] [4]
Dosages 25 mg/kg and 100 mg/kg [4]
Route Oral (p.o.) [1] [4]
Dosing Frequency Once daily [1]
Efficacy Outcome Robust anti-tumor efficacy in both models [1] [4]
Tolerability No weight loss or change in behavior [1] [2]
BCL-2 Affinity (Ki) 1.3 nM [1] [4]
Selectivity 70 to 400-fold selectivity for BCL-2 over BCL-XL; no significant binding to MCL-1 or BFL-1 [1] [4]

Experimental Protocol: Oral Dosing in Mouse Xenograft Models

1. Objective To evaluate the in vivo anti-tumor efficacy and tolerability of this compound via oral administration in mouse models of hematological malignancies.

2. Materials

  • Test Compound: this compound [4].
  • Animals: Female SCID mice (e.g., 6-8 weeks old) [4].
  • Cell Lines: RS4;11 (BCL-2-dependent ALL) and Toledo (lymphoma) cells for xenograft establishment [1] [4].

3. Methodology

  • Tumor Inoculation: Establish disseminated xenograft models by inoculating mice with tumor cells [4].
  • Group Assignment: Randomize tumor-bearing mice into treatment and control groups.
  • Dosing Formulation: The specific formulation used for oral gavage in the study was not detailed in the available sources. For in vivo administration of this compound, Selleckchem provides suggested vehicle formulations, including a clear solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, which yields a working concentration of 5 mg/mL (7.03 mM) [4]. Note: This is a vendor-suggested formulation, and its use in the cited publication is not confirmed.
  • Dosing Regimen: Administer this compound orally at 25 mg/kg and 100 mg/kg once daily [1] [4]. The control group should receive the vehicle only.
  • Tumor Monitoring: Monitor tumor growth/regression and overall animal health throughout the study.
  • Efficacy Endpoints: Assess tumor burden and survival.
  • Tolerability Endpoints: Record body weight and observe behavior daily [1].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanism of this compound and the workflow of the in vivo experiment:

cluster_moa Mechanism of Action (Cellular Level) cluster_invivo In Vivo Workflow BCL2 BCL-2 (Anti-apoptotic) BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters Apoptosis Apoptosis (Cell Death) BIM->Apoptosis Activates This compound This compound This compound->BCL2 Binds BCL-2 (Ki = 1.3 nM This compound->BIM Displaces Inoculate Inoculate SCID mice with RS4;11/Toledo cells Treat Daily Oral Gavage (25/100 mg/kg this compound) Inoculate->Treat Monitor Monitor: Tumor Growth & Body Weight Treat->Monitor Result Result: Robust Anti-Tumor Efficacy & No Weight Loss Monitor->Result

Mechanism of this compound action and in vivo workflow. This compound selectively inhibits BCL-2, promoting apoptosis in cancer cells. Oral administration in mouse models shows significant anti-tumor effects without toxicity.

Notes for Researchers

  • Formulation Consideration: The provided formulation is a vendor suggestion. For a definitive protocol, consulting the original publication or subsequent studies for their specific formulation details is critical.
  • Model Justification: The RS4;11 model was chosen for its documented dependence on BCL-2 for survival, making it a sensitive system for testing a BCL-2 selective inhibitor [1].
  • Safety Profile Confirmation: The absence of thrombocytopenia (a common side effect of BCL-XL inhibitors) and weight loss underscores the compound's selectivity and tolerability [1] [2].

References

S55746 IC50 determination in hematological cells

Author: Smolecule Technical Support Team. Date: February 2026

S55746: Mechanism and Key Quantitative Data

This compound (also known as BCL201) is a novel, orally active, and potent BCL-2 selective inhibitor. It functions as a BH3-mimetic, occupying the hydrophobic groove of BCL-2 to disrupt its anti-apoptotic activity and induce programmed cell death [1] [2]. Its selectivity profile shows no significant binding to MCL-1 or BFL-1, and poor affinity for BCL-XL, which helps it avoid on-target toxicity in platelets [1] [3].

The table below summarizes the core biochemical and cellular activity data for this compound:

Parameter Value Details / Cell Line
BCL-2 Binding Affinity (Kᵢ) 1.3 nM [1] [3] Fluorescence Polarization assay
BCL-XL Binding Affinity (Kᵢ) 520 nM [4] (186 nM by ITC [1]) Selectivity: ~70 to 400-fold for BCL-2 over BCL-XL [1]
Cytotoxic Activity (IC₅₀) 71.6 nM [1] [3] RS4;11 (BCL-2-dependent ALL cell line), 72h treatment
1.7 μM [1] [3] H146 (BCL-XL-dependent cell line), 72h treatment

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the key stages of a cell-based experiment to determine the IC₅₀ of this compound, from cell preparation to data analysis.

workflow Cell Seeding Cell Seeding Drug Treatment & Incubation Drug Treatment & Incubation Cell Seeding->Drug Treatment & Incubation Viability Assay (MTT) Viability Assay (MTT) Drug Treatment & Incubation->Viability Assay (MTT) Data Analysis & IC₅₀ Calculation Data Analysis & IC₅₀ Calculation Viability Assay (MTT)->Data Analysis & IC₅₀ Calculation

Detailed Protocol for Cell Viability Assay (MTT)

This protocol is adapted from general MTT guidelines [5] and specific research on this compound [1]. Key considerations for robustness are drawn from critical analyses of the method [6].

1. Cell Preparation and Seeding

  • Cell Lines: Use appropriate hematological cell lines (e.g., RS4;11 for BCL-2 dependency). Maintain cells in recommended medium and passage during logarithmic growth.
  • Harvesting: Collect suspension cells by centrifugation. For adherent cells, use trypsin for digestion and then neutralize with serum [5].
  • Seeding: Adjust cell concentration and seed 100 μL of cell suspension into a 96-well plate. Critical Step: The initial cell density significantly impacts IC₅₀ results [6]. A pre-experiment is recommended to establish a linear range for the assay. A suggested starting density is 5,000-10,000 cells per well [5]. Include control wells with culture medium only (blank) and cells with no drug (vehicle control).

2. Drug Treatment and Incubation

  • This compound Preparation: Prepare a high-concentration stock solution (e.g., 100 mg/mL in DMSO) [3]. Serially dilute this stock in culture medium to create a concentration gradient. A suggested range covering 0.01 μM to 10 μM is appropriate based on the nanomolar IC₅₀ [1].
  • Treatment: After cells have adhered (for adherent lines) or directly for suspension cells, add 100 μL of the various this compound dilutions to the wells. Each concentration should be tested in triplicate. The vehicle control should contain the same maximum concentration of DMSO (e.g., 0.1%).
  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours [1].

3. MTT Viability Assay

  • MTT Addition: After incubation, add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well.
  • Formazan Formation: Return the plate to the incubator for 4-6 hours. Protect from light [5].
  • Solubilization: Carefully aspirate the culture medium without disturbing the formazan crystals at the bottom of the wells. Add 150 μL of DMSO to each well to dissolve the crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution [5].

4. Data Analysis and IC₅₀ Calculation

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader [5].
  • Data Calculation:
    • Calculate the mean absorbance for each triplicate set.
    • Subtract the average absorbance of the blank wells from all values.
    • Calculate the cell viability percentage: (Absorbance of drug-treated well / Absorbance of vehicle control well) * 100.
  • IC₅₀ Determination: Plot the drug concentration (logarithmic scale) against the cell viability percentage (linear scale). Use non-linear regression analysis in software like GraphPad Prism to calculate the IC₅₀, which is the concentration that reduces cell viability by 50%.

Critical Experimental Considerations

  • Cell Density is Paramount: The initial seeding number is one of the most critical factors influencing IC₅₀ results. An inconsistent or too high cell density can lead to large, non-adjustable errors [6]. Always report the cell density used to ensure reproducibility.
  • MTT Assay Limitations: The MTT assay measures metabolic activity, which is a surrogate for cell viability. It is crucial to be aware that factors affecting cellular metabolism can confound results. Correlating MTT data with other methods, such as flow cytometry for apoptosis (Annexin V/PI staining) [1], provides stronger evidence of this compound-induced cell death.
  • Confirm Apoptotic Mechanism: For this compound, which is designed to induce apoptosis, you can confirm the mechanism by detecting hallmark events such as phosphatidylserine externalization (Annexin V staining), caspase-3 activation, and PARP cleavage [1].

References

Comprehensive Application Notes and Protocols: Investigating S55746-Mediated Disruption of BCL-2/BAX Complex via Co-Immunoprecipitation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BCL-2/BAX Interaction and S55746 Mechanism

The BCL-2/BAX protein complex represents a critical regulatory node in the intrinsic apoptotic pathway, where the balance between these pro-survival and pro-apoptotic proteins determines cellular fate. BCL-2 (B-cell lymphoma 2) functions as an anti-apoptotic protein that sequesters BAX (BCL-2-associated X protein), maintaining it in an inactive state and preventing mitochondrial outer membrane permeabilization (MOMP). In healthy cells, BCL-2 binds to the BH3 domain of BAX through its hydrophobic groove formed by BH1, BH2, and BH3 domains, creating a heterodimeric complex that inhibits BAX activation and oligomerization. However, during apoptosis induction, this complex is disrupted, allowing BAX to translocate to mitochondria, form oligomers, and initiate the release of cytochrome c and other apoptogenic factors. [1] [2]

This compound (also known as BCL201) is an investigational BH3-mimetic compound that specifically targets the hydrophobic groove of BCL-2, thereby disrupting BCL-2/BAX interactions and promoting apoptosis. As a highly selective BCL-2 inhibitor currently in Phase 1 clinical trials for hematologic cancers, this compound exemplifies the therapeutic potential of targeting protein-protein interactions within the BCL-2 family. [3] BH3-mimetics like this compound function by competitively binding to the BH3-binding groove of anti-apoptotic BCL-2 proteins, displacing pro-apoptotic proteins such as BAX and BIM that would otherwise trigger apoptosis. This molecular mechanism effectively shifts the balance toward apoptosis in cancer cells that depend on BCL-2 for survival. [4] [3]

Table 1: Key Characteristics of this compound (BCL201)

Property Description
Target BCL-2 (B-cell lymphoma 2)
Mechanism BH3-mimetic, disrupts BCL-2/BAX interaction
Development Status Phase 1 clinical trials
Primary Indications Hematologic cancers
Chemical Class Small molecule inhibitor
Key Functional Assay Co-immunoprecipitation of BCL-2/BAX complex

Experimental Evidence and Research Background

The development of this compound follows the trajectory of earlier BCL-2 inhibitors such as ABT-737, navitoclax (ABT-263), and venetoclax (ABT-199), with increasing selectivity for BCL-2 over related anti-apoptotic proteins like BCL-XL and MCL-1. This selectivity profile is crucial for minimizing on-target toxicities, particularly the thrombocytopenia associated with BCL-XL inhibition observed with navitoclax. [3] [2] While specific co-immunoprecipitation data for this compound is not publicly detailed in the available literature, the compound's placement in the developmental pipeline of selective BCL-2 inhibitors suggests it shares mechanistic properties with these well-characterized compounds.

Research using bimolecular fluorescence complementation (BiFC) analysis in living cells has demonstrated that anti-apoptotic proteins BCL-2 and BCL-xL bind both BH3-only proteins (Bim, PUMA, Noxa) and the multidomain pro-apoptotic proteins Bax and Bak. These interactions fit "mixed models" of BCL-2 family regulation, supporting both direct activation and displacement models of apoptosis induction. [5] The interaction between BCL-2 and BAX occurs through at least two interdependent interfaces: the canonical BH3-BH1-3 groove interface and a second interface involving helix 6 of BAX and the BH4 region of BCL-2. Disruption of either interface abolishes BCL-2-mediated inhibition of BAX oligomerization, highlighting the complexity of this regulatory interaction. [1]

Table 2: Summary of Known Data on this compound and Related BCL-2 Inhibitors

Compound Targets BCL-2/BAX Disruption Evidence Development Status
This compound (BCL201) BCL-2 Indirect evidence via classification as BH3-mimetic Phase 1 (hematologic cancers)
Venetoclax (ABT-199) BCL-2 Well-documented in literature FDA-approved (CLL, AML)
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-W Demonstrated in preclinical models Phase 1/2
ABT-737 BCL-2, BCL-XL, BCL-W Extensive biochemical evidence Preclinical tool compound

Detailed Co-Immunoprecipitation Protocol for BCL-2/BAX Complex Detection

Reagents and Equipment
  • Cell Lines: Appropriate models include HeLa, HEK293T, or cancer cell lines with relevant BCL-2 expression
  • Antibodies: Anti-BCL-2 (e.g., Santa Cruz Biotechnology), Anti-BAX (e.g., BD Biosciences), Anti-Myc (for tagged proteins, Santa Cruz), Species-specific IgG controls
  • Plasmids: pcDNA3-Myc vector for BCL-2 family proteins, GFP-Bax and GFP-Bak plasmids (as described in prior studies) [6]
  • Lysis Buffer: 10 mM HEPES (pH 7.4), 142.4 mM KCl, 5 mM MgCl₂, 0.5 mM EGTA, 2% CHAPS, supplemented with 1 mM DTT, 1 mM PMSF, and protease inhibitor mixture (Roche) [6]
  • Other Reagents: Protein A/G agarose beads, SDS-PAGE equipment, Western blotting apparatus, enhanced chemiluminescence detection system, this compound compound (to be solubilized in DMSO)
Experimental Workflow

The following diagram illustrates the complete co-immunoprecipitation workflow for assessing this compound-mediated disruption of BCL-2/BAX complexes:

cluster_pre Pre-treatment Conditions A Cell Culture and Treatment B Protein Extraction and Quantification A->B Lyse cells in CHAPS buffer C Immunoprecipitation B->C Incubate with anti-BCL-2 antibody D Washing and Elution C->D Wash 3x with lysis buffer E SDS-PAGE and Western Blot D->E Boil in SDS sample buffer F Data Analysis E->F Quantify band intensity A1 Vehicle Control (DMSO) A1->A A2 This compound Treatment (0.1-10 µM, 4-24h) A2->A A3 Positive Control (e.g., other BH3-mimetic) A3->A

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Culture cells in appropriate medium (DMEM with 10% FBS for HeLa or HEK293T)
    • At 70-80% confluence, treat with this compound (dose range: 0.1-10 µM) or vehicle control (DMSO) for 4-24 hours
    • Include positive control (e.g., 1 µM venetoclax) and negative control (DMSO only)
    • For transfection experiments: Co-transfect with GFP-Bax and Myc-BCL-2 plasmids using Lipofectamine 2000 [6]
  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS and lyse in CHAPS-containing buffer (20 mM HEPES pH 7.4, 142.4 mM KCl, 5 mM MgCl₂, 0.5 mM EGTA, 2% CHAPS)
    • Add fresh protease inhibitors (1 mM PMSF, protease inhibitor cocktail)
    • Incubate on ice for 30 minutes with occasional vortexing
    • Clarify lysates by centrifugation at 16,000 × g for 15 minutes at 4°C
    • Determine protein concentration using Bradford or BCA assay
  • Co-Immunoprecipitation:

    • Pre-clear 500 μg of protein lysate with protein A/G agarose beads for 1 hour at 4°C
    • Incubate pre-cleared lysate with 2 μg of anti-BCL-2 antibody or species-matched IgG control overnight at 4°C with gentle rotation
    • Add protein A/G agarose beads (20 μL bead slurry) and incubate for additional 2-4 hours
    • Pellet beads by gentle centrifugation (500 × g for 5 minutes) and wash three times with lysis buffer
    • Elute proteins by boiling in 2× SDS-PAGE sample buffer for 10 minutes
  • Western Blot Analysis:

    • Separate proteins by SDS-PAGE (12-15% gels) and transfer to PVDF membranes
    • Block membranes with 5% non-fat milk in TBST for 1 hour
    • Probe with primary antibodies: Anti-BAX (1:1000) and Anti-BCL-2 (1:1000) in blocking buffer overnight at 4°C
    • Incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature
    • Develop using enhanced chemiluminescence substrate and image with chemiluminescence detection system

Data Interpretation and Technical Considerations

Expected Results and Quantification

In vehicle-treated control cells, BCL-2 and BAX should co-immunoprecipitate, demonstrating the physiological interaction between these proteins. Successful disruption of this complex by this compound will manifest as dose-dependent and time-dependent reduction in BAX signal in BCL-2 immunoprecipitates. Conversely, immunoprecipitation of BAX should show reduced BCL-2 association. Densitometric analysis of Western blot bands should be performed to quantify the extent of complex disruption, normalized to total input protein levels.

The efficacy of this compound can be quantified as percentage reduction in BCL-2/BAX complex formation compared to vehicle control. Additionally, correlation with functional apoptosis assays (e.g., caspase activation, Annexin V staining) should be performed to validate the physiological relevance of complex disruption. Previous studies with similar BH3-mimetics have demonstrated that effective BCL-2 inhibition typically results in 50-80% reduction in BCL-2/BAX complexes at therapeutically relevant concentrations. [3]

Troubleshooting and Optimization
  • Low Signal in Co-IP: Ensure fresh protease inhibitors are used; optimize antibody concentrations; increase input protein (up to 1 mg); verify antibody compatibility with immunoprecipitation
  • High Background: Increase number of washes; optimize CHAPS concentration (1-3%); include more specific secondary antibodies; pre-clear lysates more extensively
  • Variable Results Between Experiments: Use consistent cell passage numbers; standardize treatment times; prepare fresh drug stocks; include internal controls in each experiment
  • Lack of this compound Effect: Verify compound solubility and stability; test broader concentration range; confirm target engagement through complementary assays; check for MCL-1 or BCL-XL dependency which may confer resistance [6] [2]

Therapeutic Implications and Conclusion

The investigation of this compound-mediated disruption of BCL-2/BAX complexes represents a critical component in the preclinical evaluation of this promising therapeutic agent. The co-immunoprecipitation protocol detailed herein provides a robust methodology for assessing target engagement and mechanism of action at the molecular level. As a selective BCL-2 inhibitor, this compound holds particular promise for hematologic malignancies where BCL-2 dependency has been well-established, such as certain subtypes of non-Hodgkin lymphoma, chronic lymphocytic leukemia, and acute myeloid leukemia. [3] [2]

The mechanistic basis for this compound activity can be visualized in the following pathway diagram:

Survival Cell Survival Apoptosis Apoptosis Execution BCL2 BCL-2 (Anti-apoptotic) Complex BCL-2/BAX Complex (Inactive BAX) BCL2->Complex Binds BAX BAX (Pro-apoptotic) BAX->Complex Sequestered Complex->Survival Promotes FreeBAX Activated BAX Complex->FreeBAX Release MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) FreeBAX->MOMP Oligomerizes MOMP->Apoptosis Triggers This compound This compound (BH3-mimetic) This compound->BCL2 Inhibits This compound->Complex Disrupts

The development of resistance mechanisms, particularly through upregulation of alternative anti-apoptotic proteins like MCL-1 or BCL-XL, represents a significant challenge for single-agent BH3-mimetic therapy. [4] [2] Therefore, comprehensive assessment of this compound should include evaluation of its effects in combination with other targeted agents, such as MCL-1 inhibitors or conventional chemotherapy. The co-immunoprecipitation protocol described can be adapted to investigate these combination effects by examining changes in multiple BCL-2 family protein interactions simultaneously.

References

S55746 structure-based drug design approach

Author: Smolecule Technical Support Team. Date: February 2026

S55746: A Novel BCL-2 Selective Inhibitor

This compound (also known as BCL201) is a novel, orally bioavailable BH3-mimetic that serves as a potent and selective inhibitor of the anti-apoptotic protein BCL-2. Its development was driven by the need to overcome the dose-limiting thrombocytopenia associated with dual BCL-2/BCL-XL inhibitors like navitoclax (ABT-263) by sparing BCL-XL, which is crucial for platelet survival [1].

Structural Basis & Drug Design Approach

The discovery of this compound was achieved through a structure-based drug design (SBDD) approach, starting from a moderately active literature compound [1].

  • Binding Site: this compound occupies the hydrophobic groove of the BCL-2 protein, which is the same site used for natural interactions with pro-apoptotic proteins like PUMA. However, its binding mode is distinct from venetoclax (ABT-199). While venetoclax occupies surface areas S2/S3/S4/S5, this compound primarily occupies the S1/S2/S3 region [1].
  • Key Interaction: A critical feature of its binding is the formation of a single hydrogen bond with the backbone carbonyl of residue A149, buried deep within the S2 pocket. The binding is characterized by a high enthalpic efficiency, suggesting optimal polar and van der Waals interactions for high specificity [1].
  • Selectivity: The SBDD efforts successfully optimized selectivity. This compound demonstrates poor affinity for BCL-XL and no significant binding to MCL-1 or BFL-1, which is crucial for its safety profile [1].

The following diagram illustrates the transition from the initial lead compound to the optimized drug candidate this compound through iterative structure-based design.

G Start Moderately Active Literature Compound SBDD Structure-Based Drug Design (SBDD) Start->SBDD Analysis Structural Analysis & Optimization SBDD->Analysis KeyInt Key Interaction: H-bond with BCL-2 A149 Analysis->KeyInt Selectivity Selectivity Profile Assessment KeyInt->Selectivity This compound Optimized Candidate: This compound (BCL201) Selectivity->this compound

Quantitative Affinity and Selectivity Profile

The table below summarizes the key biophysical binding data for this compound in comparison to other BCL-2 inhibitors, demonstrating its high potency and selectivity [1].

Target Assay Type This compound Affinity (Kᵢ or K_D) ABT-263 (Navitoclax) Affinity Selectivity vs. BCL-XL (Fold)
BCL-2 Fluorescence Polarization (Kᵢ) 1.3 nM 4.5 nM ~70 to 400-fold
BCL-XL Fluorescence Polarization (Kᵢ) 520 nM 3.5 nM
MCL-1 FP (% Inhibition) ~4.4% at 30 µM 9.4% at 10 µM Not significant
BFL-1 FP (% Inhibition) 7.4% at 5 µM Not Tested Not significant
BCL-2 SPR AIS (K_D) 3.9 nM 2.1 nM

Experimental Protocols & Methodologies

While the search results do not provide step-by-step laboratory manuals, the following summaries detail the core methodologies used to characterize this compound, as described in the primary research literature [1].

Biophysical Binding Assays
  • Fluorescence Polarization (FP)

    • Purpose: To determine the affinity (Kᵢ) of this compound for BCL-2 family proteins.
    • Protocol Outline: A fluorescently labeled BH3 peptide (e.g., from PUMA) is bound to the BCL-2 protein, resulting in high polarization. The test compound (this compound) is titrated into the solution, displacing the fluorescent peptide and causing a decrease in polarization. The IC₅₀ and Kᵢ values are calculated from the displacement curve.
    • Key Reagents: Recombinant BCL-2, BCL-XL, MCL-1 proteins; fluorescent BH3 peptide; assay buffer.
  • Surface Plasmon Resonance (SPR) - Affinity in Solution (AIS)

    • Purpose: To measure the direct binding affinity (K_D) in solution.
    • Protocol Outline: this compound is pre-mixed with BCL-2 protein in solution at various concentrations and allowed to reach equilibrium. This mixture is then flowed over a sensor chip coated with a low molecular weight capture compound. The amount of free BCL-2 captured is measured, allowing for the calculation of the K_D.
  • Isothermal Titration Calorimetry (ITC)

    • Purpose: To characterize the thermodynamics of binding (enthalpy delta, ΔH).
    • Protocol Outline: this compound is titrated step-by-step into a solution of BCL-2 protein in a sample cell. The instrument measures the heat released or absorbed with each injection. The data is fitted to determine K_D, ΔH, and stoichiometry (N).
Cell-Based Functional Assays
  • Cell Viability/Cytotoxicity (IC₅₀ Determination)

    • Purpose: To evaluate the potency of this compound in inducing cell death in BCL-2-dependent cancer cell lines.
    • Protocol Outline:
      • Cell Lines: Use BCL-2-dependent lines (e.g., RS4;11 acute lymphoblastic leukemia) and BCL-XL-dependent controls (e.g., H146 small cell lung carcinoma).
      • Treatment: Seed cells and treat with a dose range of this compound (e.g., 0.01 - 10 µM) for 72 hours.
      • Viability Measurement: Use a standard viability assay (e.g., CellTiter-Glo Luminescent Cell Viability Assay) to quantify ATP, which correlates with metabolically active cells.
      • Data Analysis: Calculate the percentage of cell killing and determine the IC₅₀ value using non-linear regression (e.g., four-parameter logistic curve).
  • Apoptosis Detection by Flow Cytometry

    • Purpose: To confirm that cell death occurs via apoptosis.
    • Protocol Outline:
      • Treatment: Treat RS4;11 cells with this compound at various concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1 µM) for a shorter duration (e.g., 2-6 hours).
      • Staining: Harvest cells and stain with Annexin V-FITC (binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a viability dye that stains late apoptotic and necrotic cells).
      • Analysis: Analyze samples using a flow cytometer. The percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+) is quantified.
  • Immunoblotting (Western Blot) for Apoptotic Markers

    • Purpose: To detect biochemical hallmarks of apoptosis.
    • Protocol Outline:
      • Treatment & Lysis: Treat cells with this compound (e.g., 0, 0.1, 0.3, 1 µM for 72h) and lyse to extract proteins.
      • Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
      • Antibody Probing: Probe the membrane with primary antibodies against:
        • Cleaved Caspase-3 (activated executioner caspase)
        • Cleaved PARP (a substrate of activated caspases)
        • BCL-2 family proteins (to study complex disruption, e.g., BCL-2/BAX co-immunoprecipitation).
      • Detection: Use HRP-conjugated secondary antibodies and chemiluminescent substrate for detection.

The workflow below summarizes the key experimental phases used to validate this compound, from in vitro binding to in vivo efficacy.

G InVitro In Vitro Biophysical Characterization FP Fluorescence Polarization InVitro->FP Cellular Cellular Functional Assays InVitro->Cellular SPR Surface Plasmon Resonance (SPR) FP->SPR ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Viability Viability & IC₅₀ Determination Cellular->Viability InVivo In Vivo Efficacy Studies Cellular->InVivo Apoptosis Apoptosis Detection (Annexin V/PI) Viability->Apoptosis Western Immunoblotting (Caspase-3, PARP) Apoptosis->Western Xenograft Tumor Xenograft Models (e.g., RS4;11) InVivo->Xenograft PK Pharmacokinetics & Tolerability Xenograft->PK

In Vivo Efficacy and Clinical Translation

  • In Vivo Models: this compound was administered orally (25 mg/kg and 100 mg/kg) daily in female SCID mice bearing RS4;11 or Toledo hematological xenografts. It demonstrated robust, dose-dependent anti-tumor efficacy with no weight loss or changes in behavior, indicating it was well-tolerated. Furthermore, it did not induce platelet loss in vivo, confirming its BCL-XL-sparing properties [1] [2].
  • Clinical Trials (Phase I): this compound progressed to multiple Phase I clinical trials in patients with hematological malignancies [1] [3].
    • NCT02920697: For relapsed/refractory Chronic Lymphocytic Leukemia (CLL), B-Cell Non-Hodgkin Lymphoma (NHL), and Multiple Myeloma (MM). Status: Completed.
    • NCT02920541: For Acute Myeloid Leukaemia (AML) and Myelodysplastic Syndrome (MDS). Status: Completed.
    • NCT02603445: For Follicular Lymphoma and Mantle Cell Lymphoma. Status: Completed.
    • The primary objectives were to determine the safety profile, tolerability, and recommended Phase II dose [3].

Future Perspectives and Challenges

The field of BCL-2 inhibition continues to evolve. While venetoclax has been a breakthrough, resistance mechanisms have emerged, including mutations in the BCL-2 gene (e.g., G101V) and upregulation of other anti-apoptotic proteins like MCL-1 or BCL-XL [4] [5] [6]. Current research is focused on developing next-generation inhibitors that can overcome this resistance, such as cyclic peptides that bind differently to the hydrophobic groove, as well as novel modalities like PROTACs and antibody-drug conjugates (ADCs) [4] [6].

References

Application Note: Preclinical Profile and Study Design for S55746, a Selective BCL-2 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to S55746

This compound (also known as BCL201) is a novel, orally active, and potent small-molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) [1] [2]. It functions as a BH3-mimetic, designed to restore the apoptotic process in cancer cells by disrupting protein-protein interactions within the BCL-2 family [1]. This compound was developed to overcome the thrombocytopenia liability associated with dual BCL-2/BCL-XL inhibitors like navitoclax by sparing BCL-XL, a key protein for platelet survival [1] [3]. This application note provides a consolidated summary of its quantitative profile, mechanism, and recommended study designs based on existing preclinical and early clinical data.

Mechanism of Action and Signaling Pathway

The primary mechanism of this compound is to induce intrinsic apoptosis by selectively inhibiting BCL-2.

BCL-2 Family and Apoptosis Regulation
  • Intrinsic Apoptosis Pathway: A tightly controlled process regulated by the balance between pro-survival and pro-apoptotic BCL-2 family proteins. The release of cytochrome c from the mitochondria is a pivotal event, leading to caspase activation and cell death [3].
  • Anti-apoptotic Proteins: BCL-2, BCL-XL, MCL-1, BCL-W, BFL-1. They preserve mitochondrial integrity by sequestering pro-apoptotic proteins [1] [3].
  • Pro-apoptotic Proteins: Multi-domain effectors (BAX, BAK) and BH3-only proteins (BIM, BAD, PUMA). Cellular stress activates BH3-only proteins, which inhibit anti-apoptotic proteins and directly activate BAX/BAK [1] [3] [4].
  • Dysregulation in Cancer: Overexpression of BCL-2 is an oncogenic hallmark that enables cancer cells to evade cell death and develop chemoresistance, making it a attractive therapeutic target [1] [2] [4].
Mechanism of this compound as a BH3-Mimetic

This compound binds to the hydrophobic groove on the BCL-2 protein surface, a key site for interaction with the BH3 domains of pro-apoptotic partners [1]. This binding competitively disrupts the sequestration of pro-apoptotic proteins like BAX and BIM by BCL-2 [1]. The resulting activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase cascade activation, and ultimately, programmed cell death [1] [3].

The diagram below illustrates this mechanism and the key experiments to validate it.

G Start Cancer Cell with BCL-2 Overexpression MOA This compound Treatment (Oral Administration) Start->MOA Binding This compound binds BCL-2 hydrophobic groove MOA->Binding Disruption Displacement of pro-apoptotic proteins (e.g., BAX, BIM) Binding->Disruption Exp1 In Vitro Binding Assays Binding->Exp1 Apoptosis BAX/BAK Activation → MOMP → Cytochrome c Release → Caspase Activation → Apoptosis Disruption->Apoptosis Exp2 Cellular Apoptosis Assays Disruption->Exp2 Exp3 In Vivo Efficacy Studies Apoptosis->Exp3

Quantitative Profile of this compound

The table below summarizes the key quantitative data for this compound from preclinical studies.

Table 1: Preclinical Quantitative Profile of this compound

Parameter Value Assay/Method Context & Significance
BCL-2 Binding (Kᵢ) 1.3 nM Fluorescence Polarization (FP) [1] [5] High potency for primary target.
BCL-XL Binding (Kᵢ) 5.2 × 10⁻⁷ M (~520 nM) [1] Fluorescence Polarization (FP) ~400-fold selectivity for BCL-2 over BCL-XL.
MCL-1 Binding No significant binding (4.3% inhibition @ 30 µM) [1] Fluorescence Polarization (FP) Confirms selectivity; avoids MCL-1 mediated resistance.
BFL-1 Binding No significant binding (7.4% inhibition @ 5 µM) [1] Fluorescence Polarization (FP) Confirms selectivity.
In Vitro Cytotoxicity (IC₅₀) 71.6 nM (RS4;11 cells, BCL-2 dependent) [1] [5] Cell viability assay (72 hr) Potent activity in sensitive hematological lines.
In Vitro Cytotoxicity (IC₅₀) 1.7 µM (H146 cells, BCL-XL dependent) [1] [5] Cell viability assay (72 hr) Confirms lack of cytotoxicity in BCL-XL-dependent models.
In Vivo Efficacy (Dose) 25 & 100 mg/kg [5] Oral administration, daily (mouse xenograft models) Effective dosing regimen in preclinical models.

Experimental Protocols and Study Designs

This section details methodologies for key experiments that characterize this compound, based on published preclinical research.

In Vitro Binding Affinity and Selectivity

This protocol determines the compound's potency and selectivity for BCL-2 versus other anti-apoptotic proteins.

  • Objective: To measure the binding affinity (Kᵢ/KD) of this compound to recombinant human BCL-2, BCL-XL, MCL-1, and BFL-1 proteins.
  • Key Reagents: Recombinant human BCL-2 family proteins; fluorescently labeled BH3 peptide (e.g., FITC-PUMA); this compound; reference controls (e.g., ABT-199, ABT-263).
  • Method: Fluorescence Polarization (FP) Assay [1].
    • Prepare a constant concentration of the fluorescent BH3 peptide and BCL-2 protein.
    • Incubate the mixture with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in a buffer solution.
    • Measure the fluorescence polarization after equilibrium is reached.
    • Calculate the Kᵢ by fitting the dose-response data to a competitive binding model.
  • Data Interpretation: A low Kᵢ for BCL-2 with significantly higher Kᵢ values for BCL-XL, MCL-1, and BFL-1 confirms high potency and selectivity.
In Vitro Cellular Apoptosis Assay

This protocol assesses the functional ability of this compound to induce cell death in BCL-2-dependent cancer cell lines.

  • Objective: To quantify the induction of apoptosis and cytotoxicity in hematological cancer cell lines.
  • Cell Lines: BCL-2-dependent line (e.g., RS4;11 acute lymphoblastic leukemia) and a BCL-XL-dependent control line (e.g., H146 small cell lung carcinoma) [1] [5].
  • Method:
    • Culture cells in appropriate medium and seed into multi-well plates.
    • Treat cells with a concentration range of this compound (e.g., 0.01 to 3 µM) for 24-72 hours [5].
    • Assess apoptosis using one or more of the following techniques:
      • Annexin V/Propidium Iodide (PI) Staining: Detect phosphatidylserine externalization (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis) by flow cytometry [1] [5].
      • Western Blot Analysis: Monitor key apoptotic markers such as cleaved caspase-3 and cleaved PARP from cell lysates [1].
    • Measure overall cell viability using assays like CellTiter-Glo to determine IC₅₀ values.
  • Data Interpretation: A low IC₅₀ and high percentage of Annexin V+/PI- cells in RS4;11, coupled with minimal effect in H146 cells, confirms BCL-2-specific biological activity.
In Vivo Efficacy Study in Xenograft Models

This protocol evaluates the anti-tumor activity of orally administered this compound in mouse models.

  • Objective: To determine the anti-tumor efficacy and tolerability of this compound in murine xenograft models of hematological malignancies.
  • Animal Model: Female SCID mice subcutaneously inoculated with RS4;11 or Toledo lymphoma cells [1] [5].
  • Study Design:
    • When tumors reach a predetermined volume (e.g., 150-200 mm³), randomize mice into groups (n=5-10).
    • Administer this compound via oral gavage once daily at doses such as 25 mg/kg and 100 mg/kg. Include a vehicle control group.
    • Monitor tumor volume and body weight at least twice weekly.
    • The study duration is typically until vehicle-treated tumors reach a maximum allowable size.
  • Endpoint Analysis:
    • Efficacy: Calculate tumor growth inhibition (TGI %).
    • Tolerability: Body weight change is a key indicator; no significant weight loss should be observed with an effective dose [1] [5].
  • Compliance Note: All animal studies must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

The workflow for the integrated PK/PD study design is illustrated below.

G PBPK PBPK Modeling (Incorporate in vitro clearance and partition coefficients) HumanTrial Phase I Clinical Trial Design PBPK->HumanTrial Preclinical Preclinical PK Data (Mouse, Rat, Dog) Preclinical->HumanTrial PK PK Endpoints (Cmax, Tmax, AUC, t½) HumanTrial->PK PD PD Endpoints (Tumor Response, Biomarkers) HumanTrial->PD Safety Safety Endpoints (DLTs, MTD, AEs) HumanTrial->Safety Output Output: Establish Recommended Phase II Dose and Human PK/PD Profile PK->Output PD->Output Safety->Output

Pharmacokinetics and Clinical Translation

Preclinical PK and Modeling

A Physiologically Based Pharmacokinetic (PBPK) model for this compound was developed and qualified using preclinical data from mice, rats, and dogs. This hybrid model, which incorporated in vitro clearance data and used scaling factors, successfully predicted the nonlinear pharmacokinetics observed in later human trials, demonstrating its utility for interspecies extrapolation in early drug development [6].

Clinical Trial Design and Endpoints

While detailed human PK/PD data from clinical trials is not available in the searched resources, the design of a completed Phase I study (NCT02920697) provides insight into key endpoints and considerations [7].

  • Study Population: Patients with relapsed or refractory Chronic Lymphocytic Leukemia (CLL) and B-cell Non-Hodgkin Lymphoma (NHL) [7].
  • Dosing: Oral, film-coated tablets (50 mg, 100 mg) in a dose-escalation design [7].
  • Primary Endpoints:
    • Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD) in Cycle 1.
    • Safety profile assessed via adverse events, laboratory tests, and vital signs [7].
  • Secondary Endpoints:
    • Pharmacokinetics: Parameters (e.g., Cmax, AUC, t½) assessed from blood samples during Cycles 1 and 2.
    • Pharmacodynamics: Biomarker analysis on blood and bone marrow samples.
    • Preliminary Anti-tumor Activity: Tumor response based on clinical and radiological evaluation [7].

Conclusion

This compound is a potent and selective BCL-2 inhibitor with a well-characterized preclinical profile. Its high selectivity over BCL-XL differentiates it from earlier generation inhibitors and provides a potentially improved safety profile by sparing platelets. The experimental protocols and data summarized in this application note provide a roadmap for profiling BH3-mimetic compounds. The successful application of PBPK modeling for this compound highlights a modern, efficient strategy for predicting human pharmacokinetics and informing clinical study design [6]. Researchers can utilize these detailed protocols to investigate similar compounds or to design studies for further exploring the therapeutic potential of this compound.

References

Application Note: Targeting BCL-2 and MCL1 in AML with S55746 and S63845

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction A prominent mechanism of resistance to single-agent BCL-2 inhibition in Acute Myeloid Leukemia (AML) is the upregulation of other pro-survival proteins, particularly MCL1 [1]. This application note details a synergistic combination therapy using the selective BCL-2 inhibitor S55746 and the selective MCL1 inhibitor S63845. Pre-clinical data demonstrate that this dual BH3-mimetic strategy effectively induces apoptosis in AML cells, including those from chemotherapy-resistant patients, and shows a favorable toxicity profile towards normal hematopoietic cells [1].

2. Key Experimental Findings & Quantitative Data

The core findings from the pre-clinical synergy studies are summarized in the table below.

Experimental Model Treatment Key Outcome(s) Reference/Context
In Vitro: Panel of AML cell lines This compound + S63845 Synergistic induction of apoptosis (caspase & BAX/BAK dependent); Superior to combinations with cytarabine or decitabine [1]. Cell viability assessed via Cell Titer Glo/SYTOX Blue; Synergy calculated via Loewe additivity model [1].
In Vitro: Primary AML Patient Samples This compound + S63845 Active in ~50% of primary samples across various genotypes; Effective in chemoresistant/refractory samples [1]. 48-hour treatment; viability determined by FACS analysis of SYTOX Blue exclusion [1].
Ex Vivo: Normal vs. Leukemic Cells This compound + S63845 Greater toxicity against leukemic progenitors vs. normal CD34+ hematopoietic progenitors [1]. Suggests a therapeutic window [1].
In Vivo: Murine AML Xenografts This compound (oral) + S63845 (IV) Prolonged survival; Suppression of patient-derived leukemia in bone marrow [1]. MV4;11 and OCI-AML3 cell lines; PDX models [1].

3. Detailed Experimental Protocols

3.1. In Vitro Synergy Assay (Cell Viability & Apoptosis) This protocol is used to quantify the combined effect of this compound and S63845 on AML cell lines and primary samples [1].

  • Key Materials:

    • Drugs: this compound and S63845. Prepare stock solutions in DMSO and store at -20°C.
    • Cells: AML cell lines (e.g., MV4;11, MOLM-13) or ficoll-purified primary human AML cells.
    • Media: RPMI-1640 supplemented with 10-20% FBS, penicillin/streptomycin, and L-glutamine.
    • Reagents: Cell Titer Glo (Promega) for viability or SYTOX Blue Dead Cell Stain (Invitrogen) for apoptosis.
  • Procedure:

    • Cell Plating: Seed cells in 96-well plates at a density of 2.5 x 10⁵ cells/mL [1].
    • Drug Preparation: Prepare a checkerboard of serial dilutions for this compound and S63845, both as single agents and in combination. A typical setup uses seven to nine 3.16-fold or 2-fold serial dilutions [1].
    • Treatment & Incubation: Add the drug dilutions to the cells and incubate for 48-72 hours at 37°C and 5% CO₂ [1].
    • Viability Readout:
      • Cell Titer Glo: Add reagent, measure luminescence [1].
      • SYTOX Blue Exclusion: Analyze by flow cytometry. SYTOX Blue is excluded from live cells [1].
    • Data Analysis:
      • Calculate LC₅₀/IC₅₀ values for single agents using non-linear regression (e.g., in GraphPad Prism) [1].
      • Quantify drug synergy using the Loewe additivity model and report as a Synergy Score [1].

3.2. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the anti-leukemic efficacy of the combination in vivo [1].

  • Key Materials:

    • Animals: NOD/SCID/IL2rγnull (NSG) mice, 6-weeks-old.
    • Cell Line: Luciferase-expressing MV4;11 or OCI-AML3 cells.
    • Drug Formulations:
      • This compound: 100 mg/kg in PEG400:Ethanol:Water (40:10:50), prepared fresh [1].
      • S63845: 25 mg/kg in 50% (2-hydroxypropyl)-β-cyclodextrin + 50% 50 mM HCl [1].
  • Procedure:

    • Engraftment: Irradiate mice (100 Rad) and intravenously inject 1 x 10⁵ luciferase-positive AML cells [1].
    • Randomization: After confirming engraftment (e.g., by bioluminescence imaging or flow cytometry for human CD45+ cells in peripheral blood), randomize mice into treatment groups [1].
    • Dosing Regimen:
      • This compound: Administer daily via oral gavage [1].
      • S63845: Administer twice weekly or weekly via intravenous injection [1].
    • Monitoring:
      • Monitor survival and overall health (weight, behavior).
      • Track disease burden via bioluminescence imaging or flow cytometry of peripheral blood and bone marrow for human CD45+ cells [1].

Pathway & Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the mechanistic rationale and experimental workflow.

1. Apoptosis Induction via Dual BCL-2/MCL1 Inhibition This diagram shows how this compound and S63845 work together to trigger mitochondrial apoptosis.

apoptosis_pathway This compound This compound BCL2 BCL-2 (Pro-survival) This compound->BCL2  Inhibits S63845 S63845 MCL1 MCL1 (Pro-survival) S63845->MCL1  Inhibits BAX_BAK BAX/BAK (Effectors) BCL2->BAX_BAK  Sequesters MCL1->BAX_BAK  Sequesters BIM_BAD BIM, BAD (Pro-apoptotic BH3-only) BIM_BAD->BCL2  Displaced by  this compound BIM_BAD->MCL1  Displaced by  S63845 CytoC_Rel Cytochrome c Release BAX_BAK->CytoC_Rel  Activates Apoptosis Apoptosis CytoC_Rel->Apoptosis  Leads to

2. In Vivo Efficacy Study Workflow This diagram outlines the key steps for evaluating the drug combination in a mouse xenograft model.

in_vivo_workflow Start Irradiate & Engraft NSG Mice with Luc+ AML Cells Monitor Monitor Engraftment (Bioluminescence / hCD45+ Flow Cytometry) Start->Monitor Randomize Randomize into Treatment Groups Monitor->Randomize Treat Administer Treatments Randomize->Treat Analyze Analyze Outcomes Treat->Analyze Group1 Group 1: Vehicle Control Treat->Group1 Group2 Group 2: this compound (oral, daily) Single Agent Treat->Group2 Group3 Group 3: S63845 (IV, 2x/wk) Single Agent Treat->Group3 Group4 Group 4: this compound + S63845 Combination Treat->Group4 Survival Survival Curve Endpoint Analyze->Survival Burden Tumor Burden (Bioluminescence) Endpoint Analyze->Burden Toxicity Toxicity (Weight, Behavior) Monitoring Analyze->Toxicity Group1->Analyze Group2->Analyze Group3->Analyze Group4->Analyze

Conclusion

The pre-clinical data robustly supports the synergistic anti-leukemic activity of combining the BCL-2 inhibitor this compound with the MCL1 inhibitor S63845. This dual BH3-mimetic strategy presents a promising, non-chemotherapy approach for treating AML, including high-risk and chemoresistant disease, with a potential therapeutic window. The protocols provided here offer a template for further investigation into this combination.

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What is the solubility of S55746 hydrochloride in DMSO?

    • A: this compound hydrochloride is soluble in DMSO at approximately 200 mg/mL, which is equivalent to about 267.64 mM [1]. This high concentration is suitable for preparing stock solutions for in vitro studies.
  • Q2: How should I prepare stable working solutions for cellular assays?

    • A: For cellular assays, it is recommended to prepare a concentrated stock solution in DMSO. This stock should then be diluted into aqueous-based assay buffers or culture media. Note that dilution may cause precipitation, so the use of solubilizing agents is advised. The final DMSO concentration should be kept as low as possible (typically ≤0.1%) to avoid solvent toxicity [1].
  • Q3: What formulations are recommended for in vivo studies?

    • A: For in vivo administration, two primary formulations have been used successfully [1]:
      • 10% DMSO + 90% (20% SBE-β-CD in Saline)
      • 10% DMSO + 90% Corn Oil In both cases, co-solvents are added sequentially to ensure a clear solution.
  • Q4: How should I store this compound stock solutions?

    • A: As a general best practice, store powder at -20°C. For solutions, aliquot and store at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (1 month). Always protect the product from moisture by storing it in a sealed environment [1].

Troubleshooting Guide for Solubility Issues

Problem: Precipitation Upon Dilution into Aqueous Buffers
  • Potential Cause: The compound is precipitating due to the "water shock" effect when moving from a pure DMSO environment to an aqueous buffer.
  • Solutions:
    • Use a Solubilizing Agent: Incorporate a carrier like 0.1% pluronic F-68 or 0.1% Tween-80 into your aqueous buffer to help maintain compound solubility [1].
    • Optimize Dilution Method: Ensure rapid and thorough mixing during dilution. Alternatively, perform a stepwise dilution, first mixing the DMSO stock with a small volume of buffer containing a solubilizing agent before making the final dilution.
    • Verify Final Concentration: Confirm that the final concentration in your assay is below the compound's solubility limit in your specific buffer/media combination.
Problem: Low or Inconsistent Activity in Cellular Assays
  • Potential Cause: The observed effect may be due to insolubility leading to inaccurate dosing, or the cellular model may have low dependence on BCL-2.
  • Solutions:
    • Check for Precipitation: Visually inspect your assay medium for crystals or cloudiness. Centrifuging the compound-containing medium and testing the supernatant can help confirm what concentration is truly in solution.
    • Validate Your Model: Ensure your cell line is BCL-2 dependent. For example, the RS4;11 cell line (BCL-2-dependent) is highly sensitive to this compound (IC50 = 71.6 nM), whereas the H146 cell line (BCL-XL-dependent) is much less sensitive (IC50 = 1.7 μM) [2]. Using a non-dependent cell line will show poor activity.
    • Characterize Apoptosis: Confirm the mechanism of action by looking for hallmarks of apoptosis, such as caspase-3 activation and PARP cleavage, which are expected outcomes of BCL-2 inhibition by this compound [2].

Experimental Data & Protocols

Quantitative Solubility Data

The table below summarizes key physicochemical and solubility data for this compound hydrochloride [1].

Property Value / Description
Molecular Formula C₄₃H₄₃ClN₄O₆
Molecular Weight 747.28 g/mol
CAS Number 1448525-91-4
Solubility in DMSO ~200 mg/mL (~267.64 mM)
In Vivo Formulation 1 5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)
In Vivo Formulation 2 5 mg/mL in 10% DMSO + 90% Corn Oil
Stock Solution Storage -80°C for 6 months; -20°C for 1 month
Step-by-Step Protocol: Preparing an In Vivo Formulation

This protocol details the preparation of a standard formulation for animal studies using SBE-β-CD [1].

G Start Prepare 20% SBE-β-CD in Saline A Dissolve 2g SBE-β-CD in 10mL saline Start->A B Mix to obtain a clear solution A->B C Store at 4°C for up to 1 week B->C E Add 100μL DMSO stock to 900μL 20% SBE-β-CD solution C->E D Prepare 50 mg/mL This compound stock in DMSO D->E End Final Working Solution: 5 mg/mL this compound, clear E->End

Protocol Steps:

  • Prepare 20% SBE-β-CD vehicle: Dissolve 2 grams of SBE-β-CD in 10 mL of saline to obtain a clear solution. This vehicle can be stored at 4°C for up to one week [1].
  • Prepare DMSO stock: Dissolve this compound hydrochloride powder in pure DMSO to create a 50 mg/mL stock solution.
  • Form the working solution: Add 100 μL of the 50 mg/mL DMSO stock solution to 900 μL of the 20% SBE-β-CD vehicle.
  • Mix thoroughly: Vortex or pipette-mix the solution sequentially to ensure it is clear and homogeneous before administration [1].

Background: this compound Mechanism and Selectivity

This compound is a novel, potent, and selective BCL-2 inhibitor. It functions as a BH3-mimetic, meaning it mimics the action of native BH3-only proteins by binding to the hydrophobic groove of the BCL-2 protein [2]. This binding disrupts the protein-protein interaction between BCL-2 and pro-apoptotic partners like BAX, thereby unleashing the apoptotic pathway and leading to programmed cell death [2] [3].

Its high selectivity for BCL-2 over other anti-apoptotic family members like BCL-XL and MCL-1 is a key feature, which helps in minimizing on-target toxicities such as thrombocytopenia [2] [4]. This mechanism is particularly effective in hematological tumors that are dependent on BCL-2 for survival.

References

S55746 low nanomolar activity optimization

Author: Smolecule Technical Support Team. Date: February 2026

S55746 Quantitative Data Summary

The table below summarizes key quantitative data for this compound, highlighting its potency and selectivity [1].

Parameter Value / Result Assay/Model Details
BCL-2 Binding Affinity (Kᵢ) 1.3 nM Fluorescence Polarization (FP) assay using Fluorescent-PUMA
Selectivity (vs. BCL-XL) 70 to 400-fold (depending on assay) Binding affinity comparison
Selectivity (vs. MCL-1) No significant binding Binding affinity comparison
Selectivity (vs. BFL-1) No significant binding Binding affinity comparison
Cytotoxicity (Primary CLL/MCL samples) Low nanomolar range (induces apoptosis) Ex vivo patient samples
In Vivo Efficacy Robust anti-tumor activity Hematological xenograft models (oral daily dosing)

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments that demonstrate the activity of this compound.

Determining Apoptotic Hallmarks in Hematological Cell Lines

This protocol is used to confirm the on-target, pro-apoptotic mechanism of this compound [1].

  • Cell Culture: Maintain a panel of hematological cancer cell lines (e.g., MV4;11, MOLM-13) in appropriate media (e.g., RPMI supplemented with 10% FBS) at 37°C and 5% CO₂ [2].
  • Compound Treatment: Treat cells with this compound over a concentration range (e.g., 1 nM to 10 µM) for a defined period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
  • Assay for Apoptosis:
    • Phosphatidylserine Externalization: Use an Annexin V-based assay (e.g., Annexin V-FITC) analyzed by flow cytometry.
    • Caspase-3 Activation: Detect cleaved, active caspase-3 using a specific antibody and flow cytometry.
    • PARP Cleavage: Analyze cell lysates by Western blotting using an antibody that detects the cleaved form of PARP.
  • Data Analysis: Quantify the percentage of apoptotic cells relative to the control.
Evaluating Synergistic Activity with MCL1 Inhibitors in AML

This methodology assesses the potent combination of this compound with an MCL1 inhibitor, S63845 [2].

  • Cell Seeding: Plate AML cell lines (e.g., OCI-AML3) or primary patient-derived AML cells at a density of 2.5 x 10⁵ cells/mL in culture medium.
  • Checkerboard Drug Treatment: Prepare serial dilutions of both This compound and S63845. Treat cells with all possible combinations of these concentrations in a checkerboard format.
  • Viability Measurement: After 48-72 hours of incubation, measure cell viability using a metabolic assay like Cell Titer Glo (luminescence readout) or a viability dye like SYTOX Blue (flow cytometry analysis).
  • Synergy Calculation:
    • Calculate the LC50 or IC50 for each drug alone.
    • Use software (e.g., Chalice) and models like the Loewe additivity model to calculate a Synergy Score. A positive score indicates synergy.

This compound Mechanism and Experimental Workflow

The following diagram illustrates the mechanism of this compound and a general workflow for testing its activity in vitro.

Start Start: Experiment with this compound Mech This compound binds BCL-2 hydrophobic groove Start->Mech Effect Inhibits anti-apoptotic BCL-2 Mech->Effect Free Frees pro-apoptotic proteins (e.g., BIM) Effect->Free Apoptosis BAX/BAK activation → Apoptosis Free->Apoptosis

Mechanism of this compound-induced apoptosis workflow

Frequently Asked Questions

Q: What is the primary advantage of this compound's selectivity profile? A: Its high selectivity for BCL-2 over BCL-XL is a key advantage. Inhibiting BCL-XL leads to on-target thrombocytopenia (low platelet count). As this compound spares BCL-XL, it demonstrates robust anti-tumor efficacy in preclinical models without causing significant weight loss or thrombocytopenia, suggesting a potentially better safety profile [1].

Q: My AML cell lines show limited response to this compound alone. What could be the reason? A: Many cancer cells, including in AML, co-express multiple anti-apoptotic proteins like BCL-2 and MCL-1. Resistance to BCL-2 inhibition alone can be mediated by MCL-1. The combination of This compound with the MCL1 inhibitor S63845 has shown highly synergistic and potent activity against a broad spectrum of AML genotypes, including chemoresistant samples, and is more effective than combinations with standard chemotherapy [2].

Q: What are the recommended in vivo dosing parameters for this compound in mouse models? A: In mouse xenograft models of hematological tumors, this compound has been administered orally, daily at a dose of 100 mg/kg, dissolved in a vehicle of PEG400, absolute ethanol, and distilled water (40:10:50 ratio). This regimen demonstrated significant anti-tumor efficacy without overt toxicity [2].

References

S55746 MCL-1 binding affinity problems

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on S55746 and MCL-1 Binding

Q1: What is the confirmed binding affinity of this compound for MCL-1? According to the primary characterization studies, this compound demonstrates no significant binding to MCL-1 [1] [2] [3]. The quantitative data from fluorescence polarization (FP) assays is summarized in the table below.

Protein Target Assay Type Reported Affinity (Kᵢ or Kᴅ) Inhibition at High Concentration
BCL-2 FP (Kᵢ) 1.3 nM [1] [3] -
BCL-XL FP (Kᵢ) 520 nM [1] [3] -
MCL-1 FP No significant binding [1] [3] 4.3% inhibition at 30 µM [1]
BFL-1 FP No significant binding [1] [3] 7.4% inhibition at 5 µM [1]

Q2: If my cells die upon this compound treatment, does that mean it is binding MCL-1? Not necessarily. Cell death in response to this compound confirms its on-target BCL-2 inhibition in BCL-2-dependent cells [1]. However, a lack of cell death (or resistance) could indicate MCL-1-mediated survival dependency, which is a common resistance mechanism to BCL-2 inhibition [4] [5]. Your cell line might rely on MCL-1 for survival instead of, or in addition to, BCL-2.

Q3: How can I confirm that my experimental results are not affected by MCL-1 binding? To validate the selectivity of this compound in your system, you can:

  • Use a positive control: Employ a known selective MCL-1 inhibitor (e.g., S63845) [5] in parallel experiments. If S63845 kills your cells but this compound does not, it confirms MCL-1 dependency and this compound selectivity.
  • Check protein dependencies: Perform BH3 profiling or refer to existing literature to determine whether your cell models are primarily BCL-2-dependent or MCL-1-dependent [4] [5].
  • Verify protein expression: Use immunoblotting or co-immunoprecipitation to confirm that this compound disrupts BCL-2/BAX complexes without affecting MCL-1 interactions with its partners like BIM [1].

Experimental Guide: Confirming this compound Selectivity

The following workflow outlines key steps to experimentally verify that cellular responses are due to selective BCL-2 inhibition by this compound.

Start Start: Assess Cell Viability Post this compound Treatment Step1 Result: Cell Death Observed? Start->Step1 Step2 Interpretation: Cells are BCL-2 dependent Step1->Step2 Yes Step3 Action: Check for MCL-1 Dependency Step1->Step3 No Step6 Conclusion: this compound is selective and result is valid Step2->Step6 Step4 Experiment: Treat with Selective MCL-1 Inhibitor Step3->Step4 Step5 Interpretation: Cells are MCL-1 dependent Step4->Step5 Cell Death Observed Step7 Conclusion: Resistance likely mediated by MCL-1 or other factors Step4->Step7 No Cell Death

Key Technical Insights

  • Binding Mechanism: this compound occupies a specific region of the BCL-2 hydrophobic groove (S1/2/3), which is distinct from the binding mode of ABT-199 (Venetoclax) and contributes to its selectivity profile [1] [3].
  • Critical Experiment: The original research used co-immunoprecipitation to show that this compound causes a concentration-dependent disruption of the BCL-2/BAX complex, but not MCL-1 complexes, which is a direct functional readout of its selectivity [1].
  • Cellular Context Matters: Even with a highly selective tool compound, the response of a cell line is determined by its specific dependence on anti-apoptotic proteins. Always characterize your model system's dependencies [6] [4].

References

S55746 cell death assay troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

S55746 Key Experimental Parameters

The table below summarizes the primary quantitative data and assay conditions from the literature that you can use as a reference for your own experiments [1] [2] [3].

Parameter Reported Value Assay Context / Cell Line Key Findings
Binding Affinity (Ki) 1.3 nM [1] [3] Fluorescence polarization (FP) assay using recombinant BCL-2 protein. Confirms direct, high-affinity binding to BCL-2.
Selectivity (Fold vs. BCL-XL) ~70 to 400-fold [1] [2] Comparative binding assays (FP, ITC, SPR). Highly selective for BCL-2 over BCL-XL, MCL-1, and BFL-1 [1].
In Vitro IC50 71.6 nM [1] [2] RS4;11 cells (BCL-2-dependent), 72-hour treatment. Potent cell killing in a BCL-2-dependent line.
In Vitro IC50 1.7 μM [1] [2] H146 cells (BCL-XL-dependent), 72-hour treatment. Weak activity confirms selectivity and helps rule offtarget effects.
Apoptosis Markers Positive [1] RS4;11 cells; 2-hour treatment for Annexin V/PI. Externalization of phosphatidylserine (Annexin V), Caspase-3 activation, PARP cleavage [1].
Mechanism Confirmation Disruption of BCL-2/BAX complex [2] Co-immunoprecipitation in RS4;11 cells. Direct evidence of on-target mechanism in cells.

Troubleshooting Common Experimental Issues

Here are solutions to some common challenges you might encounter when working with this compound.

  • Problem 1: Low Apoptosis Induction in My Cell Model

    • Potential Cause: The cell line may not be "primed" and dependent on BCL-2 for survival. It might rely on other anti-apoptotic proteins like MCL-1 or BCL-XL.
    • Troubleshooting Guide:
      • Check Protein Dependence: Profile the expression levels of key BCL-2 family proteins (BCL-2, BCL-XL, MCL-1) in your cells via immunoblotting. This compound is highly selective for BCL-2 and will not kill cells dependent on BCL-XL or MCL-1 [1] [2].
      • Use a Positive Control: Include a BCL-2-dependent cell line like RS4;11 (acute lymphoblastic leukemia) in your experiment to verify the activity of your compound stock [1] [2].
      • Consider Combination Therapy: As reviewed in the literature, a common resistance mechanism to BH3 mimetics like this compound is the upregulation of MCL-1 [4]. Testing this compound in combination with an MCL-1 inhibitor (if available for research) could be a strategic follow-up.
  • Problem 2: High Background or Non-Specific Cell Death

    • Potential Cause: Incorrect solvent/dilution leading to precipitate formation, or cytotoxicity from DMSO.
    • Troubleshooting Guide:
      • Verify Solubility: this compound has high solubility in DMSO (≥100 mg/mL) but is insoluble in water [3] [5]. Ensure your stock solution is clear. When preparing working concentrations for cell assays, add the DMSO stock to your culture medium slowly while vortexing to avoid precipitation.
      • Control for DMSO: The final concentration of DMSO in your assay should not exceed 0.1%. Always include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent itself.

Experimental Protocol: Apoptosis Assay via Flow Cytometry

This is a detailed methodology based on the experiments reported with this compound [1] [3].

  • Cell Line: RS4;11 (Human acute lymphoblastic leukemia) [1] [2].
  • Compound Preparation:
    • Prepare a 100 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
    • On the day of the experiment, prepare a dilution series in complete culture medium. The tested concentrations were 0.01, 0.03, 0.1, 0.3, and 1 µM [3]. Ensure the DMSO concentration is constant and ≤0.1% across all samples.
  • Treatment:
    • Seed cells at an appropriate density (e.g., 2-5 x 10^5 cells/mL).
    • Treat cells with the this compound dilution series.
    • Incubate for 2 hours for early apoptosis detection (Annexin V) or up to 72 hours for cell viability/growth inhibition assays [1] [3].
  • Apoptosis Detection (Annexin V/Propidium Iodide Staining):
    • Harvest cells by centrifugation.
    • Wash once with cold PBS.
    • Resuspend cells in 1X Annexin V binding buffer.
    • Add Annexin V-FITC and Propidium Iodide (PI) as per manufacturer's instructions.
    • Incubate for 15 minutes at room temperature in the dark.
    • Analyze by flow cytometry within 1 hour.
  • Data Interpretation:
    • Annexin V+/PI-: Early apoptotic population.
    • Annexin V+/PI+: Late apoptotic or necrotic population.
    • A potent, dose-dependent increase in Annexin V-positive cells is expected in BCL-2-dependent lines like RS4;11 after just 2 hours of treatment [3].

This compound Mechanism of Action Signaling Pathway

The following diagram illustrates the targeted apoptotic pathway and the mechanism of this compound, which can help in understanding the expected cellular response.

G CellularStress Cellular Stress/Damage BH3Only BH3-only Protein Activation (e.g., BIM, BID, PUMA) CellularStress->BH3Only Induces AntiApoptotic Anti-apoptotic BCL-2 (Sequesters Pro-apoptotic proteins) BH3Only->AntiApoptotic Normally binds ProApoptotic Pro-apoptotic Effectors (BAX, BAK) AntiApoptotic->ProApoptotic Sequesters InhibitionPoint AntiApoptotic->InhibitionPoint MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->MOMP When freed, activates CytochromeC Cytochrome c Release MOMP->CytochromeC Causes CaspaseActivation Caspase Cascade Activation CytochromeC->CaspaseActivation Triggers Apoptosis Apoptosis CaspaseActivation->Apoptosis Executes This compound This compound (BH3 Mimetic) This compound->AntiApoptotic Inhibits InhibitionPoint->ProApoptotic Releases

Key Considerations for Your Research

  • Beyond Hematological Cancers: While the provided data is from hematological models, the role of BCL-2 is being investigated in other areas, including autoimmune diseases, fibrosis, and as senolytic agents in anti-aging research [4]. Your research in other cell types could contribute to these emerging fields.
  • Combination Strategies: The field is moving towards rational combination therapies. For instance, combining a BCL-2 inhibitor like this compound with immune checkpoint inhibitors (anti-PD1) is a novel approach to overcome resistance in the tumor microenvironment [4].
  • Compound Verification: Always verify the activity of a new batch of this compound using a BCL-2-dependent cell line (e.g., RS4;11) and a defined apoptosis assay before proceeding with experiments on novel cell models.

References

Experimental Methods for Confirming BCL-2 Inhibitor Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental approaches used in recent studies to determine the selectivity of small-molecule BCL-2 inhibitors.

Method Key Measured Output Application & Selectivity Insight Representative Study/Context
Multiplexed Bead-Based Flow Cytometry Binding Assay [1] [2] IC₅₀ for each anti-apoptotic BCL-2 family protein. Directly tests compound's ability to disrupt peptide-protein interactions across multiple family members (Bcl-2, Bcl-XL, Bcl-W, Bcl-B, Bfl-1, Mcl-1) simultaneously in a single assay. Used to identify a Bcl-B inhibitor with >127-fold selectivity over Bcl-XL [1].
Molecular Dynamics (MD) Simulations [3] [4] Protein-inhibitor complex stability, residue-specific interactions, protein surface fluctuations. Reveals the structural basis of selectivity by simulating how inhibitors dynamically interact with different protein targets over time. Identified ASP103 in Bcl-2 as a key residue for ABT-199 (Venetoclax) selectivity [3].
Molecular Docking & Binding Free Energy (MM-GBSA) [5] Docking score, predicted binding affinity (ΔG_bind). Computationally screens and ranks compounds based on their predicted binding strength to the target protein versus off-targets. Used in virtual screening of natural compounds to find strong and selective BCL-2 binders [5].
Density Functional Theory (DFT) Analysis [5] HOMO-LUMO energy gap (ΔE), dipole moment, chemical reactivity descriptors. Assesses the electronic properties and stability of inhibitor molecules, which can influence binding specificity. Applied to evaluate the stability and reactivity of potential natural BCL-2 inhibitors [5].

Detailed Experimental Protocols

For researchers setting up these experiments, here are more detailed methodologies for two key approaches.

Protocol 1: Multiplexed Competitive Binding Assay

This high-throughput protocol is designed to simultaneously test a compound's activity against six anti-apoptotic BCL-2 family proteins [1] [2].

  • Principle: A competitive displacement assay measuring the inhibitor's ability to disrupt the binding of a fluorescently-labeled BH3 peptide (e.g., from Bim) to GST-tagged BCL-2 family proteins immobilized on distinct bead sets.
  • Workflow:
    • Prepare Bead-Protein Complexes: Incubate individual glutathione-derivatized bead sets with each of the six GST-BCL-2 fusion proteins (Bcl-2, Bcl-XL, Bcl-W, Bcl-B, Bfl-1, Mcl-1) overnight at 4°C.
    • Create Multiplexed Assay Mixture: Combine all six bead-protein complexes into a single assay well.
    • Run Competition Reaction: Add the inhibitor compound and the fluorescent BH3 peptide probe to the multiplexed bead mixture.
    • Acquire and Analyze Data: Use flow cytometry to analyze each bead set based on its red fluorescence. A decrease in green fluorescence (from the bound peptide) on a specific bead set indicates displacement of the peptide by the inhibitor, quantifying its potency and selectivity against that particular protein.

The following diagram illustrates the core workflow of this multiplexed assay.

Start Start Assay Setup Prep Prepare Individual Bead-Protein Complexes Start->Prep Mix Combine Beads into Multiplexed Assay Prep->Mix Compete Add Inhibitor and Fluorescent Peptide Mix->Compete Measure Flow Cytometry Measurement Compete->Measure Analyze Analyze Fluorescence per Bead Set Measure->Analyze Result Determine IC₅₀ and Selectivity Profile Analyze->Result

Protocol 2: Computational Selectivity Analysis

This protocol uses a hierarchy of computational methods to predict and explain selectivity [5] [4].

  • Principle: Using molecular modeling to predict how a small molecule interacts with different protein targets, based on protein structure and dynamics.
  • Workflow:
    • Protein Preparation: Obtain 3D structures of the target proteins from the PDB. Prepare the structures by adding hydrogen atoms, optimizing H-bond networks, and performing energy minimization.
    • Receptor Grid Generation: Define the binding site for molecular docking. For BCL-2, this is typically the hydrophobic groove where BH3 peptides and inhibitors like Venetoclax bind.
    • Molecular Docking: Dock the inhibitor into the binding site of each protein target using high-precision algorithms to predict the binding pose and score.
    • Binding Affinity Refinement: Perform MM-GBSA calculations on the top docking poses to obtain a more accurate estimate of the binding free energy.
    • Dynamics and Analysis: Run molecular dynamics simulations to observe the stability of the complex and identify key residue interactions over time.

Troubleshooting Common Selectivity Confirmation Issues

Here are some frequent challenges and solutions that could form the basis of your FAQs.

  • Issue: Lack of Selectivity in Binding Assays

    • Potential Cause: The inhibitor might be targeting a region or conformational state that is highly conserved across the BCL-2 family.
    • Solution: Consult MD simulation studies [3] [4]. They suggest that selectivity can be achieved by targeting unique, dynamic surface pockets on specific family members, not just the static BH3-binding groove. If your compound is non-selective, consider structurally modifying it to exploit these distinct pockets.
  • Issue: Discrepancy Between Computational Prediction and Experimental Results

    • Potential Cause 1: Inadequate protein flexibility in models. Traditional docking often uses a single, rigid protein structure, while proteins are dynamic [4].
    • Solution 1: Use conformational ensembles from MD simulations for docking to account for protein flexibility and better predict which family members can adopt a shape complementary to your inhibitor.
    • Potential Cause 2: Over-reliance on docking scores. Docking scores are a rough estimate; they are not a direct measure of binding affinity.
    • Solution 2: Always follow up docking with more rigorous binding free energy calculations (e.g., MM-GBSA) [5] and, ultimately, experimental validation.
  • Issue: High Reactivity or Instability of the Inhibitor

    • Potential Cause: The compound may have a small HOMO-LUMO gap, indicating high chemical reactivity, which can lead to promiscuous binding or degradation [5].
    • Solution: Perform DFT analysis during the early design phase. A larger HOMO-LUMO gap generally indicates higher stability, which is desirable for a selective inhibitor.

The experimental and computational methods outlined provide a robust framework for confirming BCL-2 inhibitor selectivity. A combined approach, using computational predictions to guide focused experimental testing, is often the most efficient strategy.

References

S55746 in vivo efficacy dose optimization

Author: Smolecule Technical Support Team. Date: February 2026

S55746: Documented In Vivo Efficacy

The following table summarizes the key in vivo efficacy data for this compound from a 2018 preclinical study [1] [2].

Aspect Details
Compound Name This compound (also known as BCL201) [1]
Drug Class Novel, orally bioavailable, BCL-2 selective inhibitor (BH3-mimetic) [1]
Tested Models Two hematological tumor xenograft models in mice [1]
Administration Route Oral (per os or p.o.) [1]
Dosing Frequency Daily [1]
Reported Efficacy Robust anti-tumor efficacy [1]
Reported Tolerability Well-tolerated; no weight loss or changes in behavior observed [1]
Key Selective Advantage High selectivity for BCL-2 over BCL-XL, sparing platelets from cytotoxicity [1]

Experimental Workflow & Mechanism of Action

The documented anti-tumor activity of this compound is grounded in a specific mechanism of action and experimental validation. The diagram below illustrates this workflow from cellular targeting to in vivo outcome.

G This compound This compound BCL2 BCL-2 Protein (Anti-apoptotic) This compound->BCL2  Inhibits Apoptosis_Initiation Apoptosis Initiation (Phosphatidylserine exposure, Caspase-3 activation, PARP cleavage) BCL2->Apoptosis_Initiation  Blocks anti-apoptotic function Cell_Death Tumor Cell Death Apoptosis_Initiation->Cell_Death InVivo_Outcome In Vivo Efficacy (Robust tumor growth impairment in xenograft models) Cell_Death->InVivo_Outcome

The cellular and biochemical experiments that support the workflow above include the following key methodologies:

  • Cellular Cytotoxicity Assays: Cell killing was measured using a 72-hour treatment in hematological cell lines. The BCL-2-dependent RS4;11 cell line was highly sensitive (IC₅₀ of 71.6 nM), while the BCL-XL-dependent H146 cell line was largely resistant (IC₅₀ of 1.7 µM), confirming BCL-2 selectivity [1].
  • Biochemical Analysis of Apoptosis: Treatment with this compound induced classic hallmarks of apoptosis, which can be detected through:
    • Phosphatidylserine Externalization: Measured using Annexin V staining and flow cytometry.
    • Caspase-3 Activation: Detected using specific antibodies in immunoblotting or fluorescence assays.
    • PARP Cleavage: Analyzed via western blot to confirm execution of apoptosis [1].
  • Ex Vivo Validation: this compound induced apoptosis in the low nanomolar range in primary patient samples, including from Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL) [1].

Troubleshooting Guide & FAQs

Based on the published data, here are answers to potential technical questions.

  • Q1: What is the primary evidence for this compound's in vivo efficacy?

    • A: The core evidence comes from a 2018 study where this compound was administered orally, once daily, to mice bearing hematological xenografts. The treatment demonstrated robust anti-tumor efficacy and was well-tolerated, with no reported weight loss or behavioral changes [1]. The exact dose used in these models was not specified in the available article excerpt.
  • Q2: How can I confirm that this compound is working selectively on the BCL-2 pathway in my model?

    • A: The study used several methods to confirm selectivity:
      • Co-immunoprecipitation: Showed a concentration-dependent disruption of the BCL-2/BAX complex in RS4;11 cells, directly demonstrating on-target engagement [1].
      • Selective Cell Line Response: Cytotoxicity was potent in BCL-2-dependent cell lines (e.g., RS4;11) but minimal in BCL-XL-dependent cell lines (e.g., H146) [1].
      • Platelet Sparing: As platelets rely on BCL-XL for survival, the lack of cytotoxicity on platelets is a key functional indicator of its BCL-2 selectivity over BCL-XL [1].
  • Q3: The search results lack a specific optimized dose. Where can I find this information?

    • A: The initial scientific publication is a starting point. For detailed dosing regimens, you should consult:
      • Clinical Trial Registries and Reports: The provided study notes that this compound (BCL201) entered phase I clinical trials (e.g., NCT02920697, NCT02920541, NCT02603445) [1]. These registries and subsequent results publications often contain detailed preclinical dosing information that informs the clinical trial design.
      • Patent Literature: Pharmaceutical patents frequently contain extensive in vivo data, including optimized dosing schedules.

References

S55746 overcoming chemoresistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

S55746: Mechanism of Action & Selectivity

Q: What is the primary mechanism of action of this compound?

This compound is a BH3-mimetic that selectively targets and inhibits the anti-apoptotic protein BCL-2. Its mechanism can be broken down as follows:

  • Molecular Target: It occupies the hydrophobic groove of the BCL-2 protein, which is the same site where pro-apoptotic BH3-only proteins normally bind. By occupying this groove, this compound disrupts the protein-protein interactions that allow BCL-2 to sequester pro-apoptotic proteins and inhibit cell death [1] [2].
  • Induction of Apoptosis: Displacing pro-apoptotic proteins like BAX from BCL-2 triggers the intrinsic (mitochondrial) pathway of apoptosis. This leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, activation of caspases, and ultimately, programmed cell death [1] [3].
  • Key Selectivity: A critical feature of this compound is its high selectivity for BCL-2 over other anti-apoptotic family members, particularly BCL-XL. This selectivity is designed to avoid the dose-limiting thrombocytopenia (low platelet count) associated with BCL-XL inhibition [1] [4].

The following diagram illustrates how this compound overcomes BCL-2-mediated chemoresistance.

G A Chemotherapy Stress B BH3-only protein activation (e.g., BIM) A->B C BCL-2 Protein (Anti-apoptotic) B->C Binds to D Sequestration of Pro-apoptotic Proteins (BAX, BAK) C->D H Release of Pro-apoptotic Proteins (BAX, BAK) C->H Releases E Inhibition of Apoptosis (Chemoresistance) D->E F This compound Treatment G This compound binds BCL-2 hydrophobic groove F->G G->C Inhibits I Activation of Apoptosis Overcomes Chemoresistance) H->I

Quantitative Binding & Cellular Activity Profile

Q: What is the experimental evidence for this compound's potency and selectivity?

The foundational study by Casara et al. (2018) provides the following key quantitative data, which is essential for experimental design and interpretation [1].

Table 1: this compound Binding Affinity and Selectivity [1]

Target Protein Assay Type Affinity (Ki or KD) Notes
BCL-2 Fluorescence Polarization (FP) Ki = 1.3 nM Primary target, high potency
BCL-XL Fluorescence Polarization (FP) Ki = 520 nM ~400-fold selectivity vs. BCL-2
MCL-1 Fluorescence Polarization (FP) No significant binding (@ 30 µM) Highly selective profile
BFL-1 Fluorescence Polarization (FP) No significant binding (@ 5 µM) Highly selective profile

Table 2: this compound Cytotoxic Activity in Cell Lines [1] [5]

Cell Line Dependence This compound IC50 (72h) Context & Interpretation
RS4;11 BCL-2-dependent 71.6 nM Validates on-target activity in a sensitive model.
H146 BCL-XL-dependent 1.7 µM Confirms BCL-XL-sparing effect, mitigating thrombocytopenia risk.

Experimental Protocols

Q: What are the standard protocols for assessing this compound activity in vitro?

Below is a summary of key methodologies from the literature.

Protocol: Apoptosis Assay via Flow Cytometry [5]
  • Objective: To quantify the induction of apoptosis by this compound in a BCL-2-dependent cell line.
  • Cell Line: RS4;11 (human acute lymphoblastic leukemia).
  • Reagents: this compound, Annexin V-FITC, Propidium Iodide (PI), binding buffer.
  • Procedure:
    • Cell Treatment: Culture RS4;11 cells and treat with a dose range of this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1 µM) for a defined period (e.g., 2 to 72 hours).
    • Cell Harvesting: Collect cells, wash with cold PBS, and resuspend in 1X binding buffer.
    • Staining: Add Annexin V-FITC and PI to the cell suspension. Incubate for 15 minutes in the dark at room temperature.
    • Analysis: Analyze samples by flow cytometry within 1 hour. Use untreated cells to set baselines for Annexin V and PI staining.
  • Data Interpretation: Early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+. The percentage of total apoptotic cells (Annexin V+) is used to determine the IC50 or efficacy.
Protocol: Co-immunoprecipitation for Target Engagement [1]
  • Objective: To confirm direct target engagement by demonstrating the disruption of BCL-2/BAX complexes in cells after this compound treatment.
  • Cell Line: RS4;11 or other BCL-2-dependent lines.
  • Reagents: this compound, cell lysis buffer (e.g., NP-40 or RIPA with protease inhibitors), BCL-2 specific antibody, control IgG, Protein A/G beads.
  • Procedure:
    • Treatment and Lysis: Treat cells with increasing concentrations of this compound (e.g., 10 nM to 1 µM) for 2-6 hours. Lyse cells to extract proteins.
    • Pre-clearing: Incubate cell lysates with control IgG and beads to reduce non-specific binding.
    • Immunoprecipitation: Incubate pre-cleared lysates with BCL-2 antibody conjugated to beads overnight at 4°C.
    • Washing and Elution: Wash beads extensively with lysis buffer to remove unbound proteins. Elute the immunoprecipitated complexes by boiling in SDS-PAGE sample buffer.
    • Detection: Analyze the eluates by Western blot, probing for BCL-2 (to confirm pull-down efficiency) and BAX.
  • Data Interpretation: Successful this compound engagement is demonstrated by a dose-dependent decrease in BAX co-precipitating with BCL-2, indicating disruption of the pro-survival complex.

Troubleshooting Common Experimental Issues

Q: What are potential issues and solutions when working with this compound?

Issue Potential Cause Recommended Solution
Low Apoptotic Response Intrinsic or acquired resistance (e.g., high MCL-1 dependency). Pre-screen cell models for BCL-2 dependency using BH3 profiling. Co-treat with MCL-1 inhibitors (if scientifically justified) [6].
High Background Cell Death Serum starvation, mechanical stress, or contaminated reagents. Include a vehicle control (DMSO) to establish baseline death. Ensure optimal cell health and handling conditions before treatment.
Inconsistent IC50 values Compound instability, inaccurate stock concentration, or variable cell passage number. Prepare fresh this compound stock solutions in DMSO, use low-passage cells, and ensure consistent cell viability at plating.

Clinical Relevance & Resistance Considerations

Q: What is the clinical status and what resistance mechanisms should be considered?

  • Clinical Trial Status: According to the 2018 publication, this compound was in Phase I clinical trials for various hematological malignancies (e.g., CLL, NHL, AML, MDS). The trials listed are NCT02920697, NCT02920541, and NCT02603445 [1] [2]. You should check clinical trial databases for the current status, as these trials are listed as completed.
  • Understanding Resistance: While specific resistance mechanisms for this compound are not detailed in the available results, the broader field of BH3-mimetics provides context. Resistance can arise from:
    • Mutation of the Drug Target: As seen with venetoclax, mutations in the BCL-2 hydrophobic groove (e.g., G101V) can directly reduce drug binding and confer resistance [7].
    • Upregulation of Alternative Survival Proteins: Cancer cells may compensate for BCL-2 inhibition by overexpressing other anti-apoptotic proteins like MCL-1 or BCL-XL, leading to treatment failure [6] [8].
    • The strategies to overcome these resistance mechanisms, such as developing next-generation inhibitors or using rational drug combinations, are a major focus of ongoing research [6] [7].

The following diagram outlines a workflow for evaluating this compound's efficacy and potential resistance in a research setting.

G Start Select BCL-2 Dependent Model A In vitro Profiling (Binding & Cell Viability) Start->A B Mechanistic Studies (Apoptosis, Co-IP) A->B C In vivo Validation (Xenograft Models) B->C D Identify Resistance Mechanisms (e.g., MCL-1 upregulation) C->D E Develop Combination Strategies (e.g., with MCL-1 inhibitors) D->E

References

S55746 hematological tumor model challenges

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: S55746 (BCL201)

This compound is a novel, orally bioavailable small molecule that functions as a selective and potent BCL-2 inhibitor [1] [2]. It is classified as a BH3-mimetic, designed to occupy the hydrophobic groove of the BCL-2 protein, thereby disrupting its anti-apoptotic function and restoring apoptosis in cancer cells [1]. Its high selectivity for BCL-2 over other pro-survival family members like BCL-XL is a key feature, helping to avoid on-target toxicities such as thrombocytopenia [1] [3].

Key Quantitative Data and Protocols

For easy comparison, the core biochemical and cellular activity data from the literature is summarized in the table below.

Parameter Value Details / Assay
BCL-2 Affinity (Kᵢ) 1.3 nM Fluorescence Polarization (FP) [1] [3]
Selectivity (vs. BCL-XL) ~70 to 400-fold Ratio from various assays (FP, ITC, SPR) [1]
Cytotoxicity (IC₅₀) 71.6 nM RS4;11 cell line (BCL-2 dependent), 72h treatment [1] [3]
Cytotoxicity (IC₅₀) 1.7 μM H146 cell line (BCL-XL dependent), 72h treatment [1]
In Vivo Efficacy Robust tumor growth impairment RS4;11 and Toledo xenograft models, daily oral dosing (25, 100 mg/kg) [1] [3]
Detailed Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assay

This methodology is used to determine IC₅₀ values and confirm apoptosis induction [1] [3].

  • Cell Lines: RS4;11 (BCL-2-dependent acute lymphoblastic leukemia) and H146 (BCL-XL-dependent small cell lung carcinoma).
  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 100 mg/mL). Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations (e.g., 0.01 to 1 μM), ensuring the DMSO concentration is low (typically ≤0.1%) to avoid solvent toxicity.
  • Treatment: Seed cells in appropriate culture plates and treat with this compound at various concentrations for a defined period (e.g., 72 hours for viability, 2 hours for early apoptosis markers).
  • Viability/Apoptosis Measurement:
    • Cell Viability: Assess using metabolic activity assays like PrestoBlue.
    • Apoptosis Markers: Analyze cells by flow cytometry for Annexin V-FITC/propidium iodide (PI) staining to detect phosphatidylserine externalization. Additionally, detect caspase-3 activation and PARP cleavage via western blotting.

The following diagram illustrates the core mechanism of this compound and the experimental workflow to confirm its activity.

G This compound This compound Administration BCL2 BCL-2 Protein (Anti-apoptotic) This compound->BCL2 Binds hydrophobic groove BIM_BAX BIM/BAX Complex (Pro-apoptotic) BCL2->BIM_BAX Releases Apoptosis Mitochondrial Apoptosis (Cytochrome c release, Caspase-3 activation, PARP cleavage) BIM_BAX->Apoptosis Activates Assay_Annexin Assay: Annexin V/PI Flow Cytometry Apoptosis->Assay_Annexin Assay_Caspase Assay: Caspase-3 Activation Apoptosis->Assay_Caspase Assay_PARP Assay: PARP Cleavage Western Blot Apoptosis->Assay_PARP Result Result: Quantified Apoptosis & Cell Death (IC50) Assay_Annexin->Result Assay_Caspase->Result Assay_PARP->Result

Technical Support & Troubleshooting

Here are solutions to common experimental challenges based on published findings and product information.

  • FAQ: My experiment shows no cytotoxic effect with this compound. What could be wrong?

    • Check Cellular Dependencies: this compound is highly selective for BCL-2 and is ineffective in cancer models reliant on BCL-XL or MCL-1 for survival [1] [4]. Before use, profile your cell lines for expression of BCL-2 family proteins (BCL-2, BCL-XL, MCL-1). A cell line with low BCL-2 and high BCL-XL/MCL-1 expression is unlikely to respond.
    • Verify Formulation and Solubility: this compound has poor solubility in water [3]. For in vitro work, use a DMSO stock solution. Ensure the final DMSO concentration in your assay is non-toxic (typically ≤0.1%). If precipitation is suspected, check solutions visually.
  • FAQ: How do I correctly formulate this compound for in vivo studies in mice?

    • Recommended Formulation: One validated formulation for in vivo administration in mice is a clear solution prepared with 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [3].
    • Preparation Instructions:
      • Add the this compound powder to DMSO to create a concentrated stock (e.g., 100 mg/mL).
      • Mix the DMSO stock with PEG300 and ensure it is clear.
      • Add Tween-80 to the mixture and mix thoroughly.
      • Finally, add the remaining ddH₂O. The final concentration of this compound in this formulation can be up to 5 mg/mL. The prepared solution should be used immediately for the best results [3].
  • FAQ: Are there any specific handling and storage conditions for this compound?

    • Storage: As a dry powder, this compound should be stored at -20°C. The DMSO stock solution is best used fresh but can be aliquoted and stored at -20°C or -80°C for longer-term stability. Avoid repeated freeze-thaw cycles [3].

References

S55746: Mechanism & Expected Apoptotic Response

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the mechanism of action of S55746, and which apoptotic pathway does it activate?

This compound (also known as BCL201) is a novel, orally active, potent, and selective inhibitor of the anti-apoptotic protein BCL-2. It is classified as a BH3-mimetic [1] [2] [3].

  • Mechanism of Action: this compound occupies the hydrophobic groove of BCL-2, displacing pro-apoptotic proteins like BAX. This disrupts the BCL-2/BAX complex, freeing BAX and other pro-apoptotic effectors to initiate mitochondrial outer membrane permeabilization (MOMP) [2] [3].
  • Pathway Activated: By targeting the BCL-2 family on the mitochondria, this compound specifically triggers the intrinsic (mitochondrial) pathway of apoptosis [4] [5].
  • Selectivity Profile: It demonstrates no significant binding to MCL-1 or BFL-1 (BCL2A1), and has poor affinity for BCL-XL. This selectivity is crucial as it spares BCL-XL-dependent cells, such as platelets, reducing the risk of thrombocytopenia [1] [2].

The following diagram illustrates the intrinsic apoptotic pathway activated by this compound.

G This compound This compound BCL2 BCL2 This compound->BCL2  Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) This compound->MOMP  Induces BCL2->MOMP  Suppresses CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome CytoC->Apoptosome Caspase9 Caspase9 Apoptosome->Caspase9  Activates Caspase3 Caspase3 Caspase9->Caspase3  Cleaves/Activates Apoptosis Apoptosis Caspase3->Apoptosis

Q2: What are the key apoptotic markers expected upon successful this compound treatment?

Upon effective engagement of BCL-2 by this compound, cells undergo apoptosis, which can be tracked through a cascade of biochemical events. The table below summarizes the key markers and their significance.

Marker Expected Change Biological Significance Detection Method
BCL-2/BAX Complex Disruption Primary drug effect; displacement of pro-apoptotic proteins from BCL-2 [2] Co-immunoprecipitation [2]
Phosphatidylserine Externalization Early marker; loss of membrane asymmetry [1] [6] Annexin V staining / Flow Cytometry [1] [7]
Caspase-3 Cleavage/Activation Key executioner caspase; cleaves cellular substrates [1] [6] Western Blot (cleaved fragment), Activity Assay [1] [6]
PARP-1 Cleavage (89 kDa fragment) Signature event of apoptosis; inactivates DNA repair [1] [6] Western Blot (cleaved fragment) [1] [6]
Mitochondrial Membrane Permeabilization Increased permeability Commitment point; release of cytochrome c [4] [5] Cytochrome c release assay, Membrane potential dyes [4]

Experimental Protocols & Validation

Q3: What are the detailed methodologies for validating apoptosis induction by this compound using Western Blot?

Western blotting is a powerful tool for detecting the biochemical hallmarks of apoptosis. Below is a generalized workflow and key considerations.

G SamplePrep 1. Sample Preparation (Lyse treated cells) Quantify 2. Protein Quantification (Normalize concentrations) SamplePrep->Quantify SDS_PAGE 3. SDS-PAGE (Separate by molecular weight) Quantify->SDS_PAGE Transfer 4. Transfer (Move to membrane) SDS_PAGE->Transfer Block 5. Blocking (Reduce non-specific binding) Transfer->Block PrimaryAb 6. Primary Antibody Incubation (e.g., anti-cleaved Caspase-3) Block->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detect 8. Detection (Chemiluminescence/Fluorescence) SecondaryAb->Detect Analyze 9. Analysis (Densitometry, Normalization to Loading Control) Detect->Analyze

Key Antibodies and Controls:

  • Primary Antibodies: Use antibodies specific for cleaved Caspase-3, cleaved PARP, and total proteins (e.g., total Caspase-3) for ratio analysis [6].
  • Loading Controls: Always include housekeeping proteins like β-actin or GAPDH to ensure equal loading and accurate quantification [6].
  • Positive Controls: Treat cells with a known apoptosis inducer (e.g., Staurosporine) to confirm your assay is working.
  • Specificity: Antibody cocktails can improve efficiency and reproducibility for detecting multiple markers simultaneously [6].

Q4: What cell lines and experimental conditions are appropriate for testing this compound?

The original research provides specific models where this compound efficacy was demonstrated [1] [2] [3].

  • Sensitive Cell Lines:
    • RS4;11: An acute lymphoblastic leukemia (ALL) cell line described as BCL-2-dependent. The IC₅₀ for this compound in this line was reported to be 71.6 nM after 72 hours of treatment [2].
    • Primary Patient Samples: The drug induced apoptosis in the low nanomolar range in primary samples from patients with Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL) [1] [3].
  • Control / Resistant Cell Lines:
    • H146: A small cell lung carcinoma cell line described as BCL-XL-dependent. This compound showed weak activity here (IC₅₀ ~1.7 μM), confirming its BCL-2 selectivity [2].

Troubleshooting FAQs

Q5: No apoptosis markers are detected in my sensitive cell line. What could be wrong?

  • 1. Verify BCL-2 Dependency: Confirm that your cell line is indeed BCL-2 dependent. Check expression levels of BCL-2, MCL-1, and BCL-XL. Resistance can occur if the cells rely on other anti-apoptotic proteins like MCL-1, to which this compound does not bind [2] [5] [8].
  • 2. Check Drug Activity and Storage: Ensure the this compound compound is stored correctly and hasn't degraded. Use a fresh aliquot or a new batch if possible.
  • 3. Optimize Treatment Conditions: Re-evaluate your dose-response and time-course. Apoptosis is a sequential process; cleaved caspase-3 and PARP may not be detectable until several hours post-treatment. Start with the published IC₅₀ (e.g., ~70 nM for RS4;11) and treat for 24-72 hours [2].
  • 4. Assay Sensitivity: Ensure your detection methods are sensitive enough. For Western Blot, use antibodies specific for the cleaved, active forms of caspases and PARP. Overexposure might be necessary for early time points [6].

Q6: I see high background cell death in my negative control. How can I address this?

  • 1. Review Cell Health and Handling: Apoptosis can be induced by stress from poor culture conditions (e.g., over-confluency, serum starvation, mycoplasma contamination). Maintain cells in optimal, log-phase growth and use healthy, low-passage stocks.
  • 2. Solvent Control: The solvent used to reconstitute this compound (e.g., DMSO) can be toxic at high concentrations. Ensure the final concentration of the solvent in your culture medium is low (typically ≤0.1%) and is exactly matched in your vehicle control [7].
  • 3. Distinguish Apoptosis from Necrosis: Use assays that can differentiate between apoptosis and other forms of cell death. Annexin V/PI staining by flow cytometry can help distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic (Annexin V+/PI+) cells [7].

Q7: My Western Blot results for cleaved proteins are inconsistent. What should I check?

  • 1. Sample Preparation: Apoptotic cells may detach and be lost during media changes. To capture the entire population, include both adherent and floating cells during lysate preparation [6].
  • 2. Antibody Validation: Confirm that your antibodies are specific and working correctly. Check the manufacturer's datasheet for recommended applications and species reactivity. Run a positive control lysate.
  • 3. Protein Loading and Transfer: Ensure equal protein loading using a reliable quantification method. Verify the transfer efficiency by using reversible stains like Ponceau S on the membrane after transfer [6].
  • 4. Normalization: Always normalize the signal of your cleaved protein (e.g., cleaved caspase-3) to the total protein (pro-caspase-3) and a loading control (e.g., β-actin) for accurate interpretation [6].

I hope this technical guide provides a solid foundation for your research. Please note that the information is based on available literature, and specific experimental conditions may require further optimization.

References

FAQs on BCL-2 vs. BCL-XL Affinity and Specificity

Author: Smolecule Technical Support Team. Date: February 2026

1. What are the key functional and potency differences between BCL-2 and BCL-XL? While BCL-2 and BCL-XL are both anti-apoptotic proteins, they are not functionally identical. Research shows there are both qualitative and quantitative differences in their cellular activities [1].

  • Quantitative Potency: BCL-XL is approximately ten times more active than BCL-2 in repressing apoptosis induced by certain chemotherapeutic agents like doxorubicin [1].
  • Qualitative & Pathway Differences: Their effectiveness depends on the apoptotic stimulus and their subcellular localization. The table below summarizes key distinctions.

Table 1: Functional Comparison of BCL-2 and BCL-XL

Feature BCL-2 BCL-XL
Relative Potency Baseline ~10x more potent against doxorubicin-induced apoptosis [1]
Inhibition at ER Inhibits apoptosis induced by ceramide and thapsigargin, but not by doxorubicin or TNFα [1] Inhibits apoptosis induced by all four agents: doxorubicin, ceramide, thapsigargin, and TNFα [1]
Non-canonical Pathways Modulates Hippo pathway, affecting cell migration and fibroblast activation [2] Regulates aggressiveness via IL-8/CXCR2 axis and cancer stem cell phenotype [2]

2. What experimental methods are used to quantify interactions within the BCL-2 family? A powerful method for quantitatively analyzing protein interactions in a controlled system is Fluorescence Cross-Correlation Spectroscopy (FCCS). This technique is particularly valuable for studying the BCL-2 network because it can distinguish between interactions happening in solution and those within membranes [3].

Table 2: FCCS Experimental Protocol for BCL-2 Protein Interactions

Step Protocol Details
1. Protein Preparation Use full-length Bcl-xL, cBid, and Bax proteins, individually labeled with distinct fluorophores (e.g., Alexa 488 and Alexa 647) [3].
2. Data Acquisition Perform scanning FCCS measurements on a confocal microscope. Collect data for proteins in solution and also when associated with membrane mimics (e.g., liposomes) [3].
3. Data Analysis Calculate auto-correlation and cross-correlation curves. A significant positive cross-correlation indicates interaction and molecular complex formation [3].
4. Key Insight The study revealed that Bcl-xL can form homodimers in solution and that its interaction with Bax occurs primarily in membranes, leading to Bax retrotranslocation [3].

3. How can I obtain high yields of soluble BCL-2 and BCL-XL proteins for in vitro studies? A highly effective method involves using the TolAIII fusion protein system in E. coli to promote solubility [4].

  • Expression Constructs: Create genes for BCL-2 and BCL-XL that have their C-terminal transmembrane anchors deleted (ΔC). Fuse these to the N-terminus of the E. coli TolAIII protein [4].
  • Purification: Use a two-step metal-affinity chromatography protocol, first purifying the TolAIII-fusion protein, then cleaving it with thrombin to release the pure, soluble BCL-2ΔC or BCL-XLΔC [4].
  • Yield and Validation: This system can yield >6 mg of BCL-2ΔC and >12 mg of BCL-XLΔC per liter of culture. The proteins are functional, as verified by CD spectroscopy, ligand binding, and the ability to inhibit Bax-induced cytochrome c release from mitochondria [4].

4. What are common issues when assessing the biological impact of BCL-2 mutations in disease? A critical consideration is that not all mutations are equal; some can enhance protein function. In follicular lymphoma, specific mutations in the BCL2 coding sequence are linked to worse clinical outcomes [5].

  • Problem: Assuming that all BCL2 mutations are silent or loss-of-function.
  • Finding: Studies show that certain somatic mutations in the BCL2 gene are associated with an increased risk of transformation to aggressive lymphoma and earlier death [5].
  • Mechanism: Some of these mutant Bcl-2 proteins exhibit enhanced anti-apoptotic capacity compared to the wild-type protein, which may drive the more aggressive disease course [5].

Visualizing the BCL-2 Family Apoptotic Pathway

The following diagram illustrates the core regulatory network of the intrinsic apoptosis pathway controlled by the BCL-2 protein family, which is crucial for understanding the context of the FAQs above.

BCL2_Pathway cluster_legend Pathway Logic Stress Cellular Stress (DNA damage, etc.) BH3_only BH3-only Proteins (BIM, PUMA, BID, etc.) Stress->BH3_only Induces Anti_apoptotic Anti-apoptotic (BCL-2, BCL-XL, MCL-1) BH3_only->Anti_apoptotic Inhibits/Neutralizes Bax_Bak Pro-apoptotic Effectors (BAX, BAK) BH3_only->Bax_Bak Directly Activates Anti_apoptotic->Bax_Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Forms pores CytoC_Release Cytochrome c Release MOMP->CytoC_Release Apoptosis Caspase Activation & APOPTOSIS CytoC_Release->Apoptosis leg1 Activation leg2 Inhibition

The Intrinsic Apoptosis Pathway Regulated by the BCL-2 Family

Key Troubleshooting Takeaways

  • Context is Critical: Remember that the functional output of BCL-2 and BCL-XL is highly dependent on the cellular context, including the type of apoptotic stimulus and the subcellular compartment [1].
  • Membrane Environment Matters: Protein-protein interactions within the BCL-2 family can differ dramatically between solution and membrane-embedded states. Choose experimental methods like FCCS that can account for this [3].
  • Mutations Can Be Gain-of-Function: When analyzing clinical or experimental data, consider that mutations in anti-apoptotic genes like BCL2 can be drivers of pathogenicity by enhancing, not just reducing, protein function [5].

References

S55746 experimental thrombocytopenia avoidance

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Thrombocytopenia Avoidance

The core reason S55746 spares platelets is its selective mechanism of action. Platelet survival depends on the anti-apoptotic protein BCL-XL, not BCL-2 [1] [2]. Early BCL-2 inhibitors like navitoclax (ABT-263) caused dose-limiting thrombocytopenia because they simultaneously inhibited both BCL-2 and BCL-XL [1] [2].

This compound was specifically developed as a BCL-2-specific inhibitor to overcome this issue. The quantitative data below shows its strong affinity for BCL-2 and significantly weaker binding to BCL-XL, thereby preserving BCL-XL-dependent platelets [1] [3].

Protein Target Affinity (Ki or KD) Selectivity Ratio (vs. BCL-2) Cellular Consequence
BCL-2 Ki = 1.3 nM [1] [3] --- Induces apoptosis in BCL-2-dependent cancer cells [1]
BCL-XL Ki = 5.2 x 10⁻⁷ M [1] ~70 to 400-fold less [1] [3] No cytotoxic activity on BCL-XL-dependent cells (e.g., platelets) [1] [3]
MCL-1 No significant binding [1] [3] N/A No activity on MCL-1-dependent cells [1]
BFL-1 No significant binding [1] N/A Not a target [1]

Experimental Evidence and Validation Protocols

The selectivity profile of this compound was confirmed through binding assays and functional cellular experiments.

Binding Affinity Assays

The initial validation involved direct measurement of this compound's interaction with BCL-2 family proteins.

  • Technique: Fluorescence Polarization (FP) assay, using Fluorescent-PUMA as a binder [1].
  • Key Result: The data from this assay confirmed the high potency for BCL-2 (Ki = 1.3 nM) and poor affinity for BCL-XL, establishing the foundational selectivity ratio [1].
Functional Cellular Assays

The critical experiment to confirm the lack of platelet toxicity was conducted using dependent cell lines.

  • Cell Lines:
    • RS4;11: A BCL-2-dependent acute lymphoblastic leukemia cell line [1] [3].
    • H146: A small cell lung cancer cell line dependent on BCL-XL for survival [1] [3].
  • Experimental Protocol:
    • Culture the RS4;11 and H146 cell lines.
    • Treat cells with this compound at various concentrations for 72 hours.
    • Measure cell viability (e.g., via IC50 calculation) [1] [3].
  • Expected Results:
    • RS4;11: this compound potently induces cell death with an IC50 of 71.6 nM [1] [3].
    • H146: this compound exhibits much weaker activity with an IC50 of 1.7 μM, demonstrating over 20-fold selectivity for BCL-2-dependent cells [1] [3].
  • Comparative Control: The dual BCL-2/BCL-XL inhibitor ABT-263 (navitoclax) shows equivalent potency in both RS4;11 and H146 cell lines, confirming that its thrombocytopenia effect is due to BCL-XL inhibition [1].

The following diagram illustrates the logical workflow for experimentally validating this compound's selectivity:

G Start Start: Validate this compound Thrombocytopenia Avoidance Step1 1. In Vitro Binding Assay (Fluorescence Polarization) Start->Step1 Step1a Result: High affinity for BCL-2 (Ki=1.3 nM) Poor affinity for BCL-XL (Ki=~5.2e-7 M) Step1->Step1a Step2 2. Confirm High Selectivity for BCL-2 over BCL-XL Step3 3. Functional Cellular Assay on BCL-XL-dependent Cells Step2->Step3 Step3a Result: High IC50 in H146 cells (1.7 µM) Confirms lack of BCL-XL inhibition Step3->Step3a Step4 4. Observe No Cytotoxicity in BCL-XL-dependent Models Step1a->Step2 Step3a->Step4

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound avoids thrombocytopenia? A1: this compound avoids thrombocytopenia through its highly selective inhibition of BCL-2 while sparing BCL-XL. Since platelet survival is primarily dependent on BCL-XL, this selectivity prevents the rapid platelet drop (thrombocytopenia) associated with dual BCL-2/BCL-XL inhibitors like navitoclax [1] [2].

Q2: How does this compound's selectivity compare to venetoclax (ABT-199)? A2: Both this compound and venetoclax are BCL-2 selective inhibitors designed to avoid BCL-XL inhibition and thrombocytopenia. They show an identical selectivity profile in cellular models, potently killing BCL-2-dependent RS4;11 cells while having minimal effect on BCL-XL-dependent H146 cells [1]. However, they have partially distinct binding modes within the BCL-2 hydrophobic groove [1].

Q3: What is a key experiment to demonstrate that my batch of this compound is functioning selectively? A3: The most direct functional experiment is to run a parallel cell viability assay on both RS4;11 (BCL-2-dependent) and H146 (BCL-XL-dependent) cell lines. A successful result will show potent killing of RS4;11 cells (IC50 in the nanomolar range) and significantly weaker activity against H146 cells (IC50 in the low micromolar range) over 72 hours [1] [3].

Q4: Are there any in vivo data supporting the lack of thrombocytopenia with this compound? A4: Yes. The compound's developer reports that in mouse xenograft models, this compound administered daily by oral route demonstrated robust anti-tumor efficacy with no observed weight loss or changes in behavior, which is a general indicator of tolerability and absence of acute toxicity [1] [3].

References

S55746 RS4;11 cell line culture conditions

Author: Smolecule Technical Support Team. Date: February 2026

S55746 Experimental Data & Protocols

The table below summarizes the core quantitative data from key experiments performed on the RS4;11 cell line, a BCL-2-dependent acute lymphocytic leukemia model [1] [2] [3].

Parameter Details
Molecular Target BCL-2 [1] [2]
Binding Affinity (Kᵢ) 1.3 nM (for BCL-2) [1] [2] [3]
Cell Killing (IC₅₀) 71.6 nM (after 72 h treatment) [1] [2] [3]
Apoptosis Assay (Concentration) 0.01 - 1 μM (for 2-hour treatment) [2]
Western Blot Analysis (Concentration) 0, 0.1, 0.3, 1 μM (for 72-hour treatment) [3]
Mechanism Readouts Phosphatidylserine externalization, Caspase-3 activation, PARP cleavage [1]
Detailed In Vitro Protocol

This protocol is adapted from methods described in the literature for inducing and analyzing apoptosis in RS4;11 cells [1] [2] [3].

  • Cell Line and Culture: Use the RS4;11 cell line, known to express high levels of BCL-2 and low levels of BCL-XL, making it highly dependent on BCL-2 for survival [1].
  • Compound Preparation:
    • Prepare a stock solution of this compound in DMSO at a concentration of 100 mg/mL (140.68 mM) [2].
    • Dilute the stock solution into the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., 0.1% or less) to avoid cytotoxicity.
  • Treatment for Cell Viability (IC₅₀):
    • Treat RS4;11 cells with a concentration range of this compound (e.g., from 0.01 μM to 1 μM) for 72 hours [1] [3].
    • Measure cell viability using a standard assay like MTT or CellTiter-Glo to determine the IC₅₀ value.
  • Treatment for Apoptosis Analysis:
    • To quickly assess early apoptotic events, treat cells with this compound at various concentrations (e.g., 0.01, 0.03, 0.1, 0.3, and 1 μM) for 2 hours [2].
  • Analysis of Apoptosis Hallmarks:
    • After treatment, harvest the cells and analyze them by flow cytometry.
    • Use Annexin V-FITC to detect phosphatidylserine externalization on the cell membrane and Propidium Iodide (PI) to assess cell membrane integrity. This allows for the quantification of early and late apoptotic cells [1] [2].
    • For molecular confirmation, prepare cell lysates and perform Western Blotting to detect cleaved Caspase-3 and cleaved PARP, which are key markers of ongoing apoptosis [1] [3].

The following diagram illustrates the mechanism of action of this compound and the experimental workflow for analyzing its effects.

G This compound This compound Treatment BCL2 BCL-2 Protein This compound->BCL2 Binds and Inhibits Assay1 Annexin V/PI Staining (Flow Cytometry) This compound->Assay1 In vitro Protocol Assay2 Western Blot Analysis (Cleaved Caspase-3, PARP) This compound->Assay2 In vitro Protocol FreeBaxBak Free Pro-apoptotic Proteins (e.g., BAX, BAK) BCL2->FreeBaxBak Releases Apoptosis Mitochondrial Apoptosis FreeBaxBak->Apoptosis Triggers Result Quantification of Apoptotic Cells Assay1->Result Assay2->Result

Frequently Asked Questions

Q: What is the selectivity profile of this compound? A: this compound is highly selective for BCL-2. It shows poor affinity for BCL-XL (selectivity ranges from ~70 to 400-fold less) and no significant binding to other pro-survival proteins like MCL-1 and BFL-1. This selectivity means it has no cytotoxic activity on BCL-XL-dependent cells, such as platelets, which is a significant advantage over dual inhibitors like Navitoclax [1] [2].

Q: Has this compound been tested in vivo? A: Yes. This compound administered daily via oral gavage demonstrated robust anti-tumor efficacy in RS4;11 xenograft models in mice. Doses of 25 and 100 mg/kg were effective at inhibiting tumor growth without causing weight loss or changes in behavior, indicating it was well-tolerated [1] [2] [3].

Q: Are there any clinical trials for this compound? A: According to the research paper, this compound has been in Phase I clinical trials for various hematological malignancies. The listed trial identifiers are NCT02920697, NCT02920541, and NCT02603445. Please check clinical trial databases for their current status [1] [4] [2].

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Apoptosis Induction Cells not dependent on BCL-2; high MCL-1 or BCL-XL expression. Confirm RS4;11 cell lineage and check expression levels of other anti-apoptotic proteins [1].
High DMSO Background Final DMSO concentration in medium is too high. Ensure stock solution is highly concentrated to keep final DMSO ≤0.1% [2].
Inconsistent IC₅₀ values Cell passage number too high; inconsistent treatment duration. Use lower-passage cells, ensure exact 72-hour treatment for viability assays [1] [3].

Finding Missing Information

The search results focus on the experimental use of this compound for treating the RS4;11 cells, but do not specify the base culture conditions (e.g., medium type, serum supplementation, subculturing procedure) for maintaining this cell line. To find this information, I suggest:

  • Consulting Cell Line Repositories: Check the official datasheet for the RS4;11 cell line (ATCC Number: CCL-187) from a recognized biological resource center like the American Type Culture Collection (ATCC) or the German Collection of Microorganisms and Cell Cultures (DSMZ).
  • Reviewing Foundational Literature: Search for earlier, foundational research papers that first established or characterized the RS4;11 cell line.

References

S55746 BH3 mimetic specificity enhancement

Author: Smolecule Technical Support Team. Date: February 2026

S55746 Profile and Key Considerations

This compound (also known as BCL201) is a novel, orally active small-molecule inhibitor that selectively targets and potently inhibits the anti-apoptotic protein BCL-2 [1].

The table below summarizes its core binding characteristics and selectivity profile, which is central to its experimental behavior.

Parameter Description / Value Significance / Note
Primary Target BCL-2 Potent, selective inhibitor [1].
Binding Affinity (Kᵢ) 1.3 nM (for BCL-2) Measured by Fluorescence Polarization (FP) assay [1].
Selectivity vs. BCL-XL ~70 to 400-fold selective for BCL-2 over BCL-XL Explains reduced platelet toxicity vs. non-selective inhibitors (e.g., Navitoclax) [1].
Binding to MCL-1 & BFL-1 No significant binding Confirmed by FP; suggests potential resistance if cancer cells rely on MCL-1 [1].
Cytotoxic Activity (Example) IC₅₀ = 71.6 nM in RS4;11 cell line (BCL-2-dependent) After 72-hour treatment [1].
Cytotoxic Activity (Counter-example) IC₅₀ = 1.7 μM in H146 cell line (BCL-XL-dependent) Demonstrates selectivity in functional cellular assays [1].

A critical consideration for your experiments is that this compound's binding mode partially overlaps with but is distinct from venetoclax (ABT-199). It primarily occupies the S1/2/3 region of BCL-2's hydrophobic groove, forming a key hydrogen bond with the backbone carbonyl of residue A149 [1].

Validated Experimental Protocols

Here are methodologies used in foundational studies to evaluate this compound's activity.

Protocol 1: Assessing BCL-2 Target Engagement via Co-immunoprecipitation

This protocol validates the direct on-target mechanism of this compound in cells.

  • Objective: To demonstrate that this compound disrupts the interaction between BCL-2 and its pro-apoptotic partner BAX in a cellular context [1].
  • Materials: BCL-2-dependent cell line (e.g., RS4;11), this compound, vehicle control (DMSO), cell lysis buffer (non-denaturing), antibodies for BCL-2 and BAX, protein A/G beads.
  • Method:
    • Cell Treatment: Treat RS4;11 cells with a concentration range of this compound (e.g., 10 nM to 1 µM) and a vehicle control for a predetermined period (e.g., 2-8 hours).
    • Cell Lysis: Lyse the cells using a mild, non-denaturing lysis buffer to preserve protein-protein interactions.
    • Immunoprecipitation: Incubate the cell lysates with an antibody against BCL-2. Use an isotype control antibody for a negative control.
    • Capture: Add protein A/G beads to capture the antibody-protein complexes.
    • Wash and Elute: Wash the beads thoroughly to remove non-specifically bound proteins and elute the bound complexes.
    • Analysis: Subject the eluates and total cell lysate (input control) to Western blotting. Probe the membrane with antibodies against BAX and BCL-2.
  • Expected Outcome: With increasing concentrations of this compound, you should observe a dose-dependent decrease in the amount of BAX co-immunoprecipitated with BCL-2, while total BCL-2 levels remain constant. This confirms successful displacement of BAX from BCL-2 [1].
Protocol 2: Measuring Apoptotic Cell Death in Hematological Cell Lines

This is a standard functional assay to confirm this compound's cytotoxic efficacy.

  • Objective: To quantify the induction of apoptosis in a panel of hematological cell lines after this compound treatment [1].
  • Materials: Hematological cancer cell lines (e.g., RS4;11, H146), this compound, vehicle control, annexin V binding buffer, fluorescently conjugated Annexin V, viability dye (e.g., SYTOX Blue, Hoechst), flow cytometer.
  • Method:
    • Cell Seeding and Treatment: Seed cells and treat with a dose range of this compound (e.g., 1 nM to 10 µM) for 48-72 hours.
    • Cell Harvesting: Collect cells and media (to include any floating apoptotic cells).
    • Staining: Resuspend cell pellets in annexin V binding buffer. Stain with fluorescent Annexin V and a viability dye according to manufacturer's instructions.
    • Flow Cytometry: Analyze samples using a flow cytometer. Viable cells are Annexin V negative and viability dye negative. Early apoptotic cells are Annexin V positive and viability dye negative. Late apoptotic/necrotic cells are positive for both [1] [2].
  • Expected Outcome: In BCL-2-dependent lines (RS4;11), expect a dose-dependent increase in Annexin V-positive cells. In BCL-XL-dependent lines (H146), expect significantly less apoptosis, confirming selectivity [1].

Troubleshooting Common Experimental Issues

Problem Potential Cause Suggested Solution
Low or No Apoptosis in a known BCL-2-dependent line. MCL-1 mediated resistance. MCL-1 can compensate when BCL-2 is inhibited [3]. Pre-test cell lines for MCL-1 dependency (e.g., with NOXA peptide in BH3 profiling). Consider combining this compound with an MCL-1 inhibitor (e.g., S63845) [3].
High background cell death in vehicle control. Serum starvation or poor cell health. Ensure cells are healthy and growing log-phase before treatment. Optimize culture conditions and avoid prolonged serum starvation. Use a fresh aliquot of vehicle (DMSO).
Inconsistent results in co-IP experiments. Non-specific binding or harsh lysis conditions. Optimize lysis buffer stringency. Include appropriate controls (isotype IgG). Ensure wash buffers contain the correct salt concentration to reduce background.
Lack of efficacy in vivo xenograft models. Insufficient drug exposure or bioavailability. Confirm dosing formulation (this compound was formulated in PEG400/ethanol/water for oral gavage in studies [3]) and regimen. Monitor plasma drug levels if possible.

Advanced Applications: Combination Strategies

Research indicates that this compound has strong potential in rational combination therapies, especially in Acute Myeloid Leukemia (AML).

  • Synergy with MCL-1 Inhibition: The most potent synergy for this compound has been demonstrated with the MCL-1 inhibitor S63845. This combination induces rapid and synergistic apoptosis in AML cell lines and primary patient samples, including those from chemoresistant cases, by simultaneously blocking two key survival proteins [3].
  • Mechanism: The combination is caspase- and BAX/BAK-dependent and has shown a favorable therapeutic window, being more toxic to leukemic progenitors than normal hematopoietic CD34+ cells [3].
  • In Vivo Validation: This combination has been shown to prolong survival in AML xenograft models and suppress patient-derived leukemia in bone marrow of engrafted mice [3].

The following diagram illustrates the synergistic mechanism of combining this compound with an MCL-1 inhibitor to trigger robust apoptosis.

G This compound This compound BCL2 BCL-2 (Anti-apoptotic) This compound->BCL2 Inhibits MCL1_Inhib MCL1_Inhib MCL1 MCL-1 (Anti-apoptotic) MCL1_Inhib->MCL1 Inhibits BIM BIM (Activator) BCL2->BIM Releases MCL1->BIM Releases BAX_BAK BAX/BAK (Effectors) BIM->BAX_BAK Activates Apoptosis Apoptosis BAX_BAK->Apoptosis Oligomerize MOMP

Frequently Asked Questions (FAQs)

Q1: What is the key advantage of this compound over first-generation BH3 mimetics like Navitoclax? A1: Its high selectivity for BCL-2 over BCL-XL. Since platelet survival is uniquely dependent on BCL-XL, this compound causes significantly less thrombocytopenia (platelet loss) than Navitoclax, which is a dose-limiting toxicity [1] [4].

Q2: How can I quickly determine if my cell models are suitable for this compound treatment? A2: Perform Dynamic BH3 Profiling or use a panel of selective inhibitors. Treat cells with this compound and measure changes in mitochondrial priming. A strong increase in priming indicates dependency on BCL-2. Alternatively, you can use a panel of selective BCL-2, BCL-XL, and MCL-1 inhibitors in single and combination assays to map the dominant survival protein[s] in your model [2] [5].

Q3: Are there any reliable biomarkers for predicting this compound sensitivity? A3: While high BCL-2 expression is a prerequisite, it is not always predictive. Functional assays like BH3 profiling are considered more reliable. Some studies suggest that the expression levels of BCL-2 family genes can predict single-agent mimetic sensitivity, while EMT status in solid tumors may predict synergistic dependence on BCL-XL + MCL-1 inhibition instead [5].

References

Quantitative Binding Affinity and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key affinity data for S55746 and ABT-199 (Venetoclax) against various BCL-2 family proteins, providing a direct comparison of their potency and selectivity [1] [2].

Target Protein This compound Affinity (Kᵢ or KD) ABT-199 (Venetoclax) Affinity (Kᵢ or KD) Assay Type
BCL-2 Kᵢ = 1.3 nM [1] [2] Kᵢ < 0.01 nM [3] Fluorescence Polarization (FP)
BCL-XL Kᵢ = 5.2E-07 M (520 nM); Selectivity vs BCL-2: ~70 to 400-fold [1] [2] Kᵢ = 48 nM [3] Fluorescence Polarization (FP)
MCL-1 No significant binding (4.3% inhibition at 30 µM) [1] [2] No significant binding (Kᵢ > 444 nM) [4] Fluorescence Polarization (FP)
BFL-1 No significant binding (7.4% inhibition at 5 µM) [1] [2] Information not specified in sources Fluorescence Polarization (FP)

Profile and Mechanism Comparison

The following table compares the broader characteristics of these two inhibitors, highlighting their distinct binding modes and biological profiles.

Feature This compound ABT-199 (Venetoclax)
Primary Target BCL-2 [1] BCL-2 [5]
Key Selectivity High selectivity for BCL-2 over BCL-XL, MCL-1, and BFL-1; spares human platelets [1] [2] High selectivity for BCL-2 over BCL-XL; designed to spare platelets [6]
Binding Site Occupies the S1/2/3 region of the BCL-2 hydrophobic groove [1] [2] Occupies a larger portion of the groove, including S2/3/4/5 pockets [7] [1]
Key Interaction Single hydrogen bond to the backbone carbonyl of residue A149 [1] [2] Interactions within P2 and P4 pockets; structural data available for wild-type and mutant complexes [7] [8]
Cellular Efficacy Induces apoptosis in hematological cell lines (e.g., RS4;11 IC₅₀ = 71.6 nM) and primary patient samples [1] [2] Potently kills BCL-2-dependent cells (e.g., FL5.12-BCL-2 EC₅₀ = 4 nM) [3]
Reported Resistance Information not specified in sources G101V and F104L mutations in BCL-2; upregulation of MCL-1 or BCL-XL [7] [6] [9]

Structural Binding and Resistance Mechanisms

Structural studies reveal important differences in how these inhibitors bind to BCL-2 and how resistance can emerge.

  • Binding Modes: While both are BH3-mimetics that target the hydrophobic groove of BCL-2, their binding poses differ. This compound occupies the S1/2/3 regions, forming a key hydrogen bond with residue A149 [1] [2]. In contrast, ABT-199 occupies a more extensive surface area, including the S2, S3, S4, and S5 pockets [1]. Its structure shows the 4-chlorophenyl group in the P2 pocket and the azaindole group in the P4 pocket [7] [8].

  • Resistance Mutations: A major mechanism of acquired resistance to ABT-199 in patients is the emergence of a G101V mutation in BCL-2 [7] [8]. This mutation reduces drug affinity by approximately 180-fold without disrupting BCL-2's natural anti-apoptotic function [7] [8]. Crystallography shows that the valine side chain causes a knock-on effect, altering the conformation of a neighboring residue, E152, which then sterically clashes with the drug [7] [8]. Another mutation, F104L, has also been shown to confer resistance in laboratory models [7] [8].

The diagram below illustrates this resistance mechanism.

G WT Wild-type BCL-2 (BCL-2ᴹ) DrugBind Venetoclax binds tightly Promotes Apoptosis WT->DrugBind Mut G101V Mutant BCL-2 (BCL-2ᴺ) E152 Sidechain of E152 shifts conformation Mut->E152 Clash Steric clash with venetoclax chlorophenyl group E152->Clash Resist Greatly reduced drug binding Apoptosis blocked Clash->Resist

Key Experimental Protocols

The quantitative data in the tables above were generated using standard biophysical and cellular assays. Here are the core methodologies as cited in the search results.

  • Fluorescence Polarization (FP) Competition Assay [1] [2]

    • Purpose: To determine the binding affinity (Kᵢ) of inhibitors for recombinant BCL-2 family proteins.
    • Workflow: A fluorescently labeled peptide (e.g., from PUMA) that binds to the BCL-2 groove is used. The inhibitor's ability to displace this peptide is measured by a decrease in fluorescence polarization, allowing for Kᵢ calculation.
  • Surface Plasmon Resonance (SPR) - Affinity In Solution (AIS) [1]

    • Purpose: To measure the direct binding affinity (KD) between the inhibitor and target protein.
    • Workflow: The inhibitor is pre-mixed with the target protein in solution, and this mixture is flowed over a chip with an immobilized reference. Binding is measured in real-time to determine kinetics and KD.
  • Cell Viability/Cytotoxicity Assay [1] [4] [3]

    • Purpose: To determine the potency (IC₅₀/EC₅₀) of the inhibitor in killing cancer cell lines.
    • Workflow: Cells are treated with a dose range of the inhibitor. After incubation, cell viability is measured using reagents like CellTiter-Glo, which quantifies ATP as a marker of metabolically active cells.

Key Insights for Research and Development

  • Selectivity is Achieved: Both this compound and ABT-199 achieve high selectivity for BCL-2 over BCL-XL, which is critical for avoiding on-target thrombocytopenia (platelet loss) associated with BCL-XL inhibition [1] [6].
  • Distinct Binding for Different Profiles: The partially overlapping but distinct binding modes of this compound and ABT-199 suggest that these scaffolds could be exploited to design next-generation inhibitors capable of overcoming specific resistance mutations [7] [1].
  • Resistance is Multifaceted: Resistance to BCL-2 inhibition like venetoclax is not limited to BCL-2 mutations. A common mechanism is the upregulation of alternative pro-survival proteins like MCL-1 or BCL-XL, which can be influenced by the tumor microenvironment [6] [9] [4]. This provides a strong rationale for combination therapies targeting these parallel survival pathways.

References

Side-by-Side Comparison: S55746 vs. ABT-263 (Navitoclax)

Author: Smolecule Technical Support Team. Date: February 2026

Feature ABT-263 (Navitoclax) S55746 (BCL201)
Primary Targets BCL-2, BCL-XL, BCL-W [1] [2] [3] BCL-2 (Selective) [1]
Affinity for BCL-2 (Ki) ≤ 1 nM [2] [3] 1.3 nM [1]
Affinity for BCL-XL High (Ki ≤ 1 nM) [2] [3] Low (~70 to 400-fold lower than for BCL-2) [1]
Effect on Platelets Rapid and dose-dependent thrombocytopenia [4] [5] [3] No significant cytotoxic activity on platelets [1]
Mechanism of Platelet Toxicity Inhibition of BCL-XL, which is critical for platelet survival [1] [6] Spares BCL-XL, thus preserving platelet function [1] [6]
Clinical Thrombocytopenia Very Common (Dose-limiting toxicity) [2] [5] [7] Preclinical data suggests it will be minimal [1]

Mechanism of Toxicity and Experimental Evidence

The basis for the difference in thrombocytopenia lies in the distinct apoptotic pathways regulating platelet survival.

platelet_apoptosis Stimulus Apoptotic Stimulus BIM BH3-only Protein (e.g., BIM) Stimulus->BIM BCLXL BCL-XL (Pro-survival) BIM->BCLXL Neutralizes BCL2 BCL-2 (Pro-survival) BIM->BCL2 Neutralizes BAK_BAX Pro-apoptotic Effectors (BAK/BAX) Apoptosis Platelet Apoptosis BAK_BAX->Apoptosis BCLXL->BAK_BAX Restrains BCL2->BAK_BAX Restrains Navitoclax Navitoclax (ABT-263) Navitoclax->BCLXL Inhibits Navitoclax->BCL2 Inhibits This compound This compound This compound->BCL2 Inhibits

This diagram illustrates the mitochondrial apoptosis pathway in platelets. BCL-XL is the critical pro-survival protein that restrains the pro-apoptotic effectors BAK and BAX. When navitoclax inhibits BCL-XL, it directly triggers platelet apoptosis. In contrast, this compound's selective inhibition of BCL-2 does not disrupt this key survival mechanism [1] [6].

Key Supporting Experimental Data
  • Target Selectivity Profiling: The fundamental difference is confirmed by fluorescence polarization (FP) competitive binding assays. This compound shows a high affinity for BCL-2 (Ki = 1.3 nM) but poor affinity for BCL-XL (Ki = 5.2 × 10-7 M), resulting in a 70 to 400-fold selectivity for BCL-2 over BCL-XL. In contrast, navitoclax binds with high affinity (Ki ≤ 1 nM) to both BCL-2 and BCL-XL [1] [2].
  • In Vitro Cytotoxicity on Platelet-like Cells: The functional consequence of this selectivity is tested in BCL-XL-dependent cell lines (which model platelet dependency). This compound exhibits weak activity (IC50 of 1.7 μM) in the BCL-XL-dependent H146 cell line, whereas navitoclax potently kills these cells (IC50 of 49.7 nM) [1].
  • Genetic Evidence: Studies on genetically modified mice provide clear evidence that BCL-2 is dispensable for thrombopoiesis and platelet survival. Mice with a specific deletion of the Bcl2 gene in platelets and megakaryocytes showed normal platelet counts and lifespan. This confirms that selectively targeting BCL-2, as this compound does, should not cause thrombocytopenia [6].
  • Clinical Observations: In phase 1 and 2 clinical trials, thrombocytopenia was the most common and dose-limiting toxicity for navitoclax. For example, in a phase 2a study, grade 3/4 thrombocytopenia occurred in 38.5% of patients with lymphoid malignancies [2]. This mechanistic, on-target toxicity led to the development of BCL-2 selective inhibitors like this compound and venetoclax to avoid this issue [1].

Key Takeaways for Researchers

  • For Navitoclax (ABT-263): Thrombocytopenia is an on-target, mechanism-based toxicity that requires careful clinical management, often through lead-in dosing schedules [2] [3]. Its use is a balance between achieving antitumor efficacy via BCL-2/BCL-XL inhibition and managing the resulting platelet drop.
  • For this compound: The preclinical profile suggests a significantly improved therapeutic window for treating BCL-2-dependent malignancies without the burden of dose-limiting thrombocytopenia [1]. This makes it a promising candidate for combination therapies where bone marrow toxicity is a concern.

References

BCL-2 Inhibitor Potency and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for comparing these BCL-2 inhibitors, compiled from biochemical assays [1] [2].

Inhibitor Name Target Profile BCL-2 Ki (nM) BCL-2 KD (nM) BCL-XL Ki (nM) Selectivity (BCL-2 vs. BCL-XL)
S55746 Selective BCL-2 inhibitor 1.3 [1] [2] 3.9 [2] 520 [3] ~400-fold [1] [2]
Venetoclax (ABT-199) Selective BCL-2 inhibitor 1.2 [1] - 4.9 [1] ~41-fold [1]
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-W inhibitor 4.5 [1] - 3.5 [1] ~1-fold (non-selective) [1]

Experimental Methodologies for Profiling Inhibitors

The potency and selectivity data in the table above are derived from standardized, high-quality in vitro experiments. Here are the details of the key methodologies cited [1] [4].

  • Fluorescence Polarization (FP) Assay

    • Purpose: Measures the disruption of binding between a fluorescently labeled BH3 peptide and recombinant BCL-2 family proteins to determine inhibitory potency (Ki).
    • Workflow: The labeled peptide binds to BCL-2, resulting in high polarization. A competitive inhibitor displaces the peptide, leading to a decrease in polarization, which is used to calculate the Ki value [1].
    • Application: This method was used to establish the Ki values for this compound, venetoclax, and navitoclax against BCL-2 and BCL-XL [1].
  • Surface Plasmon Resonance (SPR)

    • Purpose: A label-free technique used to measure the real-time kinetics and affinity (KD) of the direct binding between an inhibitor and the BCL-2 protein.
    • Workflow: The BCL-2 protein is immobilized on a sensor chip. The inhibitor flows over the surface, and the binding interaction is measured as a change in the refractive index [1].
    • Application: SPR was used to confirm the high-affinity binding of this compound to BCL-2, with a reported KD of 3.9 nM [2].
  • Isothermal Titration Calorimetry (ITC)

    • Purpose: Quantifies the thermodynamics of binding, including enthalpy change (ΔH) and binding affinity (KD), providing insight into the driving forces behind the protein-inhibitor interaction.
    • Workflow: The inhibitor is titrated into a solution of the BCL-2 protein. The heat released or absorbed with each injection is measured to calculate the binding parameters [1].
    • Application: ITC data confirmed the highly favorable and specific binding enthalpy of this compound to BCL-2 [1].

The following diagram illustrates the logical workflow for the tiered experimental approach used to characterize BCL-2 inhibitors, progressing from initial binding confirmation to functional assessment in cells.

G Start Start: Profiling a BCL-2 Inhibitor FP Tier 1: Binding Affinity & Selectivity (Fluorescence Polarization) Start->FP SPR Binding Kinetics (Surface Plasmon Resonance) Start->SPR ITC Binding Thermodynamics (Isothermal Titration Calorimetry) Start->ITC CellLine Tier 2: Functional Cellular Activity (Apoptosis Assays in Cell Lines) FP->CellLine SPR->CellLine ITC->CellLine Platelet BCL-XL Dependency Test (Platelet Viability Assay) CellLine->Platelet InVivo Tier 3: In Vivo Efficacy (Mouse Xenograft Models) Platelet->InVivo

Cellular and In Vivo Functional Data for this compound

Beyond biochemical binding, functional experiments demonstrate the on-target activity and therapeutic potential of this compound.

  • In Vitro Cytotoxicity and Apoptosis

    • Mechanism: this compound induces hallmark events of apoptosis, including phosphatidylserine externalization, caspase-3 activation, and PARP cleavage, in hematological cell lines [1] [2].
    • Potency in BCL-2-dependent cells: In the RS4;11 acute lymphoblastic leukemia cell line (which is BCL-2-dependent), this compound potently induced cell death with an IC50 of 71.6 nM [1] [2].
    • Selectivity confirmation: In the H146 small cell lung cancer cell line (which is BCL-XL-dependent), this compound showed much weaker activity (IC50 = 1.7 μM), confirming its BCL-2 selectivity and sparing of BCL-XL-dependent cells [1].
  • In Vivo Efficacy and Tolerability

    • Efficacy: In mouse xenograft models of hematological cancers (RS4;11 and Toledo models), oral administration of this compound at 25 and 100 mg/kg demonstrated robust anti-tumor efficacy [1] [2].
    • Tolerability: The treatment was well-tolerated, with no observed weight loss or changes in animal behavior, and crucially, no significant cytotoxicity on platelets, validating its BCL-XL-sparing profile in a living system [1] [2].

Key Differentiating Factors for BCL-2 Inhibitors

When comparing BCL-2 inhibitors, several factors beyond raw potency are critical for research and development.

  • Selectivity: The primary advantage of this compound and venetoclax over navitoclax is their high selectivity for BCL-2 over BCL-XL. Inhibition of BCL-XL leads to on-target, dose-limiting thrombocytopenia (platelet loss), which hampered the clinical development of navitoclax [1]. The ~400-fold selectivity of this compound is a key differentiator [1] [2].
  • Binding Mode: Although this compound and venetoclax are both BCL-2 selective, they have a partially overlapping but distinct binding mode within the BCL-2 hydrophobic groove. This compound occupies a region referred to as S1/2/3, while venetoclax occupies a greater surface area including S2/3/4/5. This difference could theoretically lead to different resistance profiles [1].
  • Clinical Status and Newer Agents: It is important to note the clinical context. Venetoclax is FDA-approved and widely used. This compound (also known as BCL201) has completed several Phase I trials [2]. A newer agent, Lisaftoclax (APG-2575), is a China-developed BCL-2 inhibitor currently in global Phase III trials. Notably, recent data presented at ASCO 2025 suggests it may have activity in some patients who have become refractory to venetoclax, indicating a potential differentiated profile [5].

References

S55746 BCL-XL dependent cell line cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The table below summarizes the binding affinity and cytotoxic activity of S55746 compared to other BH3-mimetics.

Compound Target Binding Affinity (Kᵢ or K({}_{\text{D}})) Cytotoxicity in BCL-2 dependent lines (e.g., RS4;11) Cytotoxicity in BCL-XL dependent lines (e.g., H146)
This compound BCL-2 (selective) BCL-2 Kᵢ = 1.3 nM [1] [2] [3]; BCL-XL Kᵢ = ~520 nM [3] IC₅₀ = 71.6 nM [1] [2] [3] IC₅₀ = ~1.7 µM (Weak activity) [1] [3]
ABT-263 (Navitoclax) BCL-2, BCL-XL, BCL-w BCL-2 Kᵢ = 4.5 nM; BCL-XL Kᵢ = 3.5 nM [1] IC₅₀ = 41.5 nM [1] IC₅₀ = 49.7 nM [1]
ABT-199 (Venetoclax) BCL-2 (selective) BCL-2 Kᵢ = 1.2 nM [1] Potent activity [1] Weak activity (similar to this compound) [1]
A1331852 BCL-XL (selective) Information not available in search results Information not available in search results Potent activity [4] [5]

Mechanism of Selectivity

This compound binds to the hydrophobic groove of the BCL-2 protein, displacing pro-apoptotic proteins like BIM and BAX to initiate apoptosis [1] [3]. Its high selectivity arises from poor affinity for BCL-XL and no significant binding to MCL-1 or BFL-1 [1] [2].

The diagram below illustrates the mechanism of this compound and the differential survival dependence of cancer cell lines.

G This compound This compound BCL2 BCL-2 Protein This compound->BCL2 Binds BCLXL BCL-XL Protein This compound->BCLXL Poor affinity ProA Pro-apoptotic protein (e.g., BIM, BAX) BCL2->ProA Sequesters Survival Cell Survival BCLXL->Survival Promotes Apoptosis Apoptosis ProA->Apoptosis Activates CCL1 BCL-2 Dependent Cell Line (e.g., RS4;11) Death1 Cell Death CCL1->Death1 CCL2 BCL-XL Dependent Cell Line (e.g., H146) Death2 No Cytotoxicity CCL2->Death2

Key Experimental Protocols

The data supporting this compound's selectivity profile were generated using standard assays:

  • Cell Viability/Cytotoxicity (IC₅₀): Cells are treated with a concentration gradient of this compound for 72 hours. Viability is measured using assays like CellTiter-Glo (luminescence-based, measuring ATP) or staining with propidium iodide (PI) and annexin V-FITC followed by flow cytometry to detect apoptotic cells [1] [2] [3].
  • Binding Affinity (Kᵢ): Fluorescence Polarization (FP) assays determine binding affinity and selectivity. A fluorescently labeled BH3 peptide (like PUMA) competes with the inhibitor for binding to recombinant BCL-2 family proteins. The Kᵢ is calculated from the displacement data [1].

Research Implications

The distinct activity profiles of selective BH3-mimetics highlight the importance of matching the drug to the target. This compound is a tool for targeting BCL-2-dependent cancers, with research suggesting its potential in hematological malignancies like CLL and MCL [1] [6]. In contrast, BCL-XL appears to be a more critical survival protein in some solid tumors, such as chondrosarcoma and neuroblastoma [4] [7]. This indicates that patient stratification based on the specific anti-apoptotic protein profile of the tumor is crucial for therapy success.

References

S55746 anti-tumor efficacy versus standard therapy

Author: Smolecule Technical Support Team. Date: February 2026

S55746 Profile and Experimental Data

This compound is an orally active, selective BH3-mimetic designed to disrupt protein-protein interactions and induce apoptosis in cancer cells that are dependent on BCL-2 for survival [1] [2].

Key Characteristics and In Vitro Data [1] [3] [2]

Parameter Details
Primary Target BCL-2 (B-cell lymphoma 2) protein [1]
Mechanism of Action Binds to the hydrophobic groove of BCL-2, displacing pro-apoptotic proteins to initiate mitochondrial apoptosis [1] [2]
Binding Affinity (Kᵢ) 1.3 nM for BCL-2 [1] [3]
Selectivity Profile High selectivity for BCL-2 over BCL-XL (70 to 400-fold) and no significant binding to MCL-1 or BFL-1 [1] [2]
In Vitro Efficacy (IC₅₀) 71.6 nM in RS4;11 (BCL-2-dependent ALL cell line) [1] [3]
Apoptotic Hallmarks Phosphatidylserine externalization, caspase-3 activation, and PARP cleavage [1] [2]

Detailed Experimental Protocols from Preclinical Studies:

  • Binding Assays: Affinity and selectivity were determined using Fluorescence Polarization (FP) assays with Fluorescent-PUMA as a binder. Direct binding was also confirmed using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) [1] [2].
  • Cell Viability/Cytotoxicity Assays: Cell lines (e.g., RS4;11, H146) were treated with this compound for 72 hours. Viability was measured to calculate IC₅₀ values, and mechanism-based cytotoxicity was confirmed by co-immunoprecipitation showing disruption of BCL-2/BAX complexes [1].
  • Apoptosis Assays: Cells were treated with this compound for 2 to 24 hours and analyzed by flow cytometry for Annexin V/propidium iodide (PI) staining. Additional western blot analysis was performed for cleaved caspase-3 and PARP [1] [3] [2].
  • Ex Vivo Studies: Primary patient-derived cells from Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL) were treated with this compound, showing apoptosis induction in the low nanomolar range [1] [2].

In Vivo Efficacy in Preclinical Models

This compound has demonstrated promising activity in animal models, supporting its potential for further clinical development.

In Vivo Efficacy Data [1] [2]

Model Administration & Dosing Reported Outcome
RS4;11 xenograft (Acute Lymphoblastic Leukemia) Oral, daily; 25 and 100 mg/kg Robust anti-tumor efficacy [1]
Toledo xenograft (Lymphoma) Oral, daily; 25 and 100 mg/kg Robust anti-tumor efficacy [1]
Tolerability Oral, daily No weight loss or change in behavior observed [1] [2]

Positioning Among BCL-2 Inhibitors

This compound belongs to a class of drugs known as BH3-mimetics. The table below contextualizes its profile alongside other inhibitors.

Inhibitor Primary Targets Key Characteristics & Clinical Status (as of search results)
This compound (BCL201) BCL-2 (selective) Preclinical profile shows oral activity and BCL-XL-sparing to avoid thrombocytopenia [1] [2]. Status: Had entered Phase I clinical trials (as of 2018) [1].
Venetoclax (ABT-199) BCL-2 (selective) First-in-class, FDA-approved for some leukemias. Validated the BCL-2 selective approach [4] [1] [2].
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-w Earlier generation inhibitor. Dose-limiting thrombocytopenia due to BCL-XL inhibition [4] [1] [5].

Mechanism of Action: Apoptosis Induction

This compound specifically targets the anti-apoptotic protein BCL-2. The following diagram illustrates the mechanism by which it triggers programmed cell death.

G BCL2 Anti-apoptotic BCL-2 ProA Pro-apoptotic Protein (e.g., BIM, BAX) BCL2->ProA Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProA->MOMP This compound This compound (BCL-2 Inhibitor) This compound->BCL2 Binds Hydrophobic Groove This compound->ProA Displaces CytoC Cytochrome c Release MOMP->CytoC Apop Apoptosis Execution (Caspase Activation) CytoC->Apop

Research Status and Future Directions

It is important to note that the data presented here is preclinical. While this compound had entered Phase I clinical trials to evaluate its safety and preliminary efficacy in humans, the results of those trials are not reflected in the available search results [1] [2].

  • Current Landscape: The success of the first BCL-2 inhibitor, venetoclax, validates this approach for hematologic malignancies [4]. However, drug resistance, including BCL-2 mutations, remains a challenge, driving research into next-generation inhibitors and alternative modalities like proteolysis-targeting chimeras (PROTACs) and cyclic peptides [4] [6].

References

S55746 hematological malignancy spectrum comparison

Author: Smolecule Technical Support Team. Date: February 2026

S55746 Profile and Preclinical Comparison

This compound (also known as BCL201) is a novel, orally active BH3-mimetic designed to be a potent and selective inhibitor of the anti-apoptotic protein BCL-2 [1] [2] [3]. The tables below summarize its core characteristics and how it compared to other BCL-2 inhibitors in preclinical studies.

Table 1: Profile of the BCL-2 Inhibitor this compound

Attribute Description
Target BCL-2 (B-cell lymphoma 2) protein [1] [2]
Mechanism Selective BH3-mimetic; occupies the hydrophobic groove of BCL-2, disrupting its interaction with pro-apoptotic proteins to restore apoptosis [1] [3]
Key Preclinical Finding Induces apoptosis in low nanomolar range in primary CLL and Mantle Cell Lymphoma patient samples; shows robust anti-tumor efficacy in hematological xenograft models [1] [4]

Table 2: Preclinical Selectivity and Cellular Potency

Compound Binding Affinity (Ki or KD) Selectivity (BCL-2 vs. BCL-XL) Cellular Activity (Examples)
This compound BCL-2 Ki = 1.3 nM [2] 70 to 400-fold selective for BCL-2 over BCL-XL [2] RS4;11 (BCL-2-dependent) IC50: 71.6 nM; H146 (BCL-XL-dependent) IC50: 1.7 µM [2]
Navitoclax (ABT-263) BCL-2 Ki = 4.5 nM; BCL-XL Ki = 3.5 nM [2] Dual inhibitor of BCL-2 and BCL-XL [2] RS4;11 IC50: 41.5 nM; H146 IC50: 49.7 nM [2]
Venetoclax (ABT-199) BCL-2 Ki = 1.2 nM [2] Highly selective for BCL-2 over BCL-XL [2] Selective cytotoxicity in BCL-2-dependent cell lines, profile similar to this compound [2]

Detailed Experimental Protocols

The key experiments defining this compound's profile used standard biochemical and cellular assays in the field [2]:

  • Binding Affinity and Selectivity (Fluorescence Polarization): This assay measured the ability of this compound to displace a fluorescently labeled BH3 peptide (from PUMA) from recombinant BCL-2 protein. The concentration-dependent reduction in polarization signals directly yields an inhibition constant (Ki), demonstrating high potency at 1.3 nM. Performing this assay with other BCL-2 family proteins (BCL-XL, MCL-1) established its selectivity profile [2].
  • Cellular Potency (Cell Viability Assay): The cytotoxic activity of this compound was evaluated in a panel of hematological cancer cell lines. Cells were treated with a concentration range of this compound for 72 hours, and viability was measured using standard metrics. This determined the half-maximal inhibitory concentration (IC50), showing nanomolar potency in BCL-2-dependent lines like RS4;11 and greatly reduced potency in BCL-XL-dependent lines like H146 [2].
  • Mechanism of Action Validation (Biomarker Detection): To confirm apoptosis induction, treated cells were analyzed for hallmark events:
    • Phosphatidylserine Externalization: Detected using Annexin V staining.
    • Caspase-3 Activation & PARP Cleavage: Detected via western blotting. The appearance of cleaved products confirms the activation of the executioner phase of apoptosis [1] [2].
  • Platelet Toxicity Assay: Given that BCL-XL is critical for platelet survival, the BCL-2 selectivity of this compound was functionally confirmed by demonstrating it had no significant cytotoxic effect on human platelets in vitro, unlike the dual BCL-2/BCL-XL inhibitor navitoclax [2].

BCL-2 Apoptotic Signaling and this compound Mechanism

The following diagram illustrates the intrinsic apoptosis pathway that this compound targets.

G CellularStress Cellular Stress (DNA damage, etc.) BH3Only BH3-only Proteins (e.g., BIM, BID, PUMA) CellularStress->BH3Only BCL2 BCL-2 (Anti-apoptotic) BH3Only->BCL2 Neutralizes BaxBak BAX/BAK (Pro-apoptotic) BH3Only->BaxBak Activates This compound This compound This compound->BCL2 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC CaspaseCascade Caspase Cascade Activation CytochromeC->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

Research Status and Future Directions

This compound demonstrated the potential of selective BCL-2 inhibition for treating hematological malignancies and was advanced to Phase I clinical trials (e.g., NCT02920697, NCT02920541) [3]. However, its clinical development trajectory is not detailed in the search results.

The field continues to evolve to address key challenges:

  • Resistance Mechanisms: A significant challenge with BCL-2 inhibitors like venetoclax is the emergence of resistance mutations in the BCL-2 gene (e.g., G101V) [5] [6].
  • Next-Generation Approaches: Research is exploring novel modalities to overcome resistance, such as cyclic peptides that can bind to clinical BCL-2 mutants, and inhibitors targeting other domains of BCL-2, like the BH4 domain [5] [7].

References

S55746 clinical trial results other BCL-2 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

S55746 Preclinical Profile and Development Status

This compound (also known as BCL201) is a novel, orally bioavailable BH3-mimetic that selectively and potently inhibits the BCL-2 protein [1] [2] [3].

  • Mechanism and Selectivity: It occupies the hydrophobic groove of BCL-2. Its key characteristic is high selectivity for BCL-2, demonstrating no significant binding to MCL-1 or BFL-1, and poor affinity for BCL-XL [1] [3]. This selectivity spares platelets, which are dependent on BCL-XL for survival, thereby avoiding the dose-limiting thrombocytopenia associated with dual BCL-2/BCL-XL inhibitors like navitoclax [1].
  • Clinical Trial Status: A Phase I dose-escalation study was initiated to evaluate the safety, determine the maximum tolerated dose, and assess the effectiveness of this compound in patients with relapsed or refractory Chronic Lymphocytic Leukaemia (CLL) and B-Cell Non-Hodgkin Lymphoma [4]. The trial also included a dose expansion phase for patients with multiple myeloma harboring a t(11;14) genetic change, which was found to be particularly sensitive to this compound [4]. The available public documentation outlines the study design but does not report results.

Comparison with Other BCL-2 Inhibitors

The table below summarizes available data on this compound and other BCL-2 inhibitors for comparison.

Compound Primary Targets Key Characteristics Reported Affinity (Kᵢ or KD) Highest Development Stage
This compound (BCL201) BCL-2 High selectivity for BCL-2 over BCL-XL and MCL-1; orally active [1] [3]. BCL-2 Kᵢ = 1.3 nM [1] Phase 1 (for hematologic cancers) [5] [4]
Venetoclax (ABT-199) BCL-2 First FDA-approved selective BCL-2 inhibitor; transforms treatment for CLL and AML [5] [6]. BCL-2 Kᵢ = 1.2 nM [1] FDA-Approved [5]
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-W Orally available; causes thrombocytopenia due to BCL-XL inhibition [5]. BCL-2 Kᵢ = 4.5 nM; BCL-XL Kᵢ = 3.5 nM [1] Phase 1/2 [5]
Oblimersen (G3139) BCL-2 Antisense oligonucleotide that degrades BCL-2 mRNA [7]. N/A (acts on mRNA) Phase 1/2/3 (for various cancers) [5]
APG-2575 (Lisaftoclax) BCL-2 Novel inhibitor in clinical development [5]. Information not available in search results Phase 1/2 [5]
ABT-737 BCL-2, BCL-XL, BCL-W First-generation, potent BH3-mimetic; precursor to navitoclax [5] [6]. Information not available in search results Preclinical [5]

Detailed Preclinical Experimental Data for this compound

For a professional comparison, here is a summary of key experimental findings and methodologies from the primary preclinical research on this compound [1] [2] [3].

  • Binding Affinity and Selectivity

    • Methodology: Affinity and selectivity were determined using Fluorescence Polarization (FP) assays and Isothermal Titration Calorimetry (ITC). In the FP assay, a fluorescently labeled Bad BH3 peptide competes with the test compound for binding to BCL-2 protein.
    • Key Results: this compound showed potent inhibition of BCL-2 with a Kᵢ of 1.3 nM. Selectivity for BCL-2 over BCL-XL ranged from 70 to 400-fold depending on the assay. No significant binding to MCL-1 or BFL-1 was observed [1].
  • In Vitro Cell Killing and Apoptosis Induction

    • Methodology: Efficacy was tested in a panel of hematological cell lines. Cell viability was measured after 72 hours of treatment. Hallmarks of apoptosis, including phosphatidylserine externalization (Annexin V staining), caspase-3 activation, and PARP cleavage, were analyzed via flow cytometry and western blot.
    • Key Results: this compound potently induced cell death in BCL-2-dependent RS4;11 cells (IC₅₀ = 71.6 nM) but was much less effective in BCL-XL-dependent H146 cells (IC₅₀ = 1.7 μM), confirming its selective mechanism. Treatment also led to a concentration-dependent disruption of the BCL-2/BAX complex and triggered the classic apoptotic cascade [1].
  • Ex Vivo Efficacy in Primary Patient Samples

    • Methodology: Primary tumor cells isolated from patients with CLL and Mantle Cell Lymphoma were treated with this compound, and apoptosis was measured.
    • Key Results: this compound induced apoptosis in the low nanomolar range in these primary samples, demonstrating potential clinical relevance [1] [3].
  • In Vivo Anti-Tumor Efficacy

    • Methodology: The compound was administered orally once daily in mouse xenograft models of hematological tumors.
    • Key Results: this compound demonstrated robust, dose-dependent anti-tumor efficacy with no associated weight loss or changes in behavior, indicating good tolerability [1] [3].

Mechanism of BCL-2 Inhibition and Apoptosis Signaling

The following diagram illustrates the mechanism by which BH3-mimetics like this compound promote apoptosis, based on the described biology [7] [5] [6].

G Stress Cellular Stress (DNA damage, etc.) BH3 Activation of BH3-only proteins Stress->BH3 BCL2 Anti-apoptotic BCL-2 BH3->BCL2 Binds and inhibits BAX_BAK Pro-apoptotic BAX/BAK BCL2->BAX_BAK Sequesters Inhibitor BH3-mimetic (e.g., this compound) Inhibitor->BCL2 Displaces pro-apoptotics CytoC Cytochrome c Release BAX_BAK->CytoC Oligomerization and MOMP Apoptosis Apoptosis CytoC->Apoptosis

Future Research Directions

The field of BCL-2 inhibition continues to evolve. Key areas of ongoing research to overcome limitations like drug resistance and on-target toxicities include [5] [6]:

  • Novel Targeting Strategies: Development of PROTACs (Proteolysis Targeting Chimeras) and drugs targeting the BH4 domain of BCL-2 to achieve more specific degradation or inhibition.
  • Combination Therapies: Extensive investigation of BCL-2 inhibitors in combination with other agents (e.g., chemotherapy, targeted therapies) to enhance efficacy, particularly in solid tumors [5] [8].
  • Inhibitors for Other BCL-2 Members: Efforts to develop safe and effective inhibitors for other anti-apoptotic proteins like MCL-1 and BCL-XL, though their clinical development has been challenging due to toxicity concerns [6].

References

S55746 enthalpy efficiency binding validation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Data Comparison

Inhibitor Target FP BCL-2 Ki (nM) FP BCL-XL Ki (nM) Selectivity (BCL-2/XL) ITC BCL-2 KD (nM) ΔH (kcal/mol) Binding Region on BCL-2
S55746 BCL-2 (selective) 1.3 [1] [2] ~520 [1] ~400-fold [1] 2.47 [1] -13.5 [1] Hydrophobic Groove (S1/S2/S3) [1]
ABT-263 (Navitoclax) BCL-2, BCL-XL, BCL-w 4.5 [1] 3.5 [1] ~1-fold 3.7 [1] -13.1 [1] N/A
ABT-199 (Venetoclax) BCL-2 (selective) 1.2 [1] 49 [1] ~41-fold N/D [1] -12.1 [1] Hydrophobic Groove (S2/S3/S4/S5) [1] [3]

Abbreviations: FP (Fluorescence Polarisation); ITC (Isothermal Titration Calorimetry); Ki (Inhibition Constant); KD (Dissociation Constant); ΔH (Enthalpy Change); N/A (Not Applicable); N/D (Not Determinable).

Binding Validation & Enthalpic Efficiency

The binding of this compound to BCL-2 has been thoroughly validated, with enthalpic efficiency being a key highlight.

  • Enthalpic Efficiency: The binding is driven by a favorable enthalpy change (ΔH) of -13.5 kcal/mol [1]. The size-independent enthalpic efficiency of 0.83 indicates that the binding is optimized by specific polar and van der Waals interactions within the hydrophobic groove, rather than just the molecule's size [1]. This suggests high binding specificity.
  • Structural Validation: The crystal structure of BCL-2 in complex with this compound (PDB ID: 6GL8) provides direct visual validation [4]. This compound binds the hydrophobic groove of BCL-2, forming a key hydrogen bond with the backbone carbonyl of residue Ala149 [1]. Its binding mode is distinct from venetoclax, occupying a region referred to as S1/S2/S3 [1].

Cellular Activity & Selectivity Profiles

The functional consequences of this compound's selective binding are evident in cellular assays.

  • Pro-apoptotic Activity: In hematological cell lines, this compound induces classic markers of apoptosis, including phosphatidylserine externalization, caspase-3 activation, and PARP cleavage [1] [2].
  • Cellular Potency & Selectivity: The table below shows this compound's potent, BCL-2-dependent cell killing and its sparing of BCL-XL-dependent cells, consistent with its biochemical selectivity [1].
Cell Line Dependency This compound IC50 (72h) ABT-263 (Navitoclax) IC50 (72h)
RS4;11 BCL-2 71.6 nM [1] 41.5 nM [1]
H146 BCL-XL 1.7 μM [1] 49.7 nM [1]

Experimental Methodologies

Key experiments validating this compound's binding and activity used these methodologies:

  • Fluorescence Polarisation (FP): Measured inhibition constants (Ki) by determining the compound's ability to displace a fluorescently-labeled BH3 peptide (e.g., PUMA) from BCL-2 [1].
  • Isothermal Titration Calorimetry (ITC): Directly measured the thermodynamics of binding, including the enthalpy change (ΔH), by titrating the compound into a solution of BCL-2 [1].
  • X-ray Crystallography: Determined the high-resolution (1.4 Å) 3D structure of the BCL-2/S55746 complex to elucidate the precise binding pose and molecular interactions [4].
  • Cell Viability Assays: Evaluated cytotoxic potency (IC50) after 72 hours of compound treatment in cancer cell lines with defined BCL-2 family dependencies [1].
  • Co-immunoprecipitation: Assessed the functional disruption of BCL-2/pro-apoptotic protein complexes (e.g., BCL-2/BAX) in cells treated with this compound [1].

Mechanism of Action Pathway

The following diagram illustrates the mechanism by which this compound selectively induces apoptosis in BCL-2-dependent cancer cells.

G Start Cancer Cell Stress BCL2 Overexpressed BCL-2 (Anti-apoptotic) Start->BCL2 ProApop Pro-apoptotic Proteins (e.g., BAX, BAK) BCL2->ProApop Sequesters BCL2Bound BCL-2 Inhibited BCL2->BCL2Bound ApopBlocked Apoptosis Blocked (Cell Survival) ProApop->ApopBlocked This compound This compound (BH3-mimetic) This compound->BCL2 Binds selectively ProApopFree Pro-apoptotic Proteins Activated BCL2Bound->ProApopFree Releases MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApopFree->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosis Caspase Activation & Apoptosis CytoC->Apoptosis

This compound represents a well-validated, selective BCL-2 inhibitor with a binding profile characterized by high potency and notable enthalpic efficiency. I hope this detailed comparison aids your research and development work.

References

S55746 ex vivo primary sample response comparison

Author: Smolecule Technical Support Team. Date: February 2026

Documented Activity of S55746

The key study for this compound establishes its foundational profile. The table below summarizes the data related to its performance in primary patient samples, as stated in the research [1] [2] [3]:

Aspect of Response Documented Data
Sample Types Primary cells from patients with Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL) [1] [2] [3].
Reported Potency Induces apoptosis in the "low nanomolar range" [1] [2] [3]. Specific IC50 values for primary samples were not provided in the available text.
Key Findings This compound is a selective BCL-2 inhibitor that spares platelets and shows robust anti-tumor efficacy in mouse models with good tolerability [1] [2] [3].

Research Context and Experimental Insight

The same study provides some methodological insights, though not exclusively for primary samples:

  • Mechanism of Action Assays: Co-immunoprecipitation experiments in RS4;11 cells (a BCL-2-dependent cell line) showed that this compound treatment causes a concentration-dependent disruption of the BCL-2/BAX complex, confirming its on-target mechanism as a BH3-mimetic [2].
  • Apoptosis Detection: In panels of hematological cell lines, hallmarks of apoptosis induced by this compound were measured by externalization of phosphatidylserine (Annexin V staining), caspase-3 activation, and PARP cleavage [1] [2]. These are standard methods that would be applicable to ex vivo primary sample analysis.

The following diagram illustrates the core mechanism of this compound and the apoptotic pathway it triggers, which forms the basis for the experimental readouts mentioned above.

G This compound This compound (BCL-2 Inhibitor) BCL2 BCL-2 (Pro-survival) This compound->BCL2 Binds & Inhibits BIM_BAX BH3-only proteins (e.g., BIM) & Effectors (e.g., BAX/BAK) This compound->BIM_BAX Releases Assay1 Experimental Readout: BCL-2/BAX Co-IP This compound->Assay1 Mechanism Confirmation BCL2->BIM_BAX Sequesters Apoptosis Mitochondrial Apoptosis BIM_BAX->Apoptosis Activates Assay2 Experimental Readout: Annexin V / Caspase-3 Apoptosis->Assay2 Cell Fate Measurement

References

S55746 therapeutic window versus competitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity Profile

S55746 is a novel, orally bioavailable BH3-mimetic that functions as a highly selective BCL-2 inhibitor. It binds to the hydrophobic groove of the BCL-2 protein, displacing pro-apoptotic proteins and triggering mitochondrial apoptosis [1] [2].

The table below summarizes its binding affinity and selectivity compared to other inhibitors:

Compound Target(s) BCL-2 Kᵢ / KD (nM) BCL-XL Kᵢ / KD (nM) Selectivity (BCL-2 vs. BCL-XL) Binding to MCL-1/BFL-1
This compound BCL-2 (Selective) 1.3 - 2.47 [1] [3] 186 - 520 [1] [3] ~70 to 400-fold [1] [3] No significant binding [1] [3]
Venetoclax (ABT-199) BCL-2 (Selective) 1.2 - < 0.26 [1] 21 - 49 [1] ~40-fold [1] No significant binding [1]
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-w (Pan) 4.5 [1] 3.5 [1] ~1-fold (non-selective) [1] No significant binding [1]

This selectivity profile is crucial because inhibiting BCL-XL leads to on-target thrombocytopenia (platelet loss), a major dose-limiting toxicity for navitoclax [1]. By sparing BCL-XL, this compound aims to maintain anti-tumor efficacy while reducing this key toxicity [1] [2].

The following diagram illustrates the mechanism of BCL-2 inhibitors like this compound in triggering mitochondrial apoptosis:

G cluster1 1. Survival State (No Drug) cluster2 2. BCL-2 Inhibition (e.g., this compound) cluster3 3. Apoptosis Execution A1 Overexpressed Anti-apoptotic BCL-2 A2 Pro-apoptotic Effectors (e.g., BAX, BAK) A1->A2 Binds and Sequesters B3 Freed Pro-apoptotic Effectors B1 BCL-2 Inhibitor (e.g., this compound) B2 Anti-apoptotic BCL-2 B1->B2 Binds to Hydrophobic Groove B2->B3 Releases C1 BAX/BAK Oligomerization B3->C1 Activates C2 Mitochondrial Outer Membrane Permeabilization (MOMP) C1->C2 C3 Cytochrome c Release C2->C3 C4 Caspase Activation & Apoptosis C3->C4

Cellular Efficacy and Toxicity

The selectivity of this compound translates directly to its cellular activity, as shown in the table below:

Assay Description Cell Line / Model This compound Activity Comparator Activity (Venetoclax or Navitoclax)
In vitro Cytotoxicity RS4;11 (BCL-2-dependent ALL) IC₅₀ = 71.6 nM [1] [3] Similar potent activity [1]
In vitro Cytotoxicity H146 (BCL-XL-dependent SCLC) IC₅₀ = 1.7 μM (Weak) [1] Potent activity (IC₅₀ ~50 nM for Navitoclax) [1]
Ex vivo Primary Samples CLL and Mantle Cell Lymphoma Induces apoptosis in low nanomolar range [1] [2] N/A
On-target Toxicity Human Platelets (BCL-XL-dependent) No cytotoxic activity [1] [2] Navitoclax: Induces thrombocytopenia [1]

In Vivo Efficacy and Tolerability

In vivo studies in mouse xenograft models of hematological tumors demonstrated that this compound, administered daily via oral route, achieved robust anti-tumor efficacy at doses of 25 and 100 mg/kg. Importantly, the treatment did not cause weight loss or changes in behavior, indicating good tolerability [1] [3] [2].

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational data, here are the methodologies for key experiments:

  • Fluorescence Polarization (FP) Binding Assay: This was used to determine the binding affinity (Kᵢ). The assay measured the displacement of a fluorescently labeled PUMA BH3 peptide from the BCL-2 protein. The Kᵢ was calculated from the concentration-dependent reduction in polarized fluorescence [1].
  • In Vitro Cell Viability/Cytotoxicity (MTT) Assay: Cell lines were treated with this compound for 72 hours. Cell viability was measured using colorimetric MTT assays, which assess the metabolic activity of living cells. IC₅₀ values were calculated from dose-response curves [1].
  • Analysis of Apoptosis by Flow Cytometry: Cells were treated with this compound for 2-24 hours, then stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis was quantified using flow cytometry [1] [4].
  • In Vivo Xenograft Efficacy Studies: Immunodeficient (SCID) mice were inoculated with human hematological cancer cells. Once tumors were established, mice were randomized into groups receiving either vehicle or this compound via daily oral gavage. Tumor volume and body weight were monitored regularly to assess efficacy and tolerability [1] [2].

Key Differentiators and Future Potential

  • Selectivity within the Class: this compound's distinct binding mode to the BCL-2 groove (occupying S1/2/3 regions) differs from venetoclax (occupying S2/3/4/5), which may present alternative opportunities for drug development [1].
  • Potential to Overcome Resistance: Research highlights that cyclic peptides can bind to venetoclax-resistant BCL-2 mutants (e.g., G101V). While this is not data for this compound, it indicates that alternative inhibitory modalities are being explored to overcome clinical resistance, a key challenge in this field [5] [6].
  • Use in Combination Therapies: Evidence suggests that this compound can be used synergistically with other agents. For example, it showed synergistic cell killing when combined with the PI3Kδ inhibitor Roginolisib in various lymphoma cell lines [4].

References

S55746 BCL-2 family member affinity profiling

Author: Smolecule Technical Support Team. Date: February 2026

Affinity and Selectivity Profile of S55746

Inhibitor Name Target BCL-2 Affinity (Kᵢ or KD) Selectivity (vs. BCL-XL) Affinity for MCL-1 & BFL-1
This compound (BCL201) BCL-2 Kᵢ = 1.3 nM [1] [2] [3] 70 to 400-fold selective [1] [2] [3] No significant binding [1] [2] [3]
ABT-199 (Venetoclax) BCL-2 Kᵢ = 1.2 nM [2] ~41-fold selective (Kᵢ BCL-XL / Kᵢ BCL-2) [2] No significant binding [2]
ABT-263 (Navitoclax) BCL-2, BCL-XL, BCL-w Kᵢ = 4.5 nM (BCL-2) [2] Non-selective (Kᵢ = 3.5 nM for BCL-XL) [2] No significant binding [2]

The data shows that this compound achieves a level of potency and selectivity for BCL-2 that is comparable to the first-in-class drug venetoclax, and is distinctly more selective than the earlier-generation inhibitor navitoclax [2].

Cellular Activity and Functional Validation

The functional consequence of this selective profile is evident in cellular models. The table below compares the activity of these inhibitors in different cell lines.

Inhibitor Activity in BCL-2 dependent RS4;11 cells (IC₅₀) Activity in BCL-XL dependent H146 cells (IC₅₀) Cytotoxicity on Platelets
This compound 71.6 nM [2] [3] 1.7 µM (Weak activity) [2] [3] No cytotoxic activity [1] [2]
ABT-199 (Venetoclax) Potent [2] Weak activity (identical profile to this compound) [2] Spares platelets [4]
ABT-263 (Navitoclax) 41.5 nM [2] 49.7 nM (Potent activity) [2] Causes thrombocytopenia [2] [4]

This compound induces hallmark apoptotic events in sensitive hematological cell lines, including phosphatidylserine externalization, caspase-3 activation, and PARP cleavage [1] [2]. It also demonstrates robust anti-tumor efficacy in mouse xenograft models when administered orally, without causing weight loss or behavioral changes [1] [2] [3].

Key Experimental Methodologies

The data supporting the above profiles were generated using standard, robust biochemical and cellular assays:

  • Fluorescence Polarization (FP) Assays: This is a common method used to quantify protein-ligand interactions and determine affinity constants (Kᵢ). The assays for this compound used a fluorescently labeled PUMA BH3 peptide competing with the inhibitor for binding to the BCL-2 protein [2] [4].
  • Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These are direct binding techniques used to measure the affinity (KD) and thermodynamics of the interaction between this compound and BCL-2, providing orthogonal validation to the FP data [2].
  • Cell Viability/Cytotoxicity Assays: The cellular IC₅₀ values were determined after treating various cell lines (e.g., RS4;11, H146) with the compounds for 72 hours, typically using assays that measure metabolic activity as a proxy for cell viability [2] [3].
  • Analysis of Apoptotic Markers: Flow cytometry (for Annexin V/propidium iodide staining) and western blotting (for cleaved PARP and caspase-3) were used to confirm the mechanism of cell death [1] [2].

The Role of BCL-2 Family Proteins in Apoptosis

BCL-2 is a key anti-apoptotic protein that helps cancer cells evade programmed cell death [5] [6]. It works by binding and neutralizing pro-apoptotic proteins like BIM and BAX in the mitochondrial pathway of apoptosis [5] [6]. The following diagram illustrates this regulatory network and how BH3-mimetics like this compound intervene.

G Stress Cellular Stress BH3_only BH3-only Proteins (e.g., BIM, PUMA, BAD) Stress->BH3_only Pro_apoptotic Multi-domain Pro-apoptotic (BAX, BAK) BH3_only->Pro_apoptotic Activates Anti_apoptotic Anti-apoptotic Proteins (BCL-2, BCL-XL, MCL-1) BH3_only->Anti_apoptotic Neutralizes MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_apoptotic->MOMP Forms Pores Anti_apoptotic->Pro_apoptotic Sequesters & Inhibits Apoptosis Apoptosis MOMP->Apoptosis Releases Cytochrome c BH3_mimetic BH3-mimetic (this compound) BH3_mimetic->Anti_apoptotic Inhibits

This compound functions as a BH3-mimetic, meaning it mimics the function of native BH3-only proteins. It specifically binds to the hydrophobic groove of BCL-2, displacing pro-apoptotic proteins and triggering apoptosis in cancer cells that are dependent on BCL-2 for survival [1] [2]. Its selectivity for BCL-2 over BCL-XL is the key feature that spares platelets, avoiding the dose-limiting thrombocytopenia seen with navitoclax [2] [4].

References

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N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide

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Last modified: 07-26-2023

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